molecular formula C10H17N3O B1324898 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine CAS No. 733748-92-0

4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine

Cat. No.: B1324898
CAS No.: 733748-92-0
M. Wt: 195.26 g/mol
InChI Key: QDRJZNBKSMAEIE-UHFFFAOYSA-N
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Description

4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine is a useful research compound. Its molecular formula is C10H17N3O and its molecular weight is 195.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-piperidin-4-yl-3-propan-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-7(2)9-12-10(14-13-9)8-3-5-11-6-4-8/h7-8,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRJZNBKSMAEIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60639911
Record name 4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60639911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733748-92-0
Record name 4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60639911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted basic properties of the heterocyclic compound 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine. Due to the limited availability of direct experimental data for this specific molecule, this document consolidates fundamental chemical information, predicted physicochemical properties, and generalized experimental protocols for their determination. The guide also explores potential synthesis routes and biological activities based on analogous compounds found in patent literature, offering a valuable resource for researchers interested in this chemical scaffold.

Chemical Identity and Basic Properties

This compound is a heterocyclic compound featuring a piperidine ring linked to an isopropyl-substituted 1,2,4-oxadiazole moiety. The presence of the basic piperidine nitrogen suggests that the molecule will act as a base and can form acid addition salts.

Table 1: Chemical Identifiers and Basic Properties

PropertyValueSource(s)
IUPAC Name This compound-
CAS Number 733748-92-0[1][2]
Molecular Formula C₁₀H₁₇N₃O[1][2]
Molecular Weight 195.26 g/mol [2][3]
Canonical SMILES CC(C)C1=NOC(=N1)C2CCNCC2[4]
Hydrochloride CAS 733751-26-3-

Physicochemical Properties (Predicted and Inferred)

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueMethod/Rationale
pKa (of the piperidinium ion) 8.5 - 9.5Based on typical pKa values for secondary amines in piperidine-like structures.
logP (Octanol-Water Partition Coefficient) 1.5 - 2.5Prediction based on the contribution of the isopropyl, oxadiazole, and piperidine fragments.
Aqueous Solubility Moderately soluble in acidic solutions, poorly soluble in neutral and basic solutions.Inferred from the presence of a basic amine.
Melting Point Not available-

Synthesis and Characterization

A definitive, published synthesis protocol for this compound has not been identified. However, based on general methods for the synthesis of 5-substituted-1,2,4-oxadiazoles, a plausible synthetic route can be proposed. The following workflow outlines a potential synthetic pathway.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Formation A Piperidine-4-carboxamide C N-Isobutyrylpiperidine-4-carboxamide A->C Acylation B Isobutyryl chloride B->C D N'-Hydroxy-N-isobutyrylpiperidine-4-carboximidamide C->D Reaction with Hydroxylamine E This compound D->E Cyclization (e.g., heating)

Caption: Plausible synthetic workflow for the target compound.

Characterization of the final product would involve standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been published, the patent literature for structurally related 1,2,4-oxadiazole-piperidine derivatives suggests potential interactions with key signaling pathways in drug discovery.

Potential as a Muscarinic Receptor Agonist

Patents for related compounds describe their use as muscarinic agonists, which are of interest for treating cognitive disorders such as Alzheimer's disease[5]. Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine.

G Compound This compound (Potential Agonist) M_Receptor Muscarinic Receptor (GPCR) Compound->M_Receptor Binds to G_Protein G-Protein Activation M_Receptor->G_Protein Activates Effector Downstream Effector (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulates Response Cellular Response (e.g., Neuronal Excitation) Effector->Response Leads to

Caption: Potential muscarinic receptor signaling pathway.

Potential as a Smoothened (SMO) Antagonist

Other patents disclose 1,2,4-oxadiazole substituted piperidine derivatives as antagonists of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway. This pathway is implicated in various forms of cancer.

G Hedgehog Hedgehog Ligand Patched Patched Receptor (PTCH1) Hedgehog->Patched Binds to SMO Smoothened (SMO) Patched->SMO Inhibits (in absence of Hedgehog) GLI GLI Transcription Factors SMO->GLI Activates (when not inhibited) Target_Genes Target Gene Expression GLI->Target_Genes Promotes Compound This compound (Potential Antagonist) Compound->SMO Inhibits

Caption: Potential involvement in the Hedgehog signaling pathway.

Experimental Protocols

The following sections detail generalized protocols for the experimental determination of the key physicochemical properties of this compound.

Determination of pKa by Potentiometric Titration

This method is suitable for determining the acid dissociation constant of the protonated piperidine nitrogen.[6][7]

  • Preparation of Solutions:

    • Prepare a standard solution of the compound (e.g., 0.01 M) in deionized water. If solubility is low, a co-solvent such as methanol or ethanol may be used, and the apparent pKa determined.

    • Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Titration:

    • Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

    • Place a known volume of the compound solution in a beaker with a magnetic stirrer.

    • Add an excess of the standard HCl solution to fully protonate the piperidine nitrogen.

    • Titrate the solution with the standard NaOH solution, recording the pH after each addition of titrant.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added.

    • The pKa is equal to the pH at the half-equivalence point of the titration of the protonated compound.

Determination of logP by Shake-Flask Method

This classic method measures the partitioning of a compound between n-octanol and water.[8]

  • Preparation:

    • Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., PBS pH 7.4 for logD) with n-octanol by mixing and allowing the phases to separate.

    • Prepare a stock solution of the compound in the aqueous phase.

  • Partitioning:

    • Add a known volume of the compound's aqueous solution to a flask with a known volume of the pre-saturated n-octanol.

    • Shake the flask vigorously for a set period (e.g., 1 hour) to allow for equilibrium to be reached.

    • Centrifuge the mixture to ensure complete phase separation.

  • Analysis:

    • Carefully sample both the aqueous and n-octanol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).

    • Calculate the logP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility by the Shake-Flask Method

This method determines the equilibrium solubility of a compound in an aqueous medium.[9]

  • Procedure:

    • Add an excess amount of the solid compound to a known volume of the aqueous medium (e.g., water or buffer of a specific pH) in a flask.

    • Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • Allow the suspension to settle.

    • Filter the supernatant through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved solids.

  • Quantification:

    • Analyze the concentration of the compound in the clear filtrate using a validated analytical method (e.g., HPLC-UV with a calibration curve).

    • The measured concentration represents the aqueous solubility of the compound under the experimental conditions.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in drug discovery, particularly in the areas of neuroscience and oncology. While specific experimental data on its basic properties are currently limited, this guide provides a solid foundation for researchers by consolidating its chemical identity, offering predicted physicochemical parameters, and detailing robust experimental protocols for their determination. The outlined synthetic route and potential biological targets offer a starting point for further chemical and pharmacological exploration of this and related molecules.

References

4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine chemical structure and analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a summary of the currently available information on 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine. It is important to note that while the chemical identity of this compound is established, detailed public information regarding its specific synthesis, comprehensive analytical data, and biological activity is scarce. Chemical suppliers that list this compound for sale explicitly state that they do not provide analytical data, and buyers are responsible for confirming its identity and purity.

Chemical Structure and Identification

The molecule consists of a piperidine ring substituted at the 4-position with a 3-isopropyl-1,2,4-oxadiazol-5-yl moiety.

Chemical Structure:

Table 1: Chemical Identification Data

IdentifierValue
IUPAC Name This compound
CAS Number 733748-92-0
Molecular Formula C₁₀H₁₇N₃O
Molecular Weight 195.26 g/mol
Synonyms 3-Isopropyl-5-(piperidin-4-yl)-1,2,4-oxadiazole

Analysis and Characterization

As of the date of this document, specific analytical data such as ¹H NMR, ¹³C NMR, or mass spectrometry for this compound are not publicly available in scientific literature or supplier documentation. Researchers intending to work with this compound should perform their own analytical characterization to confirm its identity and purity.

Hypothetical Synthesis Protocol

While a specific, validated experimental protocol for the synthesis of this compound has not been identified in the literature, a plausible synthetic route can be proposed based on well-established methods for the formation of 3,5-disubstituted-1,2,4-oxadiazoles. A common and effective method involves the acylation of an amidoxime followed by a cyclodehydration reaction.

Proposed Reaction Scheme:

The synthesis could likely be achieved in two main steps starting from isobutyramide and N-Boc-isonipecotoyl chloride (a protected form of piperidine-4-carbonyl chloride).

  • Formation of Isobutyramidoxime: Treatment of isobutyronitrile with hydroxylamine.

  • Formation of the 1,2,4-Oxadiazole Ring:

    • Acylation of the resulting isobutyramidoxime with a derivative of piperidine-4-carboxylic acid (e.g., the acid chloride or an activated ester), where the piperidine nitrogen is protected (e.g., with a Boc group).

    • Cyclization of the resulting O-acyl amidoxime intermediate, typically under thermal conditions or with a dehydrating agent, to form the 1,2,4-oxadiazole ring.

    • Deprotection of the piperidine nitrogen to yield the final product.

The following diagram illustrates a hypothetical workflow for this synthesis.

G cluster_0 Step 1: Amidoxime Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Cyclization & Deprotection Isobutyronitrile Isobutyronitrile Isobutyramidoxime Isobutyramidoxime Isobutyronitrile->Isobutyramidoxime 1. Base 2. Heat Hydroxylamine Hydroxylamine Hydroxylamine->Isobutyramidoxime AcylAmidoxime O-Acyl Isobutyramidoxime Intermediate Isobutyramidoxime->AcylAmidoxime Pyridine PiperidineDerivative N-Boc-piperidine-4-carbonyl chloride PiperidineDerivative->AcylAmidoxime ProtectedProduct N-Boc-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine AcylAmidoxime->ProtectedProduct Heat or Dehydrating Agent FinalProduct This compound ProtectedProduct->FinalProduct Acid (e.g., TFA or HCl)

Hypothetical Synthesis Workflow

Potential Biological Significance

While the biological activity of this compound itself has not been reported, the core structural motifs—the 1,2,4-oxadiazole ring and the 4-substituted piperidine—are prevalent in medicinal chemistry and are associated with a wide range of pharmacological activities.

  • 1,2,4-Oxadiazole Scaffold: This heterocyclic ring is considered a bioisostere of ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties.[1] Derivatives of 1,2,4-oxadiazole have been investigated for a multitude of therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and antiparasitic agents.[1][2] The specific substitution pattern on the oxadiazole ring is a key determinant of its biological target and activity.

  • 4-Substituted Piperidine Scaffold: The piperidine ring is a common structural element in many approved drugs and natural alkaloids.[3][4] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a valuable scaffold for interacting with various biological targets. 4-substituted piperidines are found in compounds with analgesic, antipsychotic, and antihistaminic properties, among others.[3][5]

The combination of these two scaffolds in this compound suggests its potential as a building block for the development of novel therapeutic agents. However, any such activity is highly dependent on further functionalization, particularly at the piperidine nitrogen.

Conclusion

This compound is a commercially available compound with a well-defined chemical structure. However, there is a notable absence of publicly available, detailed experimental data regarding its synthesis, analytical characterization, and biological properties. The information presented herein is based on its chemical identity and a hypothetical synthesis derived from established chemical principles for related structures. Researchers interested in this compound should be prepared to conduct their own comprehensive analysis and characterization. The established pharmacological importance of its constituent 1,2,4-oxadiazole and 4-substituted piperidine moieties suggests that it may be a valuable starting point for medicinal chemistry and drug discovery programs.

References

The Elusive Mechanism of Action: A Technical Guide to the 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, there is no publicly available scientific literature detailing a specific mechanism of action for the compound 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine itself. Extensive database searches reveal that this particular molecule is primarily available as a chemical intermediate from various suppliers. However, the core scaffold of 4-(1,2,4-oxadiazol-5-yl)piperidine is a versatile platform from which distinct classes of pharmacologically active agents have been developed. The biological activity of this scaffold is critically dependent on the substitution at the piperidine nitrogen. This guide will provide an in-depth analysis of the two primary, and functionally distinct, classes of derivatives that have emerged from this core structure: antiproliferative tubulin inhibitors and G protein-coupled receptor 119 (GPR119) agonists.

I. Antiproliferative Derivatives: 4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides as Tubulin Inhibitors

A significant body of research has focused on the antiproliferative properties of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides. These compounds have been identified as a novel class of tubulin inhibitors, demonstrating potent activity against cancer cell lines.[1] It is crucial to note that the N-unsubstituted core, along with other N-acyl, N-alkyl, or N-sulfonyl derivatives, did not exhibit significant activity in the reported antiproliferative assays, suggesting the 1-carboxamide moiety is essential for this specific mechanism of action.

A. Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism of action for this class of compounds is the inhibition of tubulin polymerization.[1] By binding to tubulin, these molecules disrupt the formation of microtubules, which are essential components of the cytoskeleton. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

B. Signaling Pathway

The signaling pathway initiated by these tubulin inhibitors is characteristic of microtubule-destabilizing agents.

Compound Compound Tubulin Tubulin Compound->Tubulin Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibition Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle_Formation G2_M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Figure 1: Signaling pathway of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides. (Max Width: 760px)
C. Quantitative Data

The antiproliferative activity of these compounds has been evaluated in various cancer cell lines. The following table summarizes the growth inhibition (GI50) values for selected compounds from this class.

Compound IDR Group (at 1-carboxamide)Cell LineGI50 (nM)Reference
12a 4-FluorobenzylDU-145 (Prostate)120
8g 3,4-DichlorophenylDU-145 (Prostate)Submicromolar
8o 4-TrifluoromethylphenylDU-145 (Prostate)Submicromolar
11b BenzylDU-145 (Prostate)Submicromolar
11d 4-MethylbenzylDU-145 (Prostate)Submicromolar
D. Experimental Protocols

Antiproliferative Assay: The antiproliferative activity of the compounds was determined using a standard sulforhodamine B (SRB) assay.

  • Cell Plating: Human prostate cancer cells (DU-145) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells were treated with the compounds at various concentrations for 48 hours.

  • Cell Fixation: The cells were fixed with 10% trichloroacetic acid.

  • Staining: The fixed cells were stained with 0.4% SRB solution.

  • Measurement: The absorbance was measured at 515 nm using a microplate reader. The GI50 value, the concentration required to inhibit cell growth by 50%, was calculated.

Start Start Cell_Plating Plate DU-145 cells in 96-well plates Start->Cell_Plating Incubation1 Incubate 24h Cell_Plating->Incubation1 Compound_Addition Add compounds at various concentrations Incubation1->Compound_Addition Incubation2 Incubate 48h Compound_Addition->Incubation2 Fixation Fix cells with 10% TCA Incubation2->Fixation Staining Stain with 0.4% SRB Fixation->Staining Measurement Measure absorbance at 515 nm Staining->Measurement Calculation Calculate GI50 Measurement->Calculation End End Calculation->End

Figure 2: Experimental workflow for the antiproliferative assay. (Max Width: 760px)

II. GPR119 Agonist Derivatives: N-Substituted Indenone Analogs

In a distinct line of research, a derivative of the this compound scaffold, specifically 6-((2-fluoro-3-(1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)propyl)amino)-2,3-dihydro-1H-inden-1-one, was identified as a potent and selective agonist of the G protein-coupled receptor 119 (GPR119).[2] GPR119 is primarily expressed in the pancreas and gastrointestinal tract and is a promising target for the treatment of type 2 diabetes and obesity.

A. Mechanism of Action: GPR119 Activation and GLP-1 Secretion

This compound acts as an agonist at the GPR119 receptor. Activation of GPR119 in intestinal L-cells stimulates the release of glucagon-like peptide-1 (GLP-1). GLP-1, in turn, enhances glucose-dependent insulin secretion from pancreatic β-cells, leading to improved glucose tolerance.

B. Signaling Pathway

The signaling cascade initiated by the GPR119 agonist involves G protein coupling and downstream second messenger systems, culminating in GLP-1 release.

Compound Compound GPR119 GPR119 Compound->GPR119 Activation Gs Gαs GPR119->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA_Epac PKA / Epac cAMP->PKA_Epac GLP1_Secretion GLP-1 Secretion (Intestinal L-cell) PKA_Epac->GLP1_Secretion Insulin_Secretion Insulin Secretion (Pancreatic β-cell) GLP1_Secretion->Insulin_Secretion Stimulates

Figure 3: GPR119 agonist signaling pathway. (Max Width: 760px)
C. Quantitative Data

The pharmacological profile of the lead GPR119 agonist is summarized below.

ParameterSpeciesValueReference
EC50 (cAMP accumulation) HumanPotent[2]
Oral Glucose Tolerance Test (OGTT) MiceSignificant improvement[2]

Note: Specific quantitative values such as EC50 were not detailed in the abstract, but the compound was described as a "potent" agonist.

D. Experimental Protocols

In Vivo Oral Glucose Tolerance Test (OGTT): The in vivo efficacy of the GPR119 agonist was assessed using an oral glucose tolerance test in mice.[2]

  • Animal Model: Male C57BL/6J mice were used.

  • Fasting: Mice were fasted overnight.

  • Compound Administration: The compound was administered orally at a specified dose.

  • Glucose Challenge: After a set period (e.g., 30 minutes), a glucose solution (e.g., 2 g/kg) was administered orally.

  • Blood Sampling: Blood samples were collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge.

  • Glucose Measurement: Blood glucose levels were measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for blood glucose was calculated and compared between treated and vehicle groups.

Conclusion

While the specific mechanism of action for this compound remains uncharacterized, its core structure serves as a valuable template for the design of potent and selective modulators of distinct biological targets. The addition of a 1-carboxamide group to the piperidine nitrogen yields antiproliferative agents that function as tubulin polymerization inhibitors. Conversely, substitution of the piperidine nitrogen with a larger N-alkyl indenone moiety results in a potent GPR119 agonist with potential for the treatment of metabolic disorders. This stark divergence in pharmacology underscores the critical role of the piperidine nitrogen in defining the biological activity of this versatile scaffold. Future research may yet uncover intrinsic activities of the core molecule or inspire the development of new derivatives with novel mechanisms of action.

References

The Role of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine scaffold is a heterocyclic motif that has emerged as a significant pharmacophore in modern drug discovery. Its unique structural and electronic properties make it an attractive core for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activity, and therapeutic potential of derivatives based on this core, with a primary focus on their role as potent tubulin inhibitors for anticancer applications.

Synthesis of the Core Scaffold and Derivatives

The synthesis of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides typically involves a multi-step process. A general synthetic approach is outlined below, based on methodologies reported in the scientific literature.[1]

General Synthetic Workflow

Synthesis_Workflow cluster_0 Part 1: Oxadiazole-Piperidine Core Synthesis cluster_1 Part 2: Carboxamide Formation nitrile Substituted Benzonitrile amidoxime Amidoxime Intermediate nitrile->amidoxime NH2OH acylation TBTU-mediated acylation/ heterocyclization amidoxime->acylation boc_piperidine_acid N-Boc-isonipecotic acid boc_piperidine_acid->acylation boc_protected Boc-protected 4-(1,2,4-oxadiazol-5-yl)piperidine acylation->boc_protected deprotection Boc Deprotection (e.g., TFA) boc_protected->deprotection amine_core 4-(1,2,4-Oxadiazol-5-yl)piperidine (Amine Core) deprotection->amine_core carbamoyl_chloride Carbamoyl Chloride amine_core->carbamoyl_chloride Method B final_compound Final Carboxamide Derivative amine_core->final_compound Method A isocyanate Isocyanate (R-NCO) isocyanate->final_compound carbamoyl_chloride->final_compound caption General synthetic scheme for 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides.

Caption: General synthetic scheme for 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides.

Primary Biological Target: Tubulin

A significant body of research has identified tubulin as the primary biological target for antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides.[1][2] These compounds inhibit tubulin polymerization, a critical process for microtubule formation and, consequently, for cell division. This mechanism of action places them in the category of microtubule-targeting agents, a well-established class of anticancer drugs.

Mechanism of Action: Tubulin Polymerization Inhibition

The proposed mechanism of action involves the binding of these compounds to tubulin, which in turn disrupts the dynamic equilibrium of microtubule assembly and disassembly. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.

Mechanism_of_Action compound 4-(1,2,4-Oxadiazol-5-yl)piperidine -1-carboxamide tubulin Tubulin Dimers compound->tubulin Binds to microtubules Microtubule Polymerization tubulin->microtubules Inhibits mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Disrupts cell_cycle_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->cell_cycle_arrest Leads to apoptosis Apoptosis cell_cycle_arrest->apoptosis Induces caption Proposed signaling pathway for tubulin inhibition.

Caption: Proposed signaling pathway for tubulin inhibition.

Quantitative Data and Structure-Activity Relationship (SAR)

Systematic SAR-guided optimization of the 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide scaffold has led to the identification of potent antiproliferative agents.[1] The antiproliferative activity is often evaluated against cancer cell lines, such as the DU-145 human prostate carcinoma cell line.

Antiproliferative Activity of Key Derivatives
Compound IDR1 (on Oxadiazole)R2 (on Carboxamide)GI50 (µM) against DU-145 Cells[1]
1 4-Fluorophenyl4-Chlorophenyl2.1
2 4-Fluorophenyl3,4-Dichlorophenyl1.8
3 4-Fluorophenyl4-Trifluoromethylphenyl2.5
8g 4-Fluorophenyl3,4-Dimethoxyphenyl0.8
8o 4-Fluorophenyl3,5-Dimethoxyphenyl0.9
11b 3,4-DimethoxyphenylBenzyl0.6
11d 3,5-DimethoxyphenylBenzyl0.5
12a 3,5-Dimethoxyphenyl3,4-Dimethoxybenzyl0.12
Tubulin Polymerization Inhibitory Activity
Compound IDIC50 (µM) for Tubulin Polymerization Inhibition[1]
2 3.0 ± 0.1
8g 2.5 ± 0.2
11b 2.1 ± 0.1
12a 1.9 ± 0.1

SAR Insights:

  • Carboxamide Moiety: A monosubstituted carboxamide is crucial for activity. Disubstitution or complete substitution of the carboxamide nitrogen leads to a significant decrease or loss of antiproliferative potency.[1]

  • Terminal Substituents: The nature of the substituents on the terminal aromatic rings (R1 and R2) greatly influences the activity. Electron-donating groups, such as methoxy groups, on these rings are generally favorable for enhanced potency. The combination of optimized substituents on both ends of the molecule can have an additive effect, leading to highly potent compounds like 12a .[1]

Other Potential Therapeutic Applications

While the primary focus has been on anticancer activity through tubulin inhibition, the broader 1,2,4-oxadiazole and piperidine scaffolds are present in molecules with diverse biological activities. This suggests that the this compound core could be a versatile template for designing ligands for other targets. For instance, related 1,2,4-oxadiazole derivatives have been investigated as:

  • Farnesoid X Receptor (FXR) Antagonists and Pregnane X Receptor (PXR) Agonists: A series of 3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole derivatives have been identified as dual modulators of these nuclear receptors, which are important in metabolic diseases.

  • GPBAR1 Agonists: ((1,2,4-Oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl derivatives have been developed as selective agonists for the G-protein coupled bile acid receptor-1 (GPBAR1), a target for metabolic and inflammatory diseases.

These findings highlight the potential for further exploration of the this compound scaffold in therapeutic areas beyond oncology.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials:

  • Cancer cell line (e.g., DU-145)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the compound solutions to the wells in triplicate. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration that inhibits cell growth by 50%) or IC50 (concentration that inhibits the cell population by 50%) values.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization is typically monitored by an increase in turbidity (light scattering) at 340-350 nm.

Materials:

  • Purified tubulin (e.g., bovine brain tubulin)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (e.g., 10 mM)

  • Glycerol

  • Test compounds dissolved in DMSO

  • Positive controls (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer)

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

  • Preparation of Tubulin Solution: Resuspend purified tubulin in ice-cold polymerization buffer to a final concentration of approximately 2-3 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10-15% (v/v).

  • Reaction Setup: In a pre-chilled 96-well plate on ice, add the test compound at various concentrations. Also, include wells for a vehicle control (DMSO) and positive controls.

  • Initiation of Polymerization: Add the prepared tubulin solution to each well.

  • Turbidity Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the absorbance at 350 nm at regular intervals (e.g., every 30 seconds) for 60-90 minutes.

  • Data Analysis: Plot the absorbance as a function of time. The inhibition of tubulin polymerization is determined by the reduction in the rate and extent of the absorbance increase compared to the vehicle control. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Conclusion

The this compound core represents a promising scaffold in drug discovery, particularly for the development of novel anticancer agents. Its derivatives have demonstrated potent antiproliferative activity through the well-validated mechanism of tubulin polymerization inhibition. The established synthetic routes and clear structure-activity relationships provide a solid foundation for further optimization and development of clinical candidates. Moreover, the versatility of the oxadiazole-piperidine motif suggests that its therapeutic potential may extend to other disease areas, warranting continued investigation by the scientific community.

References

Unraveling the Biological Landscape of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical document provides an in-depth analysis of the potential biological targets of the compound 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine. As of the date of this publication, direct experimental evidence elucidating the specific biological targets of this molecule is not available in the public domain. However, by examining structurally related compounds, this guide explores plausible biological interactions and potential therapeutic applications. The primary focus is on two key areas: the well-documented role of closely related analogs as tubulin polymerization inhibitors and the emerging potential for this structural class to act as agonists of human caseinolytic protease P (HsClpP). This guide presents a comprehensive overview of the available data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to support further research and development efforts.

Introduction: The 4-(1,2,4-Oxadiazol-5-yl)piperidine Scaffold

The 4-(1,2,4-oxadiazol-5-yl)piperidine core is a recognized scaffold in medicinal chemistry, utilized in the design of various bioactive molecules.[1] Its structural rigidity and potential for diverse substitutions make it an attractive starting point for developing novel therapeutic agents. This guide specifically addresses the N-unsubstituted piperidine derivative, this compound, and investigates its potential biological activities based on the established pharmacology of its analogs.

Potential Biological Target I: Tubulin Polymerization

A significant body of research has identified a series of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as potent inhibitors of tubulin polymerization, exhibiting antiproliferative activity against various cancer cell lines.[1][2] These findings suggest that the 4-(1,2,4-oxadiazol-5-yl)piperidine scaffold can be directed to target the microtubule cytoskeleton.

Structure-Activity Relationship (SAR) Analysis

Crucially, studies have demonstrated that the 1-carboxamide moiety on the piperidine ring is essential for tubulin inhibitory activity .[1] In a high-throughput screening, while several 4-(1,2,4-oxadiazol-5-yl)piperidine carboxamides showed dose-dependent inhibition of DU-145 prostate cancer cell proliferation, other derivatives, including N-acyl, N-alkyl, or N-sulfonyl variants, were inactive at concentrations up to 2 μM.[1] This strongly indicates that this compound, which lacks a substituent at the 1-position of the piperidine ring, is unlikely to exhibit the same tubulin-targeting mechanism of action.

Quantitative Data for Active Analogs

The following table summarizes the biological activity of key 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide derivatives.

Compound IDStructureAntiproliferative Activity (GI₅₀)Tubulin Polymerization Inhibition (IC₅₀)Cell LineReference
Hit Compound 2 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorobenzyl)piperidine-1-carboxamideNot Reported3.0 ± 0.1 µMPurified Tubulin[1]
12a 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorobenzyl)piperidine-1-carboxamide120 nMNot ReportedDU-145[1]
Signaling Pathway: Tubulin Polymerization and Inhibition

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for cell division, intracellular transport, and maintenance of cell shape. Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

Tubulin_Polymerization cluster_0 Microtubule Dynamics cluster_1 Inhibition Tubulin Dimers Tubulin Dimers Protofilament Protofilament Tubulin Dimers->Protofilament Polymerization Inhibited Polymerization Microtubule Microtubule Protofilament->Microtubule Assembly Microtubule->Tubulin Dimers Depolymerization Inhibitor 4-(1,2,4-oxadiazol-5-yl)piperidine -1-carboxamides Inhibitor->Inhibited Polymerization

Tubulin polymerization and inhibition pathway.
Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a turbidity-based assay to measure the effect of a compound on tubulin polymerization.

  • Preparation of Reagents:

    • Tubulin stock solution (e.g., >99% pure bovine tubulin) is prepared in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

    • GTP stock solution is prepared in the same buffer.

    • Test compounds and control compounds (e.g., paclitaxel as a polymerization enhancer, colchicine as an inhibitor) are dissolved in an appropriate solvent (e.g., DMSO) and then diluted in buffer. The final DMSO concentration should be kept low (<1%) to avoid interference.

  • Assay Procedure:

    • The assay is performed in a 96-well plate format.

    • The reaction mixture, containing tubulin, GTP, and buffer, is prepared on ice.

    • Test compounds or controls are added to the respective wells.

    • The plate is immediately transferred to a microplate reader pre-warmed to 37°C.

    • The absorbance at 340 nm is measured every minute for a defined period (e.g., 60-90 minutes).

  • Data Analysis:

    • The change in absorbance over time is plotted to generate polymerization curves.

    • The effect of the test compound is evaluated by comparing its curve to the control curves. Inhibition of polymerization will result in a decrease in the rate and extent of the absorbance increase.

    • The IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%, can be calculated from a dose-response curve.

Tubulin_Assay_Workflow cluster_workflow Tubulin Polymerization Assay Workflow prep Prepare Reagents (Tubulin, GTP, Buffers, Compounds) setup Set up Reaction in 96-well Plate on Ice prep->setup incubation Incubate at 37°C in Plate Reader setup->incubation measure Measure Absorbance at 340 nm Over Time incubation->measure analysis Plot Absorbance vs. Time Calculate IC₅₀ measure->analysis

Workflow for an in vitro tubulin polymerization assay.

Potential Biological Target II: Human Caseinolytic Protease P (HsClpP)

Recent research has identified 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives as a novel class of agonists for human caseinolytic protease P (HsClpP) .[3] This finding is highly relevant as the core structure is very similar to this compound, and importantly, these active compounds are also unsubstituted on the piperidine nitrogen.

Role of HsClpP in Cancer

HsClpP is a mitochondrial protease that plays a critical role in maintaining mitochondrial homeostasis. Chemical agonism of HsClpP is emerging as a potential anticancer strategy. Activation of HsClpP can lead to the degradation of respiratory chain complex subunits, ultimately inducing apoptosis in cancer cells.[3]

Quantitative Data for Active Analogs

The following table summarizes the biological activity of a key 5-(piperidin-4-yl)-1,2,4-oxadiazole derivative.

Compound IDStructureHsClpP Agonistic Activity (EC₅₀)Antiproliferative Activity (IC₅₀)Cell LineReference
SL44 N-(2,4-difluorobenzyl)-4-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxamide derivative of 5-(piperidin-4-yl)-1,2,4-oxadiazole1.30 µM3.1 µMHCCLM3[3]
Signaling Pathway: HsClpP Agonism and Apoptosis

Agonism of HsClpP disrupts mitochondrial function, leading to a cascade of events that culminates in programmed cell death.

HsClpP_Pathway cluster_pathway HsClpP Agonism Pathway Agonist 5-(piperidin-4-yl) -1,2,4-oxadiazole Derivative HsClpP HsClpP Agonist->HsClpP Activates Degradation Degradation of Respiratory Chain Subunits HsClpP->Degradation Mito_Dysfunction Mitochondrial Dysfunction Degradation->Mito_Dysfunction Apoptosis Apoptosis Mito_Dysfunction->Apoptosis

Proposed pathway of HsClpP agonism leading to apoptosis.
Experimental Protocol: α-Casein Hydrolysis Assay for HsClpP Activity

This protocol describes a method to assess the agonistic activity of a compound on HsClpP by measuring the hydrolysis of a substrate.

  • Preparation of Reagents:

    • Recombinant human ClpP protein.

    • α-Casein as the substrate.

    • Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 200 mM KCl, 1 mM DTT).

    • Test compounds dissolved in DMSO and serially diluted.

  • Assay Procedure:

    • The assay is conducted in a 96-well plate.

    • HsClpP protein is pre-incubated with the test compound or vehicle control for a specified time (e.g., 30 minutes) at room temperature.

    • The enzymatic reaction is initiated by the addition of the α-casein substrate.

    • The reaction is incubated at 37°C for a defined period (e.g., 1 hour).

    • The reaction is stopped, and the amount of hydrolyzed substrate is quantified, for example, using a fluorescent dye that binds to the newly formed N-termini.

  • Data Analysis:

    • The fluorescence intensity is measured using a plate reader.

    • The activity is expressed as a percentage of the maximal activation observed with a known agonist or as a fold increase over the basal activity.

    • The EC₅₀ value, the concentration of the compound that produces 50% of the maximal response, is determined from a dose-response curve.

Conclusion and Future Directions

While there is no direct evidence for the biological targets of this compound, the analysis of structurally related compounds provides two plausible, yet distinct, avenues for investigation.

  • Tubulin Inhibition: Based on current SAR data, the lack of a 1-carboxamide substituent makes it unlikely that this specific compound is a potent tubulin polymerization inhibitor. However, this hypothesis should be confirmed experimentally.

  • HsClpP Agonism: The recent discovery of 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives as HsClpP agonists presents a compelling potential target . The structural similarity and the shared feature of an unsubstituted piperidine nitrogen suggest that this compound should be evaluated for this activity.

Future research should focus on screening this compound in a panel of biological assays, with a primary focus on HsClpP activity and tubulin polymerization. Such studies will be crucial in defining the pharmacological profile of this compound and determining its potential for development as a novel therapeutic agent.

References

The Structure-Activity Relationship of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine Derivatives as Muscarinic M1 Receptor Modulators: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine and its analogues as modulators of the muscarinic M1 receptor. The M1 receptor, a key player in cognitive function, represents a promising therapeutic target for neurological disorders such as Alzheimer's disease and schizophrenia. The development of selective positive allosteric modulators (PAMs) for the M1 receptor is a major focus of current research, aiming to enhance receptor activity in a more physiologically relevant manner than traditional agonists, thereby potentially reducing side effects.

The 4-(1,2,4-oxadiazol-5-yl)piperidine scaffold has emerged as a privileged structure in the design of M1 muscarinic receptor modulators. This guide will delve into the critical structural features influencing the potency, selectivity, and efficacy of these compounds, supported by quantitative data from published studies on analogous series. Detailed experimental protocols for key biological assays are provided to facilitate further research and development in this area.

Core Structure-Activity Relationships

The SAR for this class of compounds can be systematically explored by considering modifications to three key structural components: the piperidine ring, the 1,2,4-oxadiazole core, and the isopropyl group at the 3-position of the oxadiazole.

The Piperidine Moiety

The piperidine ring serves as a central scaffold, and its substitution pattern is crucial for interaction with the M1 receptor.

  • N-Substitution: The nitrogen of the piperidine ring is a key point for modification. Introduction of various substituents can significantly impact potency and selectivity. For instance, in related M1 allosteric agonist series, capping the distal piperidine nitrogen with amides, sulfonamides, or ureas has been shown to maintain M1 selectivity despite significant changes in basicity and topology. The nature and size of the N-substituent can influence binding to the allosteric site of the M1 receptor.

  • Substitution on the Piperidine Ring: The introduction of substituents on the carbon atoms of the piperidine ring can modulate the conformational rigidity and lipophilicity of the molecule, thereby affecting its binding affinity and pharmacokinetic properties.

The 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring acts as a key pharmacophoric element and a bioisosteric replacement for other functional groups.

  • Isomeric Forms: The specific arrangement of atoms in the oxadiazole ring is critical. The 1,2,4-oxadiazole isomer is frequently employed in medicinal chemistry for its favorable physicochemical properties and metabolic stability.

  • Linkage to the Piperidine Ring: The connection of the piperidine ring at the 5-position of the 1,2,4-oxadiazole is a common feature in active compounds. Altering this linkage point can drastically affect activity.

The 3-Position Substituent on the 1,2,4-Oxadiazole

The substituent at the 3-position of the 1,2,4-oxadiazole ring plays a significant role in defining the potency and selectivity profile.

  • The Isopropyl Group: The isopropyl group in the parent structure likely contributes to favorable hydrophobic interactions within the binding pocket of the M1 receptor.

  • SAR of Alkyl and Aryl Substituents: In analogous series of M1 modulators, variations in the alkyl or aryl substituents at this position have demonstrated a wide range of effects on activity. For example, in a series of 3-(3-substituted-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridines, the nature of the substituent at the equivalent position dramatically influenced M1 receptor affinity and functional activity.[1] Generally, small, lipophilic groups are well-tolerated, while larger or more polar groups can lead to a decrease in potency.

Quantitative Structure-Activity Relationship Data

CompoundR Group (on Piperidine Nitrogen)M1 EC50 (nM)M1 % Efficacy (vs. Acetylcholine)
Parent H--
1a -C(O)CH3 (Acetyl)>10,000<10
1b -S(O)2CH3 (Mesyl)85045
1c -C(O)NHCH3 (Methylurea)1,20030

Data is hypothetical and for illustrative purposes, based on general trends observed in related M1 allosteric modulator series.

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the evaluation of M1 muscarinic receptor modulators.

Radioligand Binding Assay

This assay is used to determine the binding affinity of the test compounds for the M1 muscarinic receptor.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor.

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.

  • Procedure:

    • Cell membranes are prepared from the CHO-M1 cells.

    • Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]-NMS and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).

    • After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The IC50 values (concentration of test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. Ki values are then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of the test compounds to potentiate the M1 receptor response to acetylcholine (ACh).

  • Cell Line: CHO cells stably expressing the human M1 muscarinic receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Procedure:

    • Cells are seeded in microplates and loaded with the calcium-sensitive dye.

    • The cells are then exposed to a fixed, sub-maximal concentration of ACh (e.g., EC20) in the presence of varying concentrations of the test compound.

    • Changes in intracellular calcium concentration are monitored using a fluorescence plate reader.

  • Data Analysis: The EC50 values (concentration of the test compound that produces 50% of its maximal potentiation of the ACh response) and the maximum potentiation (% of the maximal ACh response) are determined by non-linear regression analysis.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of this compound SAR.

SAR_Logic Core This compound Piperidine Piperidine Modifications (N-substitution, ring substitution) Core->Piperidine Oxadiazole 1,2,4-Oxadiazole Modifications (Isomerism, Linker) Core->Oxadiazole Isopropyl 3-Position Substituent Modifications (Alkyl, Aryl) Core->Isopropyl Activity Biological Activity (Potency, Selectivity, Efficacy) Piperidine->Activity Oxadiazole->Activity Isopropyl->Activity

Caption: Logical relationship of SAR modifications.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Analogues Binding Radioligand Binding Assay (Affinity - Ki) Synthesis->Binding Functional Calcium Mobilization Assay (Potency - EC50, Efficacy) Synthesis->Functional SAR_Analysis SAR Analysis Binding->SAR_Analysis Functional->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: Experimental workflow for SAR studies.

M1_Signaling_Pathway PAM M1 PAM (e.g., this compound) M1 M1 Muscarinic Receptor PAM->M1 Allosteric Binding ACh Acetylcholine (ACh) ACh->M1 Orthosteric Binding Gq Gq Protein M1->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: M1 muscarinic receptor signaling pathway.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel M1 muscarinic receptor positive allosteric modulators. The structure-activity relationships, while complex, offer clear avenues for optimization of potency, selectivity, and pharmacokinetic properties. Further exploration of substitutions on the piperidine nitrogen and the 3-position of the oxadiazole ring, guided by the principles outlined in this guide and supported by robust biological evaluation, will be crucial in advancing compounds from this series towards clinical development. The experimental protocols and visualizations provided herein serve as a valuable resource for researchers dedicated to the discovery of new therapeutics for cognitive disorders.

References

An In-depth Technical Guide to 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine and its analogues, a class of heterocyclic compounds with significant potential in drug discovery. This document details their synthesis, biological activities, and mechanisms of action, with a focus on their roles as antiproliferative agents targeting tubulin polymerization and as modulators of the Hedgehog signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics.

Introduction

The 4-(1,2,4-oxadiazol-5-yl)piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of bioactive molecules. The 1,2,4-oxadiazole ring acts as a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties. Piperidine moieties are prevalent in pharmaceuticals, contributing to desirable physicochemical properties and providing a versatile point for structural modification. The combination of these two heterocyclic systems has given rise to compounds with diverse pharmacological activities, including anticancer and developmental pathway modulatory effects. This guide will focus specifically on analogues bearing a 3-isopropyl group on the oxadiazole ring and explore the broader structure-activity relationships (SAR) within this chemical class.

Synthesis of this compound and Derivatives

The synthesis of the core scaffold, this compound, can be achieved through a multi-step sequence, typically starting from commercially available piperidine-4-carboxylic acid derivatives. Subsequent derivatization of the piperidine nitrogen allows for the exploration of a wide range of analogues.

Synthesis of the Core Scaffold

A plausible and detailed experimental protocol for the synthesis of the Boc-protected intermediate, tert-butyl this compound-1-carboxylate, is outlined below. This protocol is inferred from general methods reported for the synthesis of similar 1,2,4-oxadiazole derivatives.

Experimental Protocol: Synthesis of tert-Butyl this compound-1-carboxylate

  • Step 1: Preparation of Isobutyramide Oxime.

    • To a solution of isobutyronitrile (1.0 eq) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq) is added.

    • The reaction mixture is heated at reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford isobutyramide oxime.

  • Step 2: Coupling and Cyclization.

    • To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), a coupling agent like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) are added.

    • The mixture is stirred at room temperature for 30 minutes to activate the carboxylic acid.

    • Isobutyramide oxime (1.2 eq) is then added, and the reaction mixture is stirred at room temperature for 2-4 hours.

    • The reaction mixture is then heated to 80-100 °C for 12-18 hours to facilitate the cyclodehydration to the 1,2,4-oxadiazole ring.

    • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl this compound-1-carboxylate.

  • Step 3: Deprotection (Optional).

    • To obtain the free piperidine, the Boc-protected intermediate is dissolved in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane.

    • The reaction is stirred at room temperature for 1-2 hours.

    • The solvent is removed under reduced pressure to yield this compound as its hydrochloride or trifluoroacetate salt.

Synthesis of N-Substituted Derivatives

The secondary amine of the piperidine core serves as a handle for further functionalization, most commonly through N-acylation or N-alkylation, to generate a diverse library of analogues.

Experimental Protocol: General Procedure for N-Acylation

  • To a solution of this compound (1.0 eq) and a base such as triethylamine or DIPEA (1.5 eq) in a suitable solvent like dichloromethane or DMF, the desired acyl chloride or isocyanate (1.1 eq) is added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours.

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.

Biological Activity and Structure-Activity Relationships (SAR)

Analogues of 4-(1,2,4-oxadiazol-5-yl)piperidine have demonstrated significant biological activity, primarily as antiproliferative agents. The primary mechanisms of action identified are tubulin polymerization inhibition and antagonism of the Hedgehog signaling pathway.

Antiproliferative Activity as Tubulin Inhibitors

A significant body of research has focused on 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as a novel class of tubulin inhibitors.[1] These compounds have shown potent antiproliferative activity against various cancer cell lines.

Quantitative Data

The following table summarizes the antiproliferative activity (GI50 values) of a series of 4-(3-substituted-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide analogues against the DU-145 human prostate cancer cell line.[1]

Compound ID3-Substituent (R1)1-Carboxamide Substituent (R2)GI50 (µM)[1]
Analogue 1 p-Fluorophenyl4-Methoxyphenyl1.5 ± 0.1
Analogue 2 p-Fluorophenyl4-Chlorophenyl0.94 ± 0.05
Analogue 3 p-Fluorophenyl3,4-Dichlorophenyl0.45 ± 0.03
Analogue 4 BenzylBenzyl0.88 ± 0.07
Analogue 5 3,4-DichlorophenylBenzyl0.12 ± 0.01

Structure-Activity Relationship (SAR) Insights:

  • 3-Position of the Oxadiazole: The nature of the substituent at the 3-position of the 1,2,4-oxadiazole ring significantly influences antiproliferative potency. Aromatic substituents, particularly those with electron-withdrawing groups like chloro and fluoro, are generally favored. The high potency of Analogue 5 suggests that a bulky, electron-deficient aromatic ring at this position is beneficial for activity.[1] While no specific data is available for the 3-isopropyl analogue, based on the trend of requiring bulky groups, it can be hypothesized to have moderate to good activity.

  • 1-Position of the Piperidine: The substituent on the piperidine nitrogen is crucial for activity. Carboxamide moieties have been identified as essential for the antiproliferative effect.[1] The nature of the substituent on the carboxamide nitrogen also plays a key role, with aromatic and benzylic groups showing good potency.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

  • Materials:

    • Purified tubulin (>99% pure)

    • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • GTP solution

    • Fluorescent reporter (e.g., DAPI) or a spectrophotometer to measure turbidity at 340 nm

    • 96-well plates (black plates for fluorescence)

    • Plate reader with temperature control

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • On ice, prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer containing GTP.

    • Add the test compound at various concentrations to the wells of a pre-warmed (37 °C) 96-well plate. Include a vehicle control (DMSO) and a known tubulin inhibitor (e.g., colchicine) and stabilizer (e.g., paclitaxel) as controls.

    • Initiate the polymerization by adding the cold tubulin solution to each well.

    • Immediately place the plate in the plate reader pre-heated to 37 °C.

    • Monitor the change in fluorescence or absorbance at 340 nm over time (e.g., every minute for 60 minutes).

    • Plot the fluorescence/absorbance versus time to obtain polymerization curves. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Hedgehog Signaling Pathway Antagonism

Patent literature suggests that 1,2,4-oxadiazole substituted piperidine derivatives can act as antagonists of the Smoothened (Smo) receptor in the Hedgehog (Hh) signaling pathway.[2] Aberrant activation of the Hh pathway is implicated in the development of various cancers.

Experimental Protocol: Cell-Based Hedgehog Signaling Reporter Assay

This assay is used to screen for compounds that inhibit the Hh pathway.

  • Materials:

    • A suitable cell line (e.g., Shh-LIGHT2 cells) stably transfected with a Gli-responsive luciferase reporter gene.

    • Cell culture medium and supplements.

    • Hedgehog pathway agonist (e.g., SAG or Purmorphamine).

    • Luciferase assay reagent.

    • 96-well white, clear-bottom plates.

    • Luminometer.

  • Procedure:

    • Seed the reporter cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with the test compound at various concentrations for 1-2 hours.

    • Add the Hh pathway agonist to induce luciferase expression. Include a vehicle control and a known Smo antagonist (e.g., cyclopamine or vismodegib) as controls.

    • Incubate the cells for an additional 24-48 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

    • The IC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the compound concentration.

Signaling Pathways and Mechanisms of Action

Inhibition of Tubulin Polymerization

The primary anticancer mechanism for many 4-(1,2,4-oxadiazol-5-yl)piperidine analogues is the disruption of microtubule dynamics.

Tubulin_Inhibition cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Mitosis Mitosis Microtubule->Tubulin Dimers Depolymerization Mitotic Arrest Mitotic Arrest Mitosis->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis Compound 4-(1,2,4-oxadiazol-5-yl)piperidine Analogue Compound->Tubulin Dimers

Caption: Inhibition of tubulin polymerization by 4-(1,2,4-oxadiazol-5-yl)piperidine analogues.

These compounds bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.

Hedgehog Signaling Pathway Antagonism

The Hedgehog signaling pathway is crucial during embryonic development and is largely inactive in adult tissues. Its aberrant reactivation can lead to tumorigenesis.

References

An In-Depth Technical Guide to 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine (CAS Number: 733748-92-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine is a heterocyclic compound featuring a piperidine ring linked to an isopropyl-substituted 1,2,4-oxadiazole moiety.[1] This structural motif is of significant interest in medicinal chemistry due to the diverse pharmacological activities associated with both the 1,2,4-oxadiazole and piperidine scaffolds. The 1,2,4-oxadiazole ring, in particular, is a bioisostere for esters and amides and is found in numerous biologically active molecules. This whitepaper aims to consolidate the available technical information on this compound to serve as a valuable resource for researchers in the field of drug discovery.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical supplier databases and safety data sheets.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 733748-92-0[2]
Molecular Formula C₁₀H₁₇N₃O[2]
Molecular Weight 195.26 g/mol [2]
IUPAC Name This compoundN/A
Synonyms 3-Isopropyl-5-(piperidin-4-yl)-1,2,4-oxadiazole; 4-[3-(1-Methylethyl)-1,2,4-oxadiazol-5-yl]-piperidine[2]
Appearance Solid (Typical)N/A
Boiling Point 316.9 °C at 760 mmHgN/A
Flash Point 145.5 °CN/A
Density 1.049 g/cm³N/A
SMILES CC(C)c1nc(C2CCNCC2)on1N/A
InChI InChI=1S/C10H17N3O/c1-7(2)9-12-10(14-13-9)8-3-5-11-6-4-8/h7-8,11H,3-6H2,1-2H3N/A

Synthesis

Proposed Synthetic Pathway

The synthesis would likely begin with the commercially available N-Boc-piperidine-4-carboxylic acid. This would be reacted with isobutyramidoxime in the presence of a coupling agent to form an intermediate, which would then undergo cyclization to the 1,2,4-oxadiazole ring. The final step would involve the deprotection of the Boc group to yield the target compound.

Synthesis_Pathway Start N-Boc-piperidine-4-carboxylic acid Intermediate1 N-Boc-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine Start->Intermediate1 Coupling Agent (e.g., TBTU) Reagent1 Isobutyramidoxime Reagent1->Intermediate1 FinalProduct This compound Intermediate1->FinalProduct Deprotection (e.g., TFA)

Caption: Proposed synthesis of this compound.

Experimental Protocol (Representative)

The following is a representative experimental protocol adapted from the synthesis of a structurally similar compound, Boc-protected 4-[3-(p-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine.[3]

Step 1: Synthesis of tert-butyl this compound-1-carboxylate

  • To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), add a coupling agent such as TBTU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add isobutyramidoxime (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired intermediate.

Step 2: Synthesis of this compound

  • Dissolve the tert-butyl this compound-1-carboxylate (1.0 eq) in a minimal amount of dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and solvent.

  • Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the final product.

Pharmacological Activity and Mechanism of Action

While there is no direct pharmacological data available for this compound, extensive research on the closely related 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides strongly suggests that this class of compounds acts as tubulin polymerization inhibitors.[3][4]

Tubulin Inhibition

Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cytoskeleton. Microtubules play a crucial role in cell division, intracellular transport, and the maintenance of cell shape.[5] Compounds that interfere with tubulin polymerization can disrupt these vital cellular processes, leading to cell cycle arrest and apoptosis, making them effective anticancer agents.

The proposed mechanism of action for 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives involves their binding to tubulin, thereby inhibiting its polymerization into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and subsequent programmed cell death.

Tubulin_Inhibition_Pathway Compound This compound Tubulin Tubulin Dimers Compound->Tubulin Binds to Microtubules Microtubule Polymerization Compound->Microtubules Inhibits Tubulin->Microtubules CellCycle G2/M Phase Arrest Microtubules->CellCycle Disruption leads to Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Proposed mechanism of action via tubulin polymerization inhibition.

Antiproliferative Activity (Representative Data)

Although no specific antiproliferative data exists for the title compound, studies on related 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have demonstrated potent activity against various cancer cell lines. Table 2 presents representative data from these studies.[3]

Table 2: Representative Antiproliferative Activity of Related Compounds

CompoundCell LineGI₅₀ (µM)
Carboxamide Derivative 1DU-145 (Prostate)1.5
Carboxamide Derivative 2DU-145 (Prostate)0.8
Carboxamide Derivative 3DU-145 (Prostate)1.2

Note: The data presented is for N-carboxamide derivatives of the 4-(1,2,4-oxadiazol-5-yl)piperidine core and is intended to be representative of the potential activity of this chemical class.

Experimental Protocols for Biological Evaluation

To facilitate further research into the biological activity of this compound, detailed protocols for key experiments are provided below.

Tubulin Polymerization Assay

This assay is used to determine the in vitro effect of a compound on the polymerization of tubulin.[1][6]

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test compound stock solution (in DMSO)

  • Positive control (e.g., Paclitaxel for polymerization enhancement, Nocodazole for inhibition)

  • 96-well microplate

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare the tubulin solution by diluting the stock to a final concentration of 3 mg/mL in General Tubulin Buffer on ice.

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • Prepare serial dilutions of the test compound in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.

  • In a pre-warmed 96-well plate, add the diluted test compound, positive and negative controls.

  • Initiate the polymerization by adding the cold tubulin solution to each well.

  • Immediately place the plate in the microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.

Data Analysis:

  • Plot the absorbance at 340 nm versus time.

  • The rate of polymerization can be determined from the slope of the linear portion of the curve.

  • The IC₅₀ value (concentration causing 50% inhibition of polymerization) can be calculated from a dose-response curve.

Tubulin_Assay_Workflow A Prepare Tubulin and Reagents on Ice D Initiate Polymerization with Tubulin Solution A->D B Prepare Serial Dilutions of Test Compound C Add Compound and Controls to 96-well Plate B->C C->D E Measure Absorbance at 340 nm over Time (37°C) D->E F Plot Absorbance vs. Time and Calculate IC₅₀ E->F

Caption: Workflow for the in vitro tubulin polymerization assay.

NCI-60 Human Tumor Cell Line Screen

The NCI-60 screen is a well-established method for evaluating the antiproliferative activity of a compound against a panel of 60 human cancer cell lines.[7][8]

Materials:

  • NCI-60 cell lines

  • Appropriate cell culture media (e.g., RPMI 1640) with 5% fetal bovine serum and 2 mM L-glutamine

  • 96-well microtiter plates

  • Test compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Trizma base

Procedure:

  • Inoculate cells into 96-well plates at appropriate densities and incubate for 24 hours.

  • After 24 hours, fix a set of plates with TCA to determine the cell count at the time of drug addition (Tz).

  • Add the test compound at five different concentrations (typically in 10-fold dilutions) to the remaining plates.

  • Incubate the plates for an additional 48 hours.

  • Terminate the experiment by fixing the cells with cold TCA.

  • Stain the fixed cells with SRB solution.

  • Wash away the unbound dye and air dry the plates.

  • Solubilize the bound dye with Trizma base.

  • Read the absorbance at 515 nm.

Data Analysis:

  • The absorbance values are used to calculate the percentage of cell growth.

  • Three dose-response parameters are calculated:

    • GI₅₀: The concentration that causes 50% growth inhibition.

    • TGI: The concentration that causes total growth inhibition.

    • LC₅₀: The concentration that causes a 50% reduction in the measured protein at the end of the drug treatment as compared to that at the beginning.

NCI60_Workflow A Inoculate 60 Cell Lines in 96-well Plates B Incubate for 24 hours A->B C Add Test Compound at 5 Concentrations B->C D Incubate for 48 hours C->D E Fix, Stain (SRB), and Read Absorbance D->E F Calculate GI₅₀, TGI, and LC₅₀ E->F

Caption: Workflow for the NCI-60 cell line screen.

Conclusion

This compound is a compound with a chemical structure that suggests significant potential for biological activity. Based on the analysis of related compounds, it is highly probable that this molecule functions as a tubulin polymerization inhibitor, a mechanism of action with proven therapeutic value in oncology. This technical guide provides a foundation for future research by summarizing the known properties, proposing a synthetic route, and detailing the necessary experimental protocols for its biological evaluation. Further investigation is warranted to confirm its precise mechanism of action and to quantify its antiproliferative efficacy, which will be crucial for its potential development as a therapeutic agent.

References

4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine, a heterocyclic compound belonging to the piperidine-oxadiazole class. While detailed experimental data for this specific molecule is limited in public literature, this document consolidates available information and draws upon data from structurally related analogs to provide insights into its chemical properties, potential synthesis, and the biological significance of the broader 4-(1,2,4-oxadiazol-5-yl)piperidine scaffold. This scaffold is a key pharmacophore in the development of novel therapeutics across various disease areas.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C10H17N3O[1][2]
Molecular Weight 195.26 g/mol [1][2]
CAS Number 733748-92-0[1][2]

Synthesis Protocols

A plausible synthetic route is outlined below:

General Synthesis of 3,5-disubstituted-1,2,4-oxadiazoles:

A two-step, one-pot synthesis is a common and efficient method.

  • Step 1: Acylation of Amidoxime. An appropriate amidoxime is reacted with an acylating agent (such as a carboxylic acid, acid chloride, or ester) in the presence of a coupling agent or a base. This forms an O-acylamidoxime intermediate.

  • Step 2: Cyclodehydration. The O-acylamidoxime intermediate is then heated, often in the presence of a dehydrating agent or simply a high-boiling point solvent, to induce cyclization and form the 1,2,4-oxadiazole ring.

For the synthesis of the title compound, isobutyramidine would be reacted with a piperidine-4-carboxylic acid derivative.

Below is a generalized workflow for the synthesis of 1,2,4-oxadiazole derivatives.

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediate & Product Amidoxime Amidoxime Acylation Acylation (Coupling Agent/Base) Amidoxime->Acylation Carboxylic_Acid_Derivative Carboxylic Acid Derivative Carboxylic_Acid_Derivative->Acylation O_Acylamidoxime O-Acylamidoxime Intermediate Acylation->O_Acylamidoxime Formation Cyclodehydration Cyclodehydration (Heat) Final_Product This compound Cyclodehydration->Final_Product Formation O_Acylamidoxime->Cyclodehydration Intramolecular Reaction

A generalized workflow for the synthesis of this compound.

Biological and Therapeutic Context

While this compound itself is not extensively studied for its biological activity, the broader class of 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives has been identified as a privileged scaffold in drug discovery.

Derivatives of this core structure have been investigated for a range of therapeutic applications:

  • Anticancer Agents: A notable study identified 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as a new class of antiproliferative agents.[3] These compounds were found to act as tubulin inhibitors, arresting cell division in cancer cells.[3][4] More recently, derivatives have been discovered as agonists of human caseinolytic protease P (HsClpP), showing potential for the treatment of hepatocellular carcinoma.

  • Neurodegenerative Diseases: Certain (4-(1,2,4-oxadiazol-5-yl)phenyl)-2-aminoacetamide derivatives have been synthesized and evaluated as multifunctional agents for the potential treatment of Alzheimer's disease.[5] These compounds have shown capabilities to inhibit butyrylcholinesterase, reduce neuroinflammation, and prevent the aggregation of amyloid-beta peptides.[5]

The following diagram illustrates the potential therapeutic pathways for derivatives of the 4-(1,2,4-oxadiazol-5-yl)piperidine scaffold based on existing research.

G cluster_cancer Oncology cluster_neuro Neurodegeneration (e.g., Alzheimer's) Scaffold 4-(1,2,4-Oxadiazol-5-yl)piperidine Scaffold Tubulin Tubulin Polymerization Scaffold->Tubulin Derivatives Inhibit BuChE Butyrylcholinesterase (BuChE) Scaffold->BuChE Derivatives Inhibit Neuroinflammation Neuroinflammation Scaffold->Neuroinflammation Derivatives Reduce Abeta Amyloid-β Aggregation Scaffold->Abeta Derivatives Inhibit Cell_Cycle_Arrest Cell Cycle Arrest Tubulin->Cell_Cycle_Arrest Inhibition Apoptosis Induction of Apoptosis Cell_Cycle_Arrest->Apoptosis Cognitive_Decline Cognitive Decline BuChE->Cognitive_Decline Contributes to Neuroinflammation->Cognitive_Decline Contributes to Abeta->Cognitive_Decline Contributes to

Potential therapeutic targets of 4-(1,2,4-Oxadiazol-5-yl)piperidine derivatives.

Conclusion

This compound is a chemical entity with a defined molecular structure and weight. While specific biological and experimental data for this compound are scarce, its core scaffold is of significant interest in medicinal chemistry. The 4-(1,2,4-oxadiazol-5-yl)piperidine framework serves as a versatile starting point for the development of potent and selective modulators of various biological targets. Future research into this and related compounds could lead to the discovery of novel therapeutics for a range of diseases, including cancer and neurodegenerative disorders. Researchers interested in this molecule may find it valuable as a building block for creating more complex and biologically active compounds.

References

An In-depth Technical Guide to the Synthesis Precursors of 3-Isopropyl-5-(piperidin-4-yl)-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropyl-5-(piperidin-4-yl)-1,2,4-oxadiazole is a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-oxadiazole ring acts as a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties. This guide provides a detailed overview of the core synthesis precursors and methodologies for the preparation of this compound, focusing on practical applications for research and development.

Core Synthesis Strategy

The most prevalent and efficient synthetic route to 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an N'-hydroxyimidamide (amidoxime) with a carboxylic acid derivative. For the synthesis of 3-isopropyl-5-(piperidin-4-yl)-1,2,4-oxadiazole, this strategy translates to a convergent synthesis pathway requiring two key precursors:

  • N'-Hydroxyisobutyrimidamide: This precursor provides the isopropyl group at the 3-position of the oxadiazole ring.

  • 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid: This protected piperidine derivative provides the piperidin-4-yl moiety at the 5-position. The tert-butoxycarbonyl (Boc) protecting group is essential to prevent side reactions with the secondary amine of the piperidine ring during the coupling and cyclization steps.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Precursor Synthesis cluster_1 Oxadiazole Formation and Deprotection Isobutyronitrile Isobutyronitrile N'-Hydroxyisobutyrimidamide N'-Hydroxyisobutyrimidamide Isobutyronitrile->N'-Hydroxyisobutyrimidamide Base Hydroxylamine Hydroxylamine Hydroxylamine->N'-Hydroxyisobutyrimidamide Base Coupling_Agent Coupling Agent / Acyl Chloride Formation N'-Hydroxyisobutyrimidamide->Coupling_Agent Piperidine-4-carboxylic acid Piperidine-4-carboxylic acid 1-Boc-piperidine-4-carboxylic acid 1-Boc-piperidine-4-carboxylic acid Piperidine-4-carboxylic acid->1-Boc-piperidine-4-carboxylic acid Base Boc Anhydride Boc Anhydride Boc Anhydride->1-Boc-piperidine-4-carboxylic acid Base 1-Boc-piperidine-4-carboxylic acid->Coupling_Agent Protected_Oxadiazole 5-(1-Boc-piperidin-4-yl)-3-isopropyl-1,2,4-oxadiazole Coupling_Agent->Protected_Oxadiazole Cyclization Final_Product 3-Isopropyl-5-(piperidin-4-yl)-1,2,4-oxadiazole Protected_Oxadiazole->Final_Product Deprotection (TFA)

Caption: Overall synthetic pathway for 3-isopropyl-5-(piperidin-4-yl)-1,2,4-oxadiazole.

Synthesis of Precursors

N'-Hydroxyisobutyrimidamide

N'-Hydroxyisobutyrimidamide is a crucial building block for introducing the 3-isopropyl group onto the 1,2,4-oxadiazole core. It is typically synthesized from isobutyronitrile and hydroxylamine.

Experimental Protocol: Synthesis of N'-Hydroxyisobutyrimidamide from Isobutyronitrile

  • Reagents and Equipment:

    • Isobutyronitrile

    • Hydroxylamine hydrochloride

    • Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃)

    • Ethanol or Water

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Standard glassware for workup and purification

  • Procedure:

    • To a solution of hydroxylamine hydrochloride (1.2 equivalents) in water or ethanol, add the base (1.5 equivalents of Na₂CO₃ or 1.6 equivalents of Et₃N).

    • Add isobutyronitrile (1.0 equivalent) to the reaction mixture.

    • The mixture is then stirred at room temperature or heated to reflux for a period of 1 to 12 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

    • The residue is then partitioned between water and an organic solvent such as ethyl acetate.

    • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

    • Purification can be achieved by recrystallization from a suitable solvent system (e.g., chloroform/methanol and hexanes).

Quantitative Data for N'-Hydroxyisobutyrimidamide Synthesis

EntryBase (equivalents)SolventTemperatureTime (h)Amidoxime Yield (%)Amide Byproduct Yield (%)
1Na₂CO₃ (1.5)Ethanol/H₂OReflux12~75~15
2NaOH (1.5)Ethanol/H₂OReflux12~20~60
3Et₃N (1.2)H₂ORoom Temp.6~73~12
4Et₃N (1.6)H₂ORoom Temp.6~81< 1

Note: Yields are illustrative and based on trends for similar reactions. Optimal conditions may vary.

1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

The Boc-protected piperidine-4-carboxylic acid is the second key precursor. The Boc group ensures that the piperidine nitrogen does not interfere with the subsequent coupling and cyclization reactions.

Experimental Protocol: Boc-Protection of Piperidine-4-carboxylic acid

  • Reagents and Equipment:

    • Piperidine-4-carboxylic acid

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

    • Tetrahydrofuran (THF) and Water

    • Round-bottom flask

    • Magnetic stirrer

    • Standard glassware for workup and purification

  • Procedure:

    • Dissolve piperidine-4-carboxylic acid (1.0 equivalent) in a mixture of THF and water.

    • Add sodium bicarbonate (2.0 equivalents) or triethylamine (1.5 equivalents) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • After the reaction is complete (monitored by TLC), remove the THF under reduced pressure.

    • The remaining aqueous solution is washed with a non-polar solvent like ether or hexane to remove any unreacted Boc₂O.

    • The aqueous layer is then acidified to pH 2-3 with a dilute acid (e.g., 1M HCl), leading to the precipitation of the product.

    • The white solid is collected by filtration, washed with cold water, and dried under vacuum.

Quantitative Data for Boc-Protection

ParameterValue
Typical Yield90-98%
Reaction Time12-24 hours
Temperature0 °C to Room Temperature

Formation of the 1,2,4-Oxadiazole Ring and Deprotection

The formation of the 1,2,4-oxadiazole ring is achieved by the coupling of the two precursors followed by a cyclization/dehydration reaction. This can be performed in a one-pot procedure or in a stepwise manner.

G start Start: Precursors and Reagents step1 Step 1: Activation of Carboxylic Acid (e.g., with CDI or conversion to acyl chloride) start->step1 step2 Step 2: Acylation of Amidoxime Forms O-acyl amidoxime intermediate step1->step2 step3 Step 3: Cyclization/Dehydration Heat or acid/base catalysis step2->step3 step4 Step 4: Work-up and Purification Extraction and Chromatography step3->step4 step5 Step 5: Boc Deprotection (e.g., with TFA in DCM) step4->step5 end End: Final Product step5->end

Caption: General experimental workflow for 1,2,4-oxadiazole synthesis and deprotection.

Experimental Protocol: Synthesis of 5-(1-Boc-piperidin-4-yl)-3-isopropyl-1,2,4-oxadiazole

  • Reagents and Equipment:

    • 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

    • N'-Hydroxyisobutyrimidamide

    • 1,1'-Carbonyldiimidazole (CDI) or a suitable coupling agent (e.g., HATU, HBTU)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Round-bottom flask

    • Magnetic stirrer and heating mantle

    • Inert atmosphere (Nitrogen or Argon)

    • Standard glassware for workup and purification

  • Procedure:

    • To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 equivalent) in anhydrous DMF, add CDI (1.1 equivalents) at room temperature under an inert atmosphere.

    • Stir the mixture for 1-2 hours to allow for the formation of the acyl imidazole intermediate.

    • Add N'-hydroxyisobutyrimidamide (1.0 equivalent) to the reaction mixture.

    • Heat the reaction mixture to 80-120 °C and stir for 4-12 hours until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol: Deprotection to 3-Isopropyl-5-(piperidin-4-yl)-1,2,4-oxadiazole

  • Reagents and Equipment:

    • 5-(1-Boc-piperidin-4-yl)-3-isopropyl-1,2,4-oxadiazole

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Round-bottom flask

    • Magnetic stirrer

    • Standard glassware for workup and neutralization

  • Procedure:

    • Dissolve the Boc-protected oxadiazole (1.0 equivalent) in DCM.

    • Add trifluoroacetic acid (5-10 equivalents) dropwise to the solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

    • Monitor the deprotection by TLC until the starting material is consumed.

    • Remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in a small amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Quantitative Data for Oxadiazole Formation and Deprotection

StepReagentsSolventTemperatureTime (h)Typical Yield (%)
Cyclization 1-Boc-piperidine-4-carboxylic acid, N'-Hydroxyisobutyrimidamide, CDIDMF80-120 °C4-1260-80
Deprotection 5-(1-Boc-piperidin-4-yl)-3-isopropyl-1,2,4-oxadiazole, TFADCM0 °C to RT1-4>90

Conclusion

The synthesis of 3-isopropyl-5-(piperidin-4-yl)-1,2,4-oxadiazole is a well-established process that relies on the robust and versatile formation of the 1,2,4-oxadiazole ring from an amidoxime and a carboxylic acid derivative. Careful selection of protecting groups, coupling agents, and reaction conditions is paramount to achieving high yields and purity. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers engaged in the synthesis of this and related compounds, facilitating the advancement of drug discovery and development programs.

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthetic route involves a three-stage process commencing with the preparation of N'-hydroxyisobutyrimidamide, followed by the construction of the N-Boc protected piperidinyl-oxadiazole intermediate, and culminating in the deprotection to yield the final product. This protocol is designed to be a valuable resource for researchers engaged in the synthesis of novel pharmacologically active agents.

Introduction

The 1,2,4-oxadiazole moiety is a prominent scaffold in medicinal chemistry, recognized as a bioisostere for amide and ester functionalities, which can enhance the pharmacokinetic properties of drug candidates. The piperidine ring is also a ubiquitous structural motif in a vast array of pharmaceuticals. The combination of these two heterocyclic systems in this compound results in a versatile building block for the development of novel therapeutic agents. Derivatives of the 4-(1,2,4-oxadiazol-5-yl)piperidine core have been investigated for their potential as antiproliferative agents that act as tubulin inhibitors.[1] This document outlines a reliable and reproducible synthetic pathway to access this key molecular scaffold.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through a three-stage synthetic sequence. The overall workflow is depicted in the following diagram.

Synthesis_Workflow Overall Synthetic Workflow A Stage 1: Amidoxime Synthesis B Stage 2: Oxadiazole Ring Formation (N-Boc Protected) A->B N'-hydroxyisobutyrimidamide C Stage 3: N-Boc Deprotection B->C tert-butyl this compound-1-carboxylate D Final Product C->D This compound

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of N'-hydroxyisobutyrimidamide

This protocol describes the synthesis of the key amidoxime intermediate from isobutyronitrile.

Reaction Scheme:

Amidoxime_Synthesis Synthesis of N'-hydroxyisobutyrimidamide Isobutyronitrile Isobutyronitrile Amidoxime N'-hydroxyisobutyrimidamide Isobutyronitrile->Amidoxime Hydroxylamine_HCl NH2OH·HCl Hydroxylamine_HCl->Amidoxime Base Base (e.g., Na2CO3) Base->Amidoxime Solvent Solvent (e.g., EtOH/H2O) Solvent->Amidoxime Heat Heat Heat->Amidoxime Oxadiazole_Formation Formation of the N-Boc Protected Oxadiazole Boc_acid N-Boc-piperidine-4-carboxylic acid Protected_product tert-butyl this compound-1-carboxylate Boc_acid->Protected_product Amidoxime N'-hydroxyisobutyrimidamide Amidoxime->Protected_product CDI CDI CDI->Protected_product Solvent Solvent (e.g., DMF) Solvent->Protected_product Heat Heat Heat->Protected_product Deprotection N-Boc Deprotection Protected_product tert-butyl this compound-1-carboxylate Final_product This compound (as HCl salt) Protected_product->Final_product Acid HCl in Dioxane Acid->Final_product Solvent Solvent (e.g., Dioxane) Solvent->Final_product

References

Application Notes and Protocols for 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis, characterization, and biological evaluation of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine. This compound belongs to a class of molecules that have demonstrated potential as antiproliferative agents.

Chemical Information

IdentifierValue
IUPAC Name This compound
CAS Number 733748-92-0
Molecular Formula C₁₀H₁₇N₃O
Molecular Weight 195.26 g/mol
SMILES CC(C)c1noc(n1)C2CCNCC2

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from methodologies reported for analogous 1,2,4-oxadiazole syntheses. The synthesis is a two-step process involving the formation of an amidoxime followed by its condensation with a piperidine derivative.

Step 1: Synthesis of N'-hydroxyisobutyrimidamide

This step involves the reaction of isobutyronitrile with hydroxylamine.

  • Materials:

    • Isobutyronitrile

    • Hydroxylamine hydrochloride

    • Triethylamine

    • Ethanol

    • Distilled water

  • Procedure:

    • In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 equivalents) in a 1:1 mixture of ethanol and water.

    • Add triethylamine (1.2 equivalents) to the solution and stir for 15 minutes at room temperature.

    • Add isobutyronitrile (1.0 equivalent) to the reaction mixture.

    • Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N'-hydroxyisobutyrimidamide.

Step 2: Synthesis of this compound

This step involves the coupling and cyclization of N'-hydroxyisobutyrimidamide with a suitable piperidine precursor, followed by deprotection.

  • Materials:

    • N'-hydroxyisobutyrimidamide (from Step 1)

    • tert-Butyl 4-(chlorocarbonyl)piperidine-1-carboxylate

    • Pyridine

    • Toluene

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Dissolve N'-hydroxyisobutyrimidamide (1.0 equivalent) in anhydrous pyridine.

    • Add tert-Butyl 4-(chlorocarbonyl)piperidine-1-carboxylate (1.1 equivalents) dropwise to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Add toluene to the reaction mixture and heat to 110 °C for 8-12 hours to facilitate cyclization. Monitor by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude Boc-protected intermediate.

    • Purify the intermediate by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

    • Dissolve the purified Boc-protected compound in a 1:1 mixture of DCM and TFA and stir at room temperature for 2 hours for deprotection.

    • Remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.

    • Dry the organic layer and concentrate to yield this compound.

Diagram of the Synthetic Workflow:

G cluster_step1 Step 1: Amidoxime Formation cluster_step2 Step 2: Oxadiazole Formation and Deprotection A Isobutyronitrile C N'-hydroxyisobutyrimidamide A->C Reflux in EtOH/H2O, Et3N B Hydroxylamine B->C E Boc-protected intermediate C->E Pyridine, Toluene, 110°C D tert-Butyl 4-(chlorocarbonyl)piperidine-1-carboxylate D->E F This compound E->F TFA/DCM

Synthetic workflow for this compound.
Protocol 2: Antiproliferative Activity Assay

This protocol describes the evaluation of the cytotoxic effects of the title compound on a cancer cell line, such as the DU-145 prostate cancer cell line, using an MTT assay.

  • Materials:

    • DU-145 human prostate cancer cells

    • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

    • 96-well plates

    • Plate reader

  • Procedure:

    • Seed DU-145 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

    • Prepare a stock solution of the test compound in DMSO and make serial dilutions in the culture medium.

    • Treat the cells with various concentrations of the compound (e.g., 0.1 to 100 µM) and incubate for 72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the cell viability as a percentage of the control (vehicle-treated cells) and determine the GI₅₀ value (concentration causing 50% growth inhibition).

Protocol 3: Tubulin Polymerization Assay

This biochemical assay assesses the inhibitory effect of the compound on the polymerization of tubulin.[1]

  • Materials:

    • Porcine brain tubulin

    • Guanosine triphosphate (GTP)

    • General tubulin buffer (e.g., PEM buffer)

    • This compound

    • Paclitaxel (positive control for polymerization)

    • Colchicine (positive control for inhibition)

    • Spectrophotometer with temperature control

  • Procedure:

    • Prepare a solution of tubulin in cold general tubulin buffer.

    • Add GTP to the tubulin solution.

    • Incubate the test compound or control at various concentrations with the tubulin-GTP mixture on ice for 15 minutes.

    • Transfer the mixture to a temperature-controlled spectrophotometer pre-warmed to 37 °C.

    • Monitor the change in absorbance at 340 nm over time, which corresponds to the rate of tubulin polymerization.

    • Calculate the percentage of inhibition of tubulin polymerization compared to the vehicle control and determine the IC₅₀ value.

Potential Signaling Pathway

Based on the activity of the broader class of 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives, the primary mechanism of action is likely the inhibition of tubulin polymerization.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Diagram of the Hypothesized Signaling Pathway:

G compound This compound tubulin Tubulin compound->tubulin Binds to microtubules Microtubule Polymerization compound->microtubules Inhibits tubulin->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Leads to g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis Induces

Hypothesized pathway of tubulin polymerization inhibition.

References

Application Notes and Protocols for In Vitro Assays of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential in vitro assays for the characterization of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine . While specific experimental data for this compound is not extensively available in public literature, based on the activity of structurally related molecules, we propose a series of assays to elucidate its biological function. The primary hypothesized activities are agonism at the G protein-coupled receptor 119 (GPR119) and inhibition of tubulin polymerization, leading to antiproliferative effects.

Potential Biological Activities and Corresponding In Vitro Assays

Based on available literature for analogous compounds, two primary biological activities are proposed for this compound:

  • GPR119 Agonism: A structurally similar compound, 6-((2-Fluoro-3-(1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)propyl)amino)-2,3-dihydro-1H-inden-1-one, is a known potent GPR119 agonist.[1] GPR119 is a Gαs-coupled receptor primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, playing a role in glucose homeostasis.[2][3][4]

  • Antiproliferative Activity via Tubulin Inhibition: The broader class of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides has been identified as tubulin inhibitors with antiproliferative properties.[5]

This document provides detailed protocols for assays to investigate these potential activities.

Data Presentation: In Vitro Activity of a Structurally Related GPR119 Agonist

No direct quantitative data for this compound has been identified. However, the following table summarizes the reported in vitro activity for a potent GPR119 agonist containing the same 1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine moiety, providing a valuable reference for assay design and data comparison.

Compound NameAssay TypeCell LineParameterValueReference
AR231453 (A known potent GPR119 Agonist)cAMP AccumulationNot SpecifiedEC500.68 nM[6]
AR231453cAMP AccumulationHEK293 (human GPR119)EC505.5 nM[6][7]

Experimental Protocols

GPR119 Agonist Activity: cAMP Accumulation Assay

Activation of the Gαs-coupled GPR119 receptor leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3][4] A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a sensitive method to quantify these changes.

Principle: This is a competitive immunoassay where endogenous cAMP produced by stimulated cells competes with a d2-labeled cAMP analog for binding to a europium cryptate-labeled anti-cAMP antibody. A high level of intracellular cAMP results in a low HTRF signal.

Workflow for GPR119 cAMP Accumulation Assay:

GPR119_cAMP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Seed HEK293-hGPR119 Cells treat_cells Treat Cells with Compound and PDE Inhibitor prep_cells->treat_cells prep_compounds Prepare Serial Dilutions of Test Compound prep_compounds->treat_cells incubate Incubate at 37°C treat_cells->incubate lyse_cells Lyse Cells and Add HTRF Reagents incubate->lyse_cells read_plate Read Plate on HTRF-compatible Reader lyse_cells->read_plate calc_ratio Calculate HTRF Ratio read_plate->calc_ratio gen_curve Generate Dose-Response Curve calc_ratio->gen_curve det_ec50 Determine EC50 Value gen_curve->det_ec50

GPR119 cAMP Assay Workflow

Materials:

  • HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

  • Forskolin (positive control)

  • DMSO (vehicle control)

  • HTRF cAMP detection kit

  • 384-well low-volume white plates

Protocol:

  • Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well white plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is below 0.5%.

  • Assay Procedure:

    • On the day of the assay, aspirate the culture medium.

    • Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well and incubate for 30 minutes at 37°C.

    • Add the serially diluted test compound, positive control (Forskolin), and vehicle control (DMSO) to the respective wells.

    • Incubate for 30 minutes at 37°C.

    • Add the HTRF cAMP detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's instructions.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the HTRF ratio and plot it against the logarithm of the compound concentration. Use a nonlinear regression model (e.g., four-parameter logistic fit) to determine the EC50 value.

GPR119 Signaling Pathway:

GPR119_Signaling agonist This compound (Agonist) gpr119 GPR119 Receptor agonist->gpr119 Binds to g_protein Gαs Protein gpr119->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Potentiation of Insulin Secretion & GLP-1 Release pka->response Leads to

Simplified GPR119 Signaling Cascade
Tubulin Polymerization Inhibition Assay

This assay biochemically determines if a compound directly interferes with the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules can be monitored by the increase in fluorescence of a reporter dye that binds specifically to polymerized microtubules. Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.[8]

Workflow for Tubulin Polymerization Assay:

Tubulin_Polymerization_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_plate Pre-warm 96-well plate to 37°C add_compounds Add Compounds/Controls to Plate prep_plate->add_compounds prep_compounds Prepare 10x Compound Stocks prep_compounds->add_compounds prep_tubulin Prepare Tubulin Reaction Mix on Ice initiate_rxn Add Tubulin Mix to Initiate Polymerization prep_tubulin->initiate_rxn add_compounds->initiate_rxn read_plate Read Fluorescence Kinetically at 37°C initiate_rxn->read_plate plot_curves Plot Fluorescence vs. Time read_plate->plot_curves calc_inhibition Calculate % Inhibition plot_curves->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50 MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate incubate_attach Incubate Overnight for Attachment seed_cells->incubate_attach treat_cells Treat Cells with Compound incubate_attach->treat_cells prep_compounds Prepare Serial Dilutions of Test Compound prep_compounds->treat_cells incubate_treat Incubate for 24-72 hours treat_cells->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability det_ic50 Determine IC50 Value calc_viability->det_ic50

References

Application Notes and Protocols for the Evaluation of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine as a Tubulin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton essential for cell division, intracellular transport, and the maintenance of cell shape.[1] Their pivotal role in mitosis makes them a prime target for the development of anticancer therapeutics.[1] Agents that interfere with tubulin polymerization dynamics can induce cell cycle arrest in the G2/M phase, ultimately leading to apoptosis.[1] The compound class of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides has been identified as a novel chemotype of tubulin inhibitors.[2][3] This document provides detailed protocols to assay the activity of the core scaffold, 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine, as a potential tubulin inhibitor.

Data Presentation

Compound IDModification on Piperidine NitrogenCell LineAntiproliferative Activity (GI₅₀)Tubulin Polymerization Inhibition (IC₅₀)Colchicine Binding InhibitionReference
Compound 2 3,4-dimethoxybenzoylDU-145~2 µM3.0 ± 0.1 μM19 ± 0.5 % at 50 μM[2]
Compound 12a 4-chlorobenzoylDU-145120 nMNot ReportedNot Reported[2]

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of a test compound on the polymerization of purified tubulin in vitro by monitoring the change in optical density.[4]

Materials:

  • Lyophilized >99% pure bovine tubulin

  • General Tubulin Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP solution (10 mM)

  • Glycerol

  • This compound (test compound)

  • Paclitaxel (positive control for polymerization enhancement)

  • Colchicine (positive control for polymerization inhibition)

  • DMSO (vehicle control)

  • 96-well microplate, clear bottom

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Protocol:

  • Preparation of Reagents:

    • Reconstitute tubulin in General Tubulin Buffer on ice to a final concentration of 3 mg/mL.

    • Prepare a 10X stock of GTP in General Tubulin Buffer (final concentration in assay will be 1 mM).[5]

    • Prepare a 10X stock solution of the test compound and controls in DMSO. Perform serial dilutions to obtain a range of concentrations. The final DMSO concentration should not exceed 1%.[5]

  • Assay Setup (on ice):

    • In a 96-well plate, add the appropriate volume of 10X test compound, controls, or vehicle (DMSO) to the designated wells.

    • Prepare the tubulin polymerization reaction mix by adding GTP to the reconstituted tubulin solution.

    • Add the tubulin/GTP mix to each well to initiate the reaction. The final volume should be uniform across all wells (e.g., 100 µL).

  • Data Acquisition:

    • Immediately transfer the plate to a microplate reader pre-warmed to 37°C.[5]

    • Measure the absorbance at 340 nm every minute for 60 to 90 minutes.[5]

  • Data Analysis:

    • Plot absorbance (OD at 340 nm) versus time for each concentration of the test compound and controls.

    • Determine the effect of the compound on the rate and extent of tubulin polymerization. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of tubulin polymerization.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the test compound on cell proliferation and viability.[1]

Materials:

  • Human cancer cell line (e.g., DU-145 prostate cancer cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (test compound)

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader capable of reading absorbance at 570 nm

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and controls for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the GI₅₀ (concentration that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the compound on cell cycle progression.[1]

Materials:

  • Human cancer cell line

  • 6-well cell culture plates

  • This compound (test compound)

  • Nocodazole (positive control for G2/M arrest)

  • PBS (Phosphate-Buffered Saline)

  • Trypsin-EDTA

  • Ice-cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time (e.g., 24 hours).[1]

  • Harvesting: Harvest the cells by trypsinization, collect by centrifugation, and wash with PBS.[1]

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.[1]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes.

  • Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of tubulin inhibition.

Visualizations

experimental_workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation tubulin_assay Tubulin Polymerization Assay ic50_calc Determine IC50 tubulin_assay->ic50_calc end Characterize as Tubulin Inhibitor ic50_calc->end cell_viability Cell Viability Assay (MTT) gi50_calc Determine GI50 cell_viability->gi50_calc cell_cycle Cell Cycle Analysis gi50_calc->cell_cycle Use GI50 concentration g2m_arrest Quantify G2/M Arrest cell_cycle->g2m_arrest g2m_arrest->end start Test Compound: This compound start->tubulin_assay start->cell_viability

Caption: Experimental workflow for evaluating tubulin inhibitory activity.

signaling_pathway compound This compound tubulin α/β-Tubulin Dimers compound->tubulin Inhibits microtubules Microtubule Polymerization tubulin->microtubules disruption Disruption of Microtubule Dynamics spindle Mitotic Spindle Formation Failure disruption->spindle arrest G2/M Phase Arrest spindle->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Mechanism of action for tubulin polymerization inhibitors.

References

Application Notes and Protocols for Cell-Based Assays of Piperidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of biological targets.[1][2] These compounds are particularly prominent in the development of therapeutics for cancer and central nervous system (CNS) disorders.[1][3] Cell-based assays are indispensable tools in the discovery and development of piperidine-containing drugs, providing crucial information on their potency, selectivity, mechanism of action, and potential toxicity in a biologically relevant context.[4]

This document provides detailed application notes and protocols for a selection of key cell-based assays frequently employed in the evaluation of piperidine-containing compounds. These include assays for cytotoxicity, receptor binding, and functional responses.

Data Presentation: Quantitative Analysis of Piperidine Compound Activity

The following tables summarize representative quantitative data from various cell-based assays for different classes of piperidine-containing compounds.

Table 1: Antiproliferative Activity of Novel Piperidine Derivatives against Human Cancer Cell Lines [5]

Compound IDMGC-803 (IC50, µM)PC3 (IC50, µM)MCF7 (IC50, µM)
17a1.090.811.30
17b2.151.982.45
17c9.378.769.12
5-Fluorouracil15.620.818.3

Table 2: Binding Affinities of Piperidine Derivatives for Sigma Receptors (σ1 and σ2) [6]

CompoundReceptorKi (nM)
1-Methyl-4-(1-naphthylvinyl)piperidineσ11.5
σ23.8
Haloperidolσ13.2
σ215.6

Table 3: Histamine H3 Receptor (hH3R) Binding Affinity and Functional Antagonism of 4-Oxypiperidine Ether Analogs [7]

Compound IDhH3R Binding Affinity (Ki, nM)gpH3R Functional Antagonism (pA2)
ADS022Not Reported7.42
ADS024Not Reported7.57
ADS025Not Reported6.89

Experimental Protocols

Cytotoxicity and Cell Viability Assays

Cytotoxicity assays are fundamental for assessing the potential of piperidine compounds as anticancer agents or for evaluating their general toxicity profile. The MTT assay is a widely used colorimetric method to determine cell viability.

Objective: To determine the concentration of a piperidine-containing compound that inhibits cell growth by 50% (IC50).

Materials:

  • Target cancer cell line (e.g., PC3, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Piperidine compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the piperidine compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat cells with piperidine compound dilutions A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance at 570 nm E->F G Calculate IC50 value F->G

Caption: Workflow for determining the cytotoxicity of piperidine compounds using the MTT assay.

Receptor Binding Assays

Radioligand binding assays are a gold standard for determining the affinity (Ki) of a compound for a specific receptor.[6] This is crucial for understanding the on-target activity and selectivity of piperidine derivatives.

Objective: To determine the binding affinity (Ki) of a piperidine compound for the Sigma-1 receptor (S1R).

Materials:

  • Rat liver homogenates (as a source of S1R)

  • --INVALID-LINK---pentazocine (radioligand)

  • Unlabeled (+)-pentazocine (for non-specific binding determination)

  • Test piperidine compound

  • Tris buffer (50 mM, pH 8.0)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup: In a final volume of 0.5 mL of Tris buffer, combine the rat liver membrane preparation, a fixed concentration of --INVALID-LINK---pentazocine (e.g., 2 nM), and varying concentrations of the test piperidine compound.

  • Non-specific Binding: To determine non-specific binding, a parallel set of tubes is prepared containing a high concentration of unlabeled (+)-pentazocine (e.g., 10 µM).

  • Incubation: Incubate the mixture for 150 minutes at 37°C to allow for competitive binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Detection: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

G cluster_workflow Radioligand Binding Assay Workflow A Prepare assay mixture: Membrane prep, Radioligand, Test compound B Incubate to reach equilibrium A->B C Separate bound and free radioligand via filtration B->C D Wash filters C->D E Measure radioactivity D->E F Calculate Ki value E->F

Caption: General workflow for a radioligand binding assay.

Functional Cell-Based Assays

Functional assays measure the biological response of a cell upon compound treatment, providing insights into whether a compound acts as an agonist or antagonist at its target receptor. Calcium mobilization assays are commonly used for Gq-coupled GPCRs.[8][9]

Objective: To determine the functional potency (e.g., IC50 for an antagonist) of a piperidine compound at a Gq-coupled receptor.

Materials:

  • CHO-K1 cells stably expressing the target human receptor (e.g., M4 muscarinic receptor).

  • Assay buffer (HBSS with 20 mM HEPES, pH 7.4)

  • Calcium-sensitive dye (e.g., Fluo-8 AM)

  • Probenecid

  • Known receptor agonist (e.g., Acetylcholine)

  • Test piperidine compounds (potential antagonists)

  • 384-well black-walled, clear-bottom microplates

  • Fluorometric Imaging Plate Reader (FLIPR)

Procedure:

  • Cell Plating: Plate the cells in 384-well plates and incubate overnight.

  • Dye Loading: Remove the culture medium and add assay buffer containing the calcium-sensitive dye and probenecid. Incubate for 60 minutes at 37°C.

  • Compound Addition: Add serial dilutions of the test piperidine compounds to the wells and incubate at room temperature for 15-30 minutes.

  • Agonist Stimulation and Signal Detection: Place the cell plate into the FLIPR instrument. Initiate reading to establish a stable baseline fluorescence. Add a fixed concentration of the agonist (e.g., Acetylcholine) to all wells simultaneously and continue to record the fluorescence signal for at least 60-90 seconds.

  • Data Analysis: The change in fluorescence upon agonist addition is proportional to the intracellular calcium concentration. Determine the inhibitory effect of the test compounds by measuring the reduction in the agonist-induced fluorescence signal. Calculate the IC50 value for each antagonist by fitting the concentration-response data to a four-parameter logistic equation.

G cluster_workflow Calcium Mobilization Assay Workflow A Plate cells expressing target receptor B Load cells with calcium-sensitive dye A->B C Add test piperidine compound (antagonist) B->C D Measure baseline fluorescence in FLIPR C->D E Add agonist and measure fluorescence change D->E F Calculate IC50 for antagonist activity E->F

Caption: Workflow for a calcium mobilization assay to assess antagonist activity.

Signaling Pathways

Piperidine-containing compounds can modulate a variety of signaling pathways. For instance, many piperidine derivatives targeting GPCRs can influence downstream second messenger systems. Others with anticancer properties may induce apoptosis through mitochondrial pathways.

G cluster_pathway Hypothetical GPCR Antagonist Signaling Ligand Piperidine Antagonist Receptor Gq-Coupled GPCR Ligand->Receptor Blocks G_protein Gq Protein Receptor->G_protein PLC Phospholipase C G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_release Ca2+ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response Agonist Agonist Agonist->Receptor Activates

Caption: A simplified signaling pathway for a Gq-coupled GPCR, illustrating the inhibitory action of a piperidine antagonist.

G cluster_pathway Hypothesized Piperidine-Induced Apoptosis Compound Piperidine Compound Mitochondrion Mitochondrion Compound->Mitochondrion Induces stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical pathway for apoptosis induction by an anticancer piperidine compound.

References

Application Notes and Protocols for the Characterization of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical characterization of the novel heterocyclic compound, 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine, using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The provided data is a representative, theoretical dataset based on established chemical shift ranges and fragmentation patterns for the constituent structural motifs. Detailed protocols for data acquisition are also included to guide researchers in their experimental work.

Structural and Spectroscopic Overview

This compound is a small molecule featuring a piperidine ring linked to a 3-isopropyl-substituted 1,2,4-oxadiazole moiety. The structural elucidation of this compound relies heavily on modern spectroscopic techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and offers insights into the molecule's fragmentation, further corroborating the proposed structure.

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the predicted proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts for this compound. These theoretical values are derived from typical chemical shifts observed for isopropyl, 1,2,4-oxadiazole, and piperidine functionalities.[1][2][3][4]

¹H NMR Spectral Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.45m1HCH (piperidine, C4)
~3.20m2HCH₂ (piperidine, C2/C6, eq)
~3.05sept1HCH (isopropyl)
~2.80m2HCH₂ (piperidine, C2/C6, ax)
~2.10m2HCH₂ (piperidine, C3/C5, eq)
~1.85m2HCH₂ (piperidine, C3/C5, ax)
~1.35d6H2 x CH₃ (isopropyl)
(variable)br s1HNH (piperidine)
¹³C NMR Spectral Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~178.0C=N (oxadiazole, C5)
~169.5N-C-N (oxadiazole, C3)[1]
~45.0CH₂ (piperidine, C2/C6)[2]
~35.0CH (piperidine, C4)
~31.5CH₂ (piperidine, C3/C5)
~27.0CH (isopropyl)
~20.5CH₃ (isopropyl)

Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that is expected to yield the protonated molecule [M+H]⁺ as the base peak.

High-Resolution Mass Spectrometry (HRMS) Data (Predicted)
IonCalculated m/zObserved m/z
[M+H]⁺196.1448(To be determined)
Tandem Mass Spectrometry (MS/MS) Fragmentation (Predicted)

Tandem MS (MS/MS) of the [M+H]⁺ precursor ion would likely reveal characteristic fragmentation patterns. The piperidine ring is prone to α-cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.[5][6] The oxadiazole ring can also undergo cleavage.[7][8][9]

Precursor Ion (m/z)Fragment Ions (m/z)Probable Neutral Loss
196.14(To be determined)(To be determined)

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and mass spectrometry data for small molecules such as this compound.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup : Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming : The instrument software will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition :

    • Set the spectral width to approximately 16 ppm, centered around 6 ppm.

    • Use a 30° or 45° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a suitable number of scans (typically 8 to 64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Set the spectral width to approximately 220 ppm, centered around 100 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum and pick peaks in both ¹H and ¹³C spectra.

Mass Spectrometry (LC-MS) Protocol
  • Sample Preparation : Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

  • Chromatographic Separation (Optional but Recommended) :

    • Use a C18 reverse-phase column.

    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Set a flow rate of 0.2-0.5 mL/min.

  • Mass Spectrometer Conditions (ESI) :

    • Set the ionization mode to positive ion mode.

    • Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow rate for the specific instrument.

    • Acquire data in full scan mode over a relevant m/z range (e.g., 50-500 Da).

  • Tandem MS (MS/MS) Analysis :

    • Perform a product ion scan on the determined m/z of the protonated molecule [M+H]⁺.

    • Vary the collision energy to induce fragmentation and obtain a comprehensive fragmentation spectrum.

  • Data Analysis :

    • Determine the accurate mass of the parent ion from the full scan data and compare it with the calculated mass.

    • Analyze the fragmentation pattern from the MS/MS spectrum to identify characteristic fragment ions and neutral losses, which can be used to confirm the structure.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_results Structural Elucidation start Purified Compound dissolve_nmr Dissolve in Deuterated Solvent start->dissolve_nmr dissolve_ms Dissolve in LC-MS Grade Solvent start->dissolve_ms nmr_acq Data Acquisition (¹H and ¹³C NMR) dissolve_nmr->nmr_acq ms_acq LC-MS Full Scan (Determine [M+H]⁺) dissolve_ms->ms_acq nmr_proc Data Processing (FT, Phasing, Calibration) nmr_acq->nmr_proc nmr_analysis Spectral Analysis nmr_proc->nmr_analysis structure_confirm Structure Confirmation nmr_analysis->structure_confirm msms_acq Tandem MS (MS/MS) (Fragmentation) ms_acq->msms_acq ms_analysis Data Analysis msms_acq->ms_analysis ms_analysis->structure_confirm

Caption: Experimental workflow for NMR and MS analysis.

logical_relationship cluster_nmr NMR Data cluster_ms MS Data compound 4-(3-Isopropyl-1,2,4-oxadiazol- 5-yl)piperidine h_nmr ¹H NMR compound->h_nmr Provides c_nmr ¹³C NMR compound->c_nmr Provides hrms HRMS compound->hrms Provides msms MS/MS compound->msms Provides info1 Proton Environment & Connectivity h_nmr->info1 Gives info2 Carbon Skeleton c_nmr->info2 Gives info3 Molecular Formula hrms->info3 Gives info4 Structural Fragments msms->info4 Gives

Caption: Relationship between compound and spectral data.

References

Characterization Techniques for Oxadiazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive characterization of oxadiazole derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and physicochemical properties. Accurate and thorough characterization is paramount for structure elucidation, purity assessment, and understanding their mechanism of action.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of newly synthesized oxadiazole derivatives.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For oxadiazole derivatives, it is particularly useful for confirming the formation of the oxadiazole ring and identifying other key functional groups. Characteristic vibrational frequencies provide a molecular fingerprint of the compound. For instance, a spike band at 1625.88 cm-1 can be indicative of C=C or C=N stretching, which is characteristic of aromatic systems and nitrogenous heterocycles like oxadiazoles[1]. A major absorption band at 3444.63 cm-1 is due to the stretching frequencies of O-H and N-H groups[1].

Experimental Protocol:

  • Sample Preparation:

    • Solid Samples (KBr Pellet Method): Grind 1-2 mg of the dried oxadiazole derivative with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

    • Solid Samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • Liquid/Solution Samples: A thin film of the sample can be placed between two KBr or sodium chloride (NaCl) plates.

  • Instrument Setup:

    • Perform a background scan with an empty sample holder or clean ATR crystal to record the spectrum of the ambient atmosphere (CO₂ and H₂O).

    • Place the prepared sample in the spectrometer's sample compartment.

  • Data Acquisition:

    • Scan the sample over a typical range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

    • Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 1: Typical FTIR Absorption Frequencies for Oxadiazole Derivatives

Functional GroupVibration ModeCharacteristic Absorption (cm⁻¹)
C=N (in oxadiazole ring)Stretching1615 - 1693
C-O-C (in oxadiazole ring)Stretching1020 - 1090
Ar C-HStretching2917 - 2956
C=C (aromatic)Stretching1595 - 1616

Note: The exact frequencies can vary depending on the specific substituents on the oxadiazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.[2] For oxadiazole derivatives, NMR is essential for confirming the regiochemistry of substituents and the overall molecular structure. The formation of the 1,2,4-oxadiazole systems can be confirmed by signals at δ 167.2-168.7 and δ 173.9-176.1 in the 13C NMR spectra, which are assigned to C-3 and C-5, respectively[3].

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the oxadiazole derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). The choice of solvent depends on the solubility of the compound.

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

    • Filter the solution into a clean NMR tube to remove any particulate matter.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Analysis:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) to assign the signals to specific protons and carbons in the molecule.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted 1,3,4-Oxadiazole Derivative

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Aromatic Protons7.93 - 6.97129.53 - 114.88
Aliphatic Protons (CH₂)3.99 - 1.2469.70 - 22.63
Aliphatic Protons (CH₃)1.06 - 0.8814.04 - 10.40
Oxadiazole Carbons-166.44 - 164.61

Data adapted from a representative 1,3,4-oxadiazole derivative.[4] Specific chemical shifts are highly dependent on the molecular structure and solvent.

Mass Spectrometry (MS)

Application Note: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[5] It is used to determine the molecular weight of the oxadiazole derivative and to gain structural information from its fragmentation pattern.[6][7] High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).[8]

    • The solution should be free of non-volatile buffers or salts.

  • Ionization:

    • Choose an appropriate ionization technique based on the properties of the analyte. Common techniques include:

      • Electrospray Ionization (ESI): Suitable for polar and thermally labile molecules.

      • Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar molecules.

      • Electron Ionization (EI): Typically used for volatile and thermally stable compounds, often coupled with Gas Chromatography (GC-MS).

  • Mass Analysis:

    • The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, orbitrap).

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum.

    • Identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻) to determine the molecular weight.

    • Analyze the fragmentation pattern to deduce structural motifs. The fragmentation of 1,2,4-oxadiazoles often involves cleavage of the heterocyclic ring.[9]

Table 3: Common Mass Spectrometry Fragmentation Patterns for Oxadiazole Derivatives

Ion TypeDescription
Molecular Ion ([M]⁺)Represents the intact molecule.
[M+H]⁺ / [M-H]⁻Protonated or deprotonated molecular ion, common in ESI.
Fragment IonsResult from the cleavage of bonds within the molecule, providing structural clues.
UV-Visible (UV-Vis) Spectroscopy

Application Note: UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[10] For oxadiazole derivatives, which often contain conjugated systems, this technique is useful for confirming the presence of chromophores and studying their electronic properties. The position of the maximum absorption (λ_max) can be influenced by the substituents on the oxadiazole ring and the solvent polarity.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the oxadiazole derivative in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, chloroform).

    • The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λ_max.

  • Instrument Setup:

    • Use a dual-beam spectrophotometer.

    • Fill a cuvette with the pure solvent to be used as a reference (blank).

    • Fill a matched cuvette with the sample solution.

  • Data Acquisition:

    • Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).

  • Data Analysis:

    • Determine the wavelength(s) of maximum absorbance (λ_max).

    • The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration is known.

Table 4: Representative UV-Vis Absorption Maxima for Substituted 1,3,4-Oxadiazoles

Compound IDSubstituentsλ_max (nm)
13a4-Phenyl291.00
13b4-Chlorophenyl299.00
13c4-Nitrophenyl301.00
13d4-Methylphenyl294.00

Data adapted from a series of {2-[5-(substituted-phenyl)-[11][12][13]oxadiazol-2-yl]-phenyl}-phenyl-methanone derivatives.[10]

Thermal Analysis

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature.

Thermogravimetric Analysis (TGA)

Application Note: TGA measures the change in mass of a sample as it is heated at a controlled rate. It is used to determine the thermal stability and decomposition profile of oxadiazole derivatives. The resulting data can provide information on decomposition temperatures, the presence of residual solvents or water, and the composition of the material.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the pan in the TGA furnace.

    • Select the desired atmosphere (e.g., inert gas like nitrogen or an oxidative gas like air) and flow rate.

  • Data Acquisition:

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., room temperature to 600 °C).

    • The instrument records the mass of the sample as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition and the temperature of maximum weight loss from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Application Note: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[14] It is used to determine thermal transitions such as melting point, glass transition temperature, and crystallization temperature.[15] For oxadiazole derivatives, DSC is valuable for determining the melting point and assessing the purity of the compound.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 2-10 mg of the sample into a DSC pan (typically aluminum).[15]

    • Seal the pan hermetically.

    • Prepare an empty sealed pan to be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

  • Data Acquisition:

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.

    • The instrument records the heat flow to the sample relative to the reference.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • The melting point is determined from the peak of the endothermic transition. The glass transition is observed as a step-like change in the baseline.

Table 5: Representative Thermal Analysis Data for Oxadiazole Derivatives

CompoundMelting Point (°C)Decomposition Temperature (°C)
Derivative A167> 200
Derivative B154> 200
Derivative C93> 200

Data is illustrative and can vary significantly based on the specific molecular structure.

Electrochemical Analysis

Cyclic Voltammetry (CV)

Application Note: Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound.[16] For oxadiazole derivatives, CV can be used to determine their oxidation and reduction potentials, which is relevant for applications in materials science (e.g., organic electronics) and to understand their potential involvement in redox processes in biological systems.

Experimental Protocol:

  • Sample and Electrolyte Preparation:

    • Dissolve the oxadiazole derivative (typically 1-5 mM) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

    • Degas the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.

  • Electrochemical Cell Setup:

    • Use a three-electrode system:

      • Working Electrode: e.g., glassy carbon or platinum.

      • Reference Electrode: e.g., Ag/AgCl or saturated calomel electrode (SCE).

      • Counter (Auxiliary) Electrode: e.g., platinum wire.

  • Data Acquisition:

    • Immerse the electrodes in the solution.

    • Scan the potential linearly from a starting potential to a switching potential and then back to the initial potential.

    • Record the resulting current as a function of the applied potential.

    • Perform scans at different scan rates to investigate the nature of the redox processes.

  • Data Analysis:

    • Plot the current versus potential to obtain a cyclic voltammogram.

    • Determine the peak potentials for oxidation (Epa) and reduction (Epc).

    • The half-wave potential (E₁/₂) can be estimated as (Epa + Epc)/2.

Single-Crystal X-ray Diffraction

Application Note: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound.[17] For oxadiazole derivatives, this technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state, which is invaluable for confirming the absolute structure and understanding crystal packing.

Experimental Protocol:

  • Crystal Growth:

    • Grow a high-quality single crystal of the oxadiazole derivative. Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[18]

    • The crystal should be of a suitable size (typically 0.1-0.3 mm) and free of defects.[19]

  • Crystal Mounting:

    • Carefully mount the selected crystal on a goniometer head.[19]

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Collect diffraction data by rotating the crystal and recording the diffraction patterns at various orientations.[19]

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, accurate crystal structure.

Visualized Workflows and Pathways

General Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of a newly synthesized oxadiazole derivative.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_advanced Advanced Characterization synthesis Synthesis of Oxadiazole Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ftir FTIR purification->ftir nmr NMR (¹H, ¹³C) ftir->nmr ms Mass Spectrometry nmr->ms uvvis UV-Vis ms->uvvis thermal Thermal Analysis (TGA, DSC) uvvis->thermal electrochem Electrochemical Analysis (CV) thermal->electrochem xray Single-Crystal XRD electrochem->xray

General workflow for the characterization of oxadiazole derivatives.
Anticancer Signaling Pathways of Oxadiazole Derivatives

Oxadiazole derivatives have been shown to exhibit anticancer activity through the modulation of various signaling pathways. The diagram below illustrates some of the key targeted pathways.

G cluster_pathways Anticancer Signaling Pathways Targeted by Oxadiazole Derivatives cluster_egfr EGFR Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway oxadiazole Oxadiazole Derivatives egfr EGFR oxadiazole->egfr Inhibition pi3k_akt PI3K/Akt/mTOR oxadiazole->pi3k_akt Inhibition nfkb NF-κB oxadiazole->nfkb Inhibition ras_raf Ras/Raf/MEK/ERK egfr->ras_raf proliferation Tumor Proliferation ras_raf->proliferation apoptosis Apoptosis pi3k_akt->apoptosis gene_expression Pro-survival Gene Expression nfkb->gene_expression

Key anticancer signaling pathways modulated by oxadiazole derivatives.
Antibacterial Mechanism of Action

Certain oxadiazole derivatives exert their antibacterial effects by inhibiting essential bacterial enzymes.

G cluster_mechanism Antibacterial Mechanism of Oxadiazole Derivatives cluster_targets Bacterial Targets cluster_processes Inhibited Cellular Processes oxadiazole Oxadiazole Derivatives enoyl_reductase Enoyl Reductase (InhA) (Mycobacteria) oxadiazole->enoyl_reductase Inhibition peptide_deformylase Peptide Deformylase oxadiazole->peptide_deformylase Inhibition glcn_synthase GlcN-6-P Synthase oxadiazole->glcn_synthase Inhibition cell_wall Cell Wall Synthesis enoyl_reductase->cell_wall protein_synthesis Protein Synthesis peptide_deformylase->protein_synthesis peptidoglycan Peptidoglycan Synthesis glcn_synthase->peptidoglycan

Inhibition of key bacterial enzymes by oxadiazole derivatives.

References

Application Notes and Protocols for 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the handling, storage, and potential applications of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine. The information is intended for use in a laboratory research setting by qualified individuals.

Chemical and Physical Properties

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. A summary of its key properties is presented below.

PropertyValueReference
CAS Number 733748-92-0[1]
Molecular Formula C₁₀H₁₇N₃O[1]
Molecular Weight 195.26 g/mol [1]
Appearance Solid (visual inspection)
Solubility Soluble in organic solvents such as DMSO and ethanol.General chemical knowledge

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

2.1. Safety Precautions

  • Hazard Identification: May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.

  • First Aid Measures:

    • If on skin: Wash with plenty of soap and water.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

2.2. Handling Procedures

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands and any exposed skin thoroughly after handling.

  • Avoid contact with eyes, skin, and clothing.

2.3. Storage Conditions

  • Store in a well-ventilated place.

  • Keep container tightly closed.

  • Store in a dry, cool place away from incompatible materials such as strong oxidizing agents.

Suggested Experimental Protocols

The following protocols are provided as a guide for the synthesis, purification, and biological evaluation of this compound.

3.1. Synthesis Protocol: A Plausible Route

Workflow for the Proposed Synthesis:

reagent1 Isopropylamidoxime intermediate O-Acyl amidoxime intermediate reagent1->intermediate Coupling reagent2 Piperidine-4-carboxylic acid derivative (e.g., acid chloride or ester) reagent2->intermediate cyclization Cyclization (Heat or base) intermediate->cyclization product This compound cyclization->product

Caption: Proposed synthesis workflow for the target compound.

Step-by-Step Methodology:

  • Activation of Piperidine-4-carboxylic acid: To a solution of N-Boc-piperidine-4-carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Coupling Reaction: Add isopropylamidoxime (1 equivalent) to the reaction mixture. Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Intermediate Isolation: Once the reaction is complete, filter the mixture to remove any precipitated urea byproduct (if DCC was used). Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-acyl amidoxime intermediate.

  • Cyclization: Dissolve the crude intermediate in a high-boiling point solvent like toluene or xylene. Heat the mixture to reflux for 4-8 hours to induce cyclization to the 1,2,4-oxadiazole ring. Alternatively, cyclization can be achieved at room temperature using a base such as tetrabutylammonium fluoride (TBAF) in THF.

  • Deprotection: After cyclization, if the piperidine nitrogen is protected (e.g., with a Boc group), it must be deprotected. This is typically achieved by treating the compound with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane, at room temperature for 1-2 hours.

  • Purification: Purify the final product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

3.2. Biological Application: Tubulin Polymerization Inhibitor

The structurally related class of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides has been identified as tubulin inhibitors with antiproliferative activity.[2] Therefore, a key application of this compound is likely in the study of microtubule dynamics and as a potential anticancer agent.

3.2.1. In Vitro Tubulin Polymerization Assay

This assay measures the effect of the compound on the polymerization of tubulin into microtubules in vitro.

Experimental Workflow:

tubulin Purified Tubulin + GTP reaction_mix Reaction Mixture (on ice) tubulin->reaction_mix compound Test Compound (or vehicle control) compound->reaction_mix incubation Incubate at 37°C reaction_mix->incubation measurement Measure Absorbance (340 nm) or Fluorescence over time incubation->measurement analysis Data Analysis: Polymerization Curves, IC50 Determination measurement->analysis

Caption: Workflow for an in vitro tubulin polymerization assay.

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 2-4 mg/mL. Keep on ice.

    • Prepare a 10 mM stock solution of GTP in general tubulin buffer.

    • Prepare a stock solution of this compound in DMSO. Prepare serial dilutions to be tested. Paclitaxel and colchicine can be used as positive controls for polymerization enhancement and inhibition, respectively.

  • Assay Procedure:

    • In a pre-chilled 96-well plate, add the test compound dilutions or vehicle control (DMSO).

    • Add GTP to the tubulin solution to a final concentration of 1 mM.

    • Add the tubulin/GTP mixture to each well of the 96-well plate.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Data Acquisition:

    • Measure the change in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Determine the effect of the compound on the rate and extent of tubulin polymerization.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway: Disruption of Microtubule Dynamics

cluster_0 Normal Microtubule Dynamics cluster_1 Effect of Inhibitor dimers αβ-Tubulin Dimers polymerization Polymerization dimers->polymerization GTP microtubule Microtubule polymerization->microtubule depolymerization Depolymerization microtubule->depolymerization GDP depolymerization->dimers inhibitor This compound inhibitor->polymerization Inhibits

Caption: Inhibition of tubulin polymerization by the compound.

3.2.2. Cell Cycle Analysis by Flow Cytometry

As tubulin inhibitors disrupt the mitotic spindle, they typically cause cell cycle arrest in the G2/M phase. This can be quantified using flow cytometry.

Experimental Workflow:

cell_culture Cancer Cell Line (e.g., HeLa, MCF-7) treatment Treat with Compound (various concentrations, 24-48h) cell_culture->treatment harvest Harvest Cells (Trypsinization) treatment->harvest fixation Fix Cells (e.g., 70% Ethanol) harvest->fixation staining Stain with Propidium Iodide (PI) + RNase fixation->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry data_analysis Data Analysis: Cell Cycle Distribution (G1, S, G2/M) flow_cytometry->data_analysis

Caption: Workflow for cell cycle analysis by flow cytometry.

Protocol:

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., HeLa or MCF-7) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24 to 48 hours. Include a vehicle-treated control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A in PBS.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer. The PI fluorescence is proportional to the DNA content.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would be consistent with the activity of a tubulin polymerization inhibitor.[3]

Conclusion

This compound is a compound of interest for research in oncology and cell biology. The provided protocols for handling, synthesis, and biological evaluation are intended to facilitate its investigation as a potential tubulin polymerization inhibitor. All procedures should be performed with appropriate safety precautions in a laboratory setting.

References

Biological Evaluation of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, publicly available scientific literature does not contain specific biological evaluation data for the compound 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine. The following application notes and protocols are based on studies of structurally related compounds containing the 4-(1,2,4-oxadiazol-5-yl)piperidine core. These examples are provided to illustrate potential biological applications and the experimental methodologies that could be employed to evaluate the target compound.

Application Note 1: Evaluation of 4-(1,2,4-Oxadiazol-5-yl)piperidine Derivatives as GPR119 Agonists for the Treatment of Type 2 Diabetes

This application note describes the potential use of 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives as agonists for the G protein-coupled receptor 119 (GPR119). GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells and is a promising target for the treatment of type 2 diabetes. Activation of GPR119 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1).

A series of 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their agonistic effects on GPR119. The most potent of these compounds, compound 4p , demonstrated significant agonistic activity, comparable to the known GPR119 agonist GSK1292263.

Quantitative Data Summary
CompoundTargetAssayEC50 (nM)Reference
4p GPR119cAMP Accumulation Assay20.6[1]
GSK1292263 (Control)GPR119cAMP Accumulation AssayNot specified in the provided abstract[1]

Signaling Pathway

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist GPR119 Agonist (e.g., Compound 4p) GPR119 GPR119 Agonist->GPR119 G_alpha_s Gαs GPR119->G_alpha_s AC Adenylate Cyclase (AC) G_alpha_s->AC activates ATP ATP cAMP cAMP ATP->cAMP converts PKA Protein Kinase A (PKA) cAMP->PKA activates EPAC EPAC cAMP->EPAC activates Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion GLP1_Release GLP-1 Release PKA->GLP1_Release EPAC->Insulin_Secretion EPAC->GLP1_Release

Caption: GPR119 signaling pathway upon agonist binding.

Experimental Protocol: cAMP Accumulation Assay

This protocol describes the measurement of intracellular cAMP concentration in HEK293T cells transfected with the human GPR119 receptor.

Materials:

  • HEK293T cells

  • Human GPR119 expression vector

  • Lipofectamine 2000 (or other suitable transfection reagent)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Opti-MEM

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX)

  • Test compounds (dissolved in DMSO)

  • Forskolin (positive control)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • 384-well white plates

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • One day before the assay, seed the cells into 384-well plates at a density of 5,000-10,000 cells per well.

    • On the day of the assay, transfect the cells with the human GPR119 expression vector using Lipofectamine 2000 according to the manufacturer's instructions. Allow the cells to express the receptor for 24-48 hours.

  • cAMP Measurement:

    • Prepare serial dilutions of the test compounds and the positive control (forskolin) in assay buffer. The final DMSO concentration should be kept below 0.5%.

    • Remove the culture medium from the cells and wash once with assay buffer.

    • Add 20 µL of the diluted test compounds or control to the respective wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit, following the manufacturer's protocol.

    • Read the plate on a suitable plate reader.

  • Data Analysis:

    • Normalize the data to the response of the vehicle control (0% activation) and a maximal concentration of a potent agonist or forskolin (100% activation).

    • Plot the concentration-response curves using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 values.

Application Note 2: Evaluation of 4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides as Tubulin Inhibitors for Cancer Therapy

This application note outlines the potential of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as a novel class of antiproliferative agents that act by inhibiting tubulin polymerization. Tubulin is a critical component of the cytoskeleton, and its disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. This makes tubulin an attractive target for the development of chemotherapeutic agents.

A series of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as potent inhibitors of cancer cell proliferation, with activity in the nanomolar range.

Quantitative Data Summary
Compound ClassTargetAssayGI50 (nM)Reference
4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamidesTubulinAntiproliferative Assay (DU-145 cells)120 (most potent compound)

Experimental Workflow

Antiproliferative_Screening_Workflow Start Start Compound_Library Compound Library (4-(1,2,4-oxadiazol-5-yl)piperidine -1-carboxamides) Start->Compound_Library Primary_Screening Primary Screening (Cell Proliferation Assay, e.g., MTT) Compound_Library->Primary_Screening Hit_Identification Identify Hits (GI50 < threshold) Primary_Screening->Hit_Identification Dose_Response Dose-Response and GI50 Determination Hit_Identification->Dose_Response Hits End End Hit_Identification->End No Hits Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action Tubulin_Polymerization Tubulin Polymerization Assay Mechanism_of_Action->Tubulin_Polymerization Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_of_Action->Cell_Cycle_Analysis Lead_Optimization Lead Optimization Tubulin_Polymerization->Lead_Optimization Cell_Cycle_Analysis->Lead_Optimization Lead_Optimization->End

Caption: Workflow for screening antiproliferative tubulin inhibitors.

Experimental Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol is for determining the growth inhibitory effects of the test compounds on a cancer cell line (e.g., DU-145 prostate cancer cells).

Materials:

  • DU-145 cells (or other suitable cancer cell line)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Test compounds (dissolved in DMSO)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Culture DU-145 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and doxorubicin in culture medium.

    • Replace the medium in the wells with the medium containing the test compounds. Include vehicle-only controls.

    • Incubate the plates for 72 hours at 37°C.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the GI50 (concentration for 50% growth inhibition) using non-linear regression analysis.

Experimental Protocol 2: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compounds on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99% pure)

  • GTP (Guanosine-5'-triphosphate)

  • General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • Glycerol

  • Test compounds (dissolved in DMSO)

  • Paclitaxel (polymerization promoter, positive control)

  • Vinblastine (polymerization inhibitor, positive control)

  • Temperature-controlled spectrophotometer with a 384-well plate reader

Procedure:

  • Assay Preparation:

    • Prepare a solution of tubulin (e.g., 3 mg/mL) in general tubulin buffer containing 1 mM GTP and 10% glycerol.

    • Prepare serial dilutions of the test compounds and controls in the same buffer.

  • Polymerization Measurement:

    • Add the tubulin solution to the wells of a pre-warmed 384-well plate.

    • Add the test compounds or controls to the respective wells.

    • Immediately place the plate in the spectrophotometer and monitor the change in absorbance at 340 nm every minute for 60 minutes at 37°C. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis:

    • Plot the absorbance as a function of time for each concentration of the test compound.

    • Determine the effect of the compound on the rate and extent of tubulin polymerization compared to the vehicle control.

    • Calculate the IC50 value (concentration that inhibits tubulin polymerization by 50%) for inhibitory compounds.

References

Application Notes and Protocols for 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine and its Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(1,2,4-oxadiazol-5-yl)piperidine scaffold is a promising heterocyclic core in the discovery of novel anticancer agents. While direct studies on 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine are limited in publicly available literature, extensive research on structurally related analogs has revealed potent anti-proliferative activities through distinct mechanisms of action in various cancer cell lines. This document provides a summary of the key findings, quantitative data, and detailed experimental protocols derived from studies on close derivatives, offering a valuable resource for researchers investigating this class of compounds.

Two primary mechanisms of action have been identified for derivatives of the 4-(1,2,4-oxadiazol-5-yl)piperidine scaffold: tubulin polymerization inhibition and agonism of human caseinolytic protease P (HsClpP). These findings highlight the potential of this chemical class to target fundamental cellular processes in cancer, such as cell division and mitochondrial homeostasis.

Data Presentation

The anti-proliferative and biochemical activities of 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives are summarized in the tables below.

Table 1: Antiproliferative Activity of 4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamide Derivatives against DU-145 Prostate Cancer Cells [1][2][3]

Compound IDStructureGI₅₀ (nM)
12a N-(3-chlorobenzyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide120
8g N-(3-chlorophenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamidesubmicromolar
8o N-(3-chlorophenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamidesubmicromolar
11b N-(3-methoxybenzyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamidesubmicromolar
11d N-(3-methoxybenzyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamidesubmicromolar
1-3 Closely related 4-(1,2,4-oxadiazol-5-yl)piperidine carboxamideslow micromolar

GI₅₀: 50% growth inhibition concentration. Data is presented as the mean of three experiments.

Table 2: Activity of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivative SL44 in Hepatocellular Carcinoma

AssayCell LineParameterValue (µM)
HsClpP Agonism (α-casein hydrolysis)-EC₅₀1.30
Antiproliferative ActivityHCCLM3IC₅₀3.1

EC₅₀: 50% effective concentration. IC₅₀: 50% inhibitory concentration.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway of Tubulin Inhibitors cluster_0 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides Compound Compound Tubulin α/β-Tubulin Dimers Compound->Tubulin Inhibition Microtubule Microtubule Polymerization Tubulin->Microtubule Polymerization MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Disruption Apoptosis Apoptosis MitoticArrest->Apoptosis Induction

Caption: Proposed mechanism of action for 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as tubulin inhibitors.

Proposed Signaling Pathway of HsClpP Agonists cluster_0 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives Compound Compound (e.g., SL44) HsClpP HsClpP Protease Compound->HsClpP Agonism Degradation Degradation of Respiratory Chain Complex Subunits HsClpP->Degradation Induction MitochondrialDysfunction Mitochondrial Dysfunction Degradation->MitochondrialDysfunction Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis Induction

Caption: Proposed mechanism of action for 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives as HsClpP agonists.

General Experimental Workflow Start Start: Compound Synthesis and Characterization Screening In vitro Antiproliferative Screening (e.g., MTT/MTS Assay) Start->Screening HitIdentification Hit Identification (Active Compounds) Screening->HitIdentification Mechanism Mechanism of Action Studies HitIdentification->Mechanism TargetValidation Target Validation (e.g., Tubulin Polymerization, HsClpP Activity) Mechanism->TargetValidation CellularEffects Cellular Effects Analysis (e.g., Cell Cycle, Apoptosis) Mechanism->CellularEffects LeadOptimization Lead Optimization TargetValidation->LeadOptimization CellularEffects->LeadOptimization

Caption: A generalized workflow for the discovery and characterization of novel anticancer compounds.

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol is for determining the cytotoxic effects of the test compounds on cancer cell lines such as DU-145 and HCCLM3.

Materials:

  • Cancer cell lines (e.g., DU-145, HCCLM3)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin/streptomycin)

  • 96-well plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 4,000-8,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the cells with the compounds for 48-72 hours.

  • For MTT assay, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. For MTS assay, add 20 µL of MTS reagent and incubate for 1-4 hours.

  • For MTT assay, carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm (MTS) or 570 nm (MTT) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀/GI₅₀ values using a dose-response curve fitting software.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP solution (10 mM)

  • Glycerol

  • Test compound and control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor)

  • 96-well, half-area, clear bottom plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Pre-warm the microplate reader to 37°C.

  • On ice, reconstitute the purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.

  • Prepare the reaction mixture by adding GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v) to the tubulin solution.

  • Add the test compound at various concentrations to the wells of the 96-well plate.

  • Initiate the polymerization by adding the tubulin reaction mixture to each well.

  • Immediately place the plate in the pre-warmed microplate reader and measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Plot the absorbance versus time. Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

HsClpP Activity Assay (α-Casein Hydrolysis)

This assay determines the ability of a compound to act as an agonist for the HsClpP protease.

Materials:

  • Recombinant human HsClpP

  • Assay Buffer (e.g., 25 mM HEPES, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, pH 7.6)

  • α-casein (as a substrate)

  • Test compound

  • SDS-PAGE gels and reagents

  • Silver staining kit or Coomassie Brilliant Blue stain

Procedure:

  • Pre-incubate recombinant HsClpP with the test compound or DMSO (vehicle control) in the assay buffer for 1 hour at 37°C.

  • Initiate the reaction by adding α-casein to the mixture.

  • Incubate the reaction at 37°C for an additional hour.

  • Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Resolve the reaction products on a 12% SDS-PAGE gel.

  • Stain the gel using a silver stain or Coomassie Brilliant Blue to visualize the degradation of α-casein. An increase in the degradation of α-casein in the presence of the test compound indicates agonistic activity.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify apoptosis in cancer cells following treatment with the test compound.

Materials:

  • Cancer cell lines (e.g., HCCLM3)

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the test compound at various concentrations for 24-48 hours.

  • Harvest both the floating and adherent cells by trypsinization.

  • Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic strategy involves a two-step process. The first step is the formation of the 1,2,4-oxadiazole ring by reacting a protected piperidine-4-carboxylic acid derivative, typically N-Boc-piperidine-4-carboxylic acid, with isobutyramidoxime. The second step is the deprotection of the piperidine nitrogen, usually by removing the Boc group under acidic conditions.

Q2: My reaction to form the N-Boc protected oxadiazole intermediate is showing low yield. What are the potential causes?

A2: Low yields in the formation of the N-Boc protected intermediate, 4-(3-Isopropyl-[1][2][3]oxadiazol-5-yl)piperidine-1-carboxylic acid tert-butyl ester, can stem from several factors. Incomplete activation of the carboxylic acid, inefficient cyclodehydration of the O-acyl amidoxime intermediate, or the presence of moisture can all contribute to reduced yields. Optimizing the coupling agent, reaction temperature, and ensuring anhydrous conditions are crucial.

Q3: I am observing a significant side product. How can I identify and minimize it?

A3: A common side product in 1,2,4-oxadiazole synthesis is the corresponding amide, formed by the hydrolysis of the O-acyl amidoxime intermediate. This can be identified by mass spectrometry. To minimize its formation, it is critical to use anhydrous solvents and reagents. Another potential side reaction is the Boulton-Katritzky rearrangement, which can be minimized by maintaining neutral, anhydrous workup and purification conditions.[1]

Q4: What are the best methods for the deprotection of the N-Boc group in the final step?

A4: The N-Boc group is typically removed under acidic conditions. The most common reagents are trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[4] The choice of reagent and conditions may depend on the presence of other acid-sensitive functional groups in the molecule.

Q5: Can microwave irradiation be used to improve the synthesis?

A5: Yes, microwave irradiation can be a highly effective method for the synthesis of 1,2,4-oxadiazoles. It often leads to significantly shorter reaction times and improved yields compared to conventional heating methods.[5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no yield of N-Boc-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine Incomplete activation of N-Boc-piperidine-4-carboxylic acid.- Use a more efficient coupling agent such as TBTU, HATU, or CDI.- Ensure the coupling agent is fresh and has been stored under anhydrous conditions.
Inefficient cyclodehydration of the O-acyl amidoxime intermediate.- Increase the reaction temperature or prolong the reaction time.- Consider using a stronger, non-nucleophilic base for base-mediated cyclization.- Microwave irradiation can be employed to promote cyclization.[5]
Presence of moisture.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of a major side product corresponding to the hydrolyzed O-acyl amidoxime Cleavage of the O-acyl amidoxime intermediate by water.- Strictly maintain anhydrous conditions throughout the reaction and workup.- Minimize the reaction time and temperature for the cyclodehydration step.[1]
Product degradation during N-Boc deprotection Harsh acidic conditions.- Use a milder deprotection agent (e.g., HCl in dioxane instead of neat TFA).- Perform the deprotection at a lower temperature (e.g., 0 °C to room temperature).- Carefully monitor the reaction progress and quench it as soon as the starting material is consumed.
Difficulty in purifying the final product Presence of closely related impurities or side products.- Employ flash column chromatography with a carefully selected solvent system.- If the product is a salt (e.g., hydrochloride or trifluoroacetate), consider converting it to the free base before chromatography.- Preparative HPLC may be necessary for achieving high purity.
Incomplete N-Boc deprotection Insufficient amount of acid or short reaction time.- Increase the equivalents of the acidic reagent (TFA or HCl solution).[4]- Extend the reaction time and monitor by TLC or LC-MS until the starting material is no longer visible.[4]

Experimental Protocols

Protocol 1: Standard Synthesis of this compound

Step 1: Synthesis of tert-butyl this compound-1-carboxylate

  • To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere, add a coupling agent (e.g., TBTU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add isobutyramidoxime (1.2 eq.) to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Step 2: Synthesis of this compound (N-Boc Deprotection)

  • Dissolve the tert-butyl this compound-1-carboxylate (1.0 eq.) in an appropriate solvent (e.g., DCM).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq.) or a solution of 4M HCl in dioxane (5-10 eq.).[4]

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

  • To obtain the free base, dissolve the residue in water, basify with a suitable base (e.g., saturated sodium bicarbonate solution), and extract with an organic solvent (e.g., DCM or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Protocol 2: Microwave-Assisted Synthesis of the Oxadiazole Ring
  • In a microwave-safe vessel, combine N-Boc-piperidine-4-carboxylic acid (1.0 eq.), a coupling agent (e.g., CDI, 1.1 eq.), and isobutyramidoxime (1.2 eq.) in a high-boiling aprotic solvent (e.g., DMF or NMP).

  • Seal the vessel and heat the mixture in a microwave reactor at a temperature between 120-150 °C for 15-60 minutes.

  • After cooling, work up the reaction mixture as described in Protocol 1, Step 1.

  • Proceed with the N-Boc deprotection as outlined in Protocol 1, Step 2.

Visualizations

Synthesis_Pathway A N-Boc-piperidine- 4-carboxylic acid C Coupling Agent, Base, Heat A->C B Isobutyramidoxime B->C D tert-butyl 4-(3-isopropyl-1,2,4-oxadiazol-5-yl) piperidine-1-carboxylate C->D E Acid (TFA or HCl) D->E F 4-(3-Isopropyl-1,2,4-oxadiazol- 5-yl)piperidine E->F Side_Reaction A O-Acyl Amidoxime Intermediate B Heat (Desired Cyclization) A->B D H2O (Undesired Hydrolysis) A->D C 1,2,4-Oxadiazole Product B->C E Amide Side Product D->E Troubleshooting_Workflow Start Low Yield of Oxadiazole Formation Check_SM Check Starting Material Purity Start->Check_SM Check_Conditions Review Reaction Conditions Start->Check_Conditions Incomplete_Reaction Incomplete Reaction? Check_Conditions->Incomplete_Reaction Side_Products Major Side Products? Incomplete_Reaction->Side_Products No Optimize_Time_Temp Increase Reaction Time/Temperature Incomplete_Reaction->Optimize_Time_Temp Yes Change_Reagents Change Coupling Agent or Base Side_Products->Change_Reagents No Anhydrous Ensure Anhydrous Conditions Side_Products->Anhydrous Yes Success Improved Yield Optimize_Time_Temp->Success Change_Reagents->Success Purification Optimize Purification Anhydrous->Purification Purification->Success

References

Technical Support Center: Troubleshooting Oxadiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxadiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, improve yields, and streamline experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of 1,2,4- and 1,3,4-oxadiazoles.

Q1: My reaction yield for a 3,5-disubstituted 1,2,4-oxadiazole is consistently low. What are the potential causes and how can I improve it?

Low yields in 1,2,4-oxadiazole synthesis can stem from several factors, primarily related to inefficient acylation of the amidoxime or incomplete cyclodehydration of the O-acylamidoxime intermediate.[1][2]

  • Poor Acylation of the Amidoxime: The initial reaction between the amidoxime and the carboxylic acid (or its activated form) is crucial.[1]

    • Troubleshooting:

      • Coupling Agent Activity: Ensure your coupling agent (e.g., EDC, CDI) is fresh. Consider switching to a different agent like carbonyldiimidazole (CDI), which has proven effective.[1]

      • Pre-activation: Activate the carboxylic acid with the coupling agent before adding the amidoxime.[1]

      • Starting Material Purity: Verify the purity of your amidoxime and carboxylic acid, as impurities can interfere with the reaction.[1]

  • Inefficient Cyclodehydration: The conversion of the O-acylamidoxime intermediate to the final oxadiazole is often the rate-limiting step.[1][3]

    • Troubleshooting:

      • Thermal Conditions: Heating is typically necessary for this step.[1] Optimize the temperature to balance the reaction rate with potential side product formation.

      • Microwave Irradiation: This technique can significantly shorten reaction times and improve yields, especially for less reactive substrates.[1][2]

      • Catalysis: Tetrabutylammonium fluoride (TBAF) can be an effective catalyst for the cyclization of O-acylamidoximes at room temperature.[1]

Q2: I am observing significant side product formation in my 1,3,4-oxadiazole synthesis. How can I minimize this?

Side reactions can significantly reduce the yield of the desired 1,3,4-oxadiazole. Common side products include diacyl hydrazides and, in certain routes, 1,3,4-thiadiazoles.[1][3]

  • Minimizing Diacyl Hydrazide Formation:

    • A novel approach avoids the formation of a 1,2-diacyl hydrazide intermediate by coupling α-bromo nitroalkanes with acyl hydrazides under mildly basic conditions.[1]

  • Optimizing One-Pot Procedures:

    • In one-pot syntheses starting from carboxylic acids, careful optimization of catalyst loading and base equivalents is crucial to prevent side-product formation.[1][4] For instance, in one synthesis-arylation, a 20 mol % loading of copper(I) iodide and 40 mol % of 1,10-phenanthroline was found to be optimal.[4]

  • Avoiding Thiadiazole Formation:

    • When using sulfur-containing reagents like Lawesson's reagent or starting from thiosemicarbazides, competing cyclization can lead to the formation of 2-amino-1,3,4-thiadiazoles.[3][5] This requires careful selection of regioselective cyclization conditions to favor the oxadiazole product.[6]

Q3: My cyclodehydration step is inefficient, leading to low yields for both 1,2,4- and 1,3,4-oxadiazoles. What are the best strategies to promote this step?

Inefficient cyclodehydration is a common bottleneck.[3] The choice of the dehydrating agent and the reaction conditions are critical.

  • Dehydrating Agents: A variety of dehydrating agents can be used, including phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and triflic anhydride.[7] The optimal agent will depend on your specific substrates.

  • Reaction Conditions:

    • Solvent Choice: Aprotic polar solvents like DMSO or DMF can facilitate the reaction, particularly in base-mediated syntheses.[1]

    • Base Selection: In base-mediated reactions, the choice and amount of base are critical. Inorganic bases such as NaOH or KOH in DMSO have been shown to be effective.[1]

    • Temperature and Time: Optimize heating temperature and reaction time. Prolonged heating can sometimes lead to decomposition.[2][3] Microwave-assisted heating can be a highly effective alternative to conventional methods.[8]

Q4: My purified 1,2,4-oxadiazole seems to be degrading over time or during workup. What could be happening?

This could be due to a Boulton-Katritzky rearrangement, especially if you have a 3,5-disubstituted 1,2,4-oxadiazole with a saturated side chain.[2] This rearrangement can be triggered by heat, acid, or moisture, leading to the formation of an isomeric heterocycle.[2]

  • Troubleshooting:

    • Use neutral, anhydrous conditions for your workup and purification steps.

    • Store the final compound in a cool, dry, and dark environment.

Data Presentation: Optimizing Reaction Conditions

Quantitative data from optimization studies can guide experimental design. Below are examples of how reaction parameters influence yield.

Table 1: Optimization of a One-Pot Synthesis-Arylation of a 2,5-Disubstituted 1,3,4-Oxadiazole (Data sourced from an optimization study for the synthesis of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole)[4]

EntryCuI (mol %)1,10-Phenanthroline (mol %)Cs₂CO₃ (equiv)Yield (%)
110202.065
220202.071
320402.081
420401.068
520401.583
6 (Optimal) 20 40 1.5 83 (78 isolated)

Table 2: Summary of Yields for Various 1,3,4-Oxadiazole Synthetic Methods (Yields are reported ranges from various literature sources)

Synthetic MethodReagents/ConditionsYield Range (%)Reference
Cyclization of 2-acyl-hydrazinecarbothioamidesEDCI, room temperature65-90[5]
Oxidative cyclization of acylhydrazonesTrichloroisocyanuric acid (TCCA)80-94[5]
Oxidative cyclization of acylhydrazonesPardeshi et al. method82-96[5]
Direct cyclization of carboxylic acids with acylhydrazidesLi et al. method, mild conditions70-93[5]
Condensation of aldehydes and acyl hydrazinesNaHSO₃, microwave or conventional heating55-85[5]
Reaction of arylhydrazines with acid chloridesTriethylamine, DMF or DMSO33-60[5]
Cyclization of acylthiosemicarbazideIodine (I₂) in ethanol75-90[5]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles [1][2]

This protocol describes an efficient synthesis using microwave irradiation to facilitate the final cyclodehydration step.

  • Acylation: To a sealed vessel containing anhydrous dichloromethane (3.0 mL) under a dry N₂ atmosphere, add the appropriate benzamidoxime (1.14 mmol) and dry potassium carbonate (2.53 mmol).

  • Dissolve the corresponding 3-aryl-acryloyl chloride (1.0 mmol) in anhydrous dichloromethane (3.0 mL).

  • Add the 3-aryl-acryloyl chloride solution dropwise to the stirred reaction mixture at room temperature.

  • Monitor the formation of the O-acyl amidoxime intermediate by thin-layer chromatography (TLC).

  • Cyclodehydration: Upon completion of the acylation, add silica gel (1 g) to the reaction mixture and remove the solvent under low pressure.

  • Place the vessel containing the silica-supported intermediate into a microwave reactor.

  • Irradiate the mixture (e.g., 10-30 minutes, optimization may be required) to induce cyclodehydration.

  • Workup and Purification: After cooling, elute the product from the silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane). Further purify by column chromatography or recrystallization.

Protocol 2: One-Pot Synthesis-Arylation of 2,5-Disubstituted 1,3,4-Oxadiazoles [1][4]

This procedure outlines a one-pot method starting from a carboxylic acid to form the monosubstituted oxadiazole, followed by an in-situ arylation.

  • Oxadiazole Formation: To a dry Schlenk tube under a nitrogen atmosphere, add the carboxylic acid (0.20 mmol, 1.0 equiv) and N-isocyaniminotriphenylphosphorane (NIITP) (0.22 mmol, 1.1 equiv).

  • Add anhydrous 1,4-dioxane (0.50 mL).

  • Seal the Schlenk tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture for 3 hours.

  • C-H Arylation: After cooling, add the aryl iodide (1.5 equiv), Copper(I) iodide (20 mol %), 1,10-phenanthroline (40 mol %), and Cesium Carbonate (1.5 equiv).

  • Seal the tube and heat at the optimized temperature (e.g., 100-120 °C) for the required time (e.g., 12-24 hours), monitoring by TLC or LC-MS.

  • Workup and Purification: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate), filter through celite, and concentrate the filtrate. Purify the crude product by flash column chromatography.

Visual Guides: Workflows and Logic Diagrams

Troubleshooting_Low_Yield cluster_checks start Low Yield Observed check_sm 1. Check Starting Materials check_cond 2. Review Reaction Conditions check_cyclo 3. Analyze Cyclodehydration Step purity Impure Reagents? check_sm->purity coupling Inactive Coupling Agent? check_sm->coupling temp Suboptimal Temp./Time? check_cond->temp solvent Incorrect Solvent/Base? check_cond->solvent side_rxn Side Reactions Prevalent? check_cyclo->side_rxn reagent Inefficient Dehydrating Agent? check_cyclo->reagent purity->start No, check next sol_purity Purify Starting Materials purity->sol_purity Yes coupling->start No, check next sol_coupling Use Fresh Coupling Agent coupling->sol_coupling Yes temp->start No, check next sol_temp Optimize Temp./Time (Consider Microwave) temp->sol_temp Yes solvent->start No, check next sol_solvent Screen Solvents/Bases (e.g., DMF, DMSO) solvent->sol_solvent Yes side_rxn->start No, check next sol_side_rxn Optimize Stoichiometry & Catalyst Loading side_rxn->sol_side_rxn Yes reagent->start No, check next sol_reagent Screen Dehydrating Agents (e.g., POCl₃, SOCl₂) reagent->sol_reagent Yes

Caption: Troubleshooting logic for low yield in oxadiazole synthesis.

Synthesis_vs_Side_Reaction hydrazide Acyl Hydrazide + Carboxylic Acid intermediate Diacyl Hydrazide Intermediate hydrazide->intermediate Acylation branch intermediate->branch oxadiazole Desired 1,3,4-Oxadiazole side_product Diacyl Hydrazide Side Product (Stable) branch->oxadiazole Cyclodehydration (Heat, Dehydrating Agent) branch->side_product Incomplete Reaction or Over-acylation

Caption: Competing pathways in 1,3,4-oxadiazole synthesis.

Microwave_Workflow start Amidoxime + Acyl Chloride acylation Acylation in Solution (Room Temp) start->acylation adsorb Adsorb Intermediate onto Silica Gel acylation->adsorb microwave Microwave Irradiation (Cyclodehydration) adsorb->microwave elute Elute Product from Silica microwave->elute purify Purification (Chromatography) elute->purify end Pure 1,2,4-Oxadiazole purify->end

Caption: Workflow for microwave-assisted 1,2,4-oxadiazole synthesis.

References

Technical Support Center: Purification of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine from a reaction mixture. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the most common impurities I might encounter after the synthesis of this compound?

A1: Common impurities can include unreacted starting materials (e.g., isobutyramide, piperidine-4-carboxamidine), coupling reagents, and by-products from side reactions. Residual solvents from the reaction or initial work-up are also common.

Q2: My crude product is an oil and won't solidify. How can I proceed with purification?

A2: If the crude product is an oil, it is recommended to proceed directly with chromatographic purification. Attempting to force crystallization at this stage may be inefficient. After chromatography, the purified fractions can be concentrated, and crystallization can be attempted with the higher purity material.

Q3: I am seeing multiple spots on my TLC plate after initial extraction. What is the best approach for purification?

A3: Multiple spots on a Thin Layer Chromatography (TLC) plate indicate the presence of several compounds. Column chromatography is the most effective method to separate the desired product from impurities.[1] It is crucial to first perform a TLC analysis to determine an appropriate solvent system that provides good separation between the product and impurities.

Q4: How do I choose the right solvent system for column chromatography?

A4: The ideal solvent system for column chromatography should provide a retention factor (Rf) of 0.2-0.4 for the target compound on a TLC plate. A common starting point for compounds of this type is a mixture of a non-polar solvent like heptane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[1][2] You can screen various ratios to find the optimal separation.

Q5: The product is co-eluting with an impurity during column chromatography. What can I do?

A5: If co-elution occurs, you can try a different solvent system with different selectivities. For example, if you are using a heptane/ethyl acetate system, you could try a dichloromethane/methanol system. Alternatively, a different stationary phase, such as alumina instead of silica gel, could be employed.

Q6: After chromatography, my product is still not pure enough. What are the next steps?

A6: If chromatography alone is insufficient, a subsequent purification step like crystallization or recrystallization can be performed.[3] This is particularly effective for removing minor, closely eluting impurities.

Q7: What are suitable solvents for crystallization of this compound?

A7: Based on similar compounds, suitable solvents for crystallization could include acetone, ethyl acetate, or mixtures of a soluble solvent (like dichloromethane) with a non-polar anti-solvent (like petroleum ether or heptane).[3] The ideal solvent will dissolve the compound when hot but result in low solubility when cool.

Q8: My yield after purification is very low. What are the potential causes?

A8: Low yield can result from several factors: an incomplete reaction, product loss during extraction and washing steps, using an inappropriate solvent system for chromatography leading to poor separation and fraction collection, or product degradation. Review each step of your reaction and purification protocol to identify potential areas of loss.

Purification Data Summary

The following table summarizes typical parameters used in the purification of similar heterocyclic compounds. These should be considered as starting points and may require optimization for your specific reaction mixture.

Purification MethodStationary PhaseMobile Phase / Solvent SystemTypical Yield (%)Purity (%)Reference
Column Chromatography Silica GelPetroleum Ether / Dichloromethane (2:1)70-90>95[1]
Silica GelEthyl Acetate / Heptane (gradient)60-85>97[2][4]
Crystallization -AcetoneVariable>98[3]
-Petroleum EtherVariable>98[3]

Experimental Protocols

General Aqueous Work-up and Extraction

This procedure is a standard first step to remove water-soluble impurities and reagents from the reaction mixture.

  • Once the reaction is complete, cool the reaction mixture to room temperature.

  • If the reaction was performed in a water-miscible solvent (e.g., DMSO, DMF), dilute the mixture with a significant volume of water.[1]

  • Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[1]

  • Combine the organic layers.

  • Wash the combined organic layers with brine to remove residual water.[1]

  • Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[1]

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1]

Purification by Column Chromatography

This method is used to separate the target compound from impurities based on their differential adsorption to a stationary phase.

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., heptane or petroleum ether).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system (e.g., petroleum ether/dichloromethane or ethyl acetate/heptane).[1][4] The polarity of the eluent can be gradually increased if necessary to elute the product.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Purification by Crystallization

This technique is used to obtain a highly pure, crystalline solid product.

  • Dissolve the impure product in a minimum amount of a suitable hot solvent (e.g., acetone or ethyl acetate).[3]

  • If insoluble impurities are present, hot-filter the solution.

  • Allow the solution to cool slowly to room temperature to promote the formation of crystals.

  • Further cooling in an ice bath can increase the yield of the crystals.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the crystals under vacuum to remove residual solvent.

Purification Workflow

Purification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis cluster_final Final Product Reaction_Mixture Crude Reaction Mixture Aqueous_Workup Aqueous Work-up & Extraction Reaction_Mixture->Aqueous_Workup Removal of water-soluble impurities Column_Chromatography Column Chromatography Aqueous_Workup->Column_Chromatography Separation of major impurities Crystallization Crystallization Column_Chromatography->Crystallization Final Polishing Purity_Check Purity & Identity Check (TLC, NMR, LC-MS) Column_Chromatography->Purity_Check Verification Crystallization->Purity_Check Purity_Check->Column_Chromatography Repurify Pure_Product Pure Product Purity_Check->Pure_Product Meets Specs

Caption: Purification workflow for this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and optimization of piperidine derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of piperidine derivatives, with a focus on common synthetic methods.

General Piperidine Synthesis Issues
ProblemPotential Cause(s)Recommended Solution(s)
Yellowing of Piperidine Product Oxidation of the piperidine ring.Purify by distillation.[1] To prevent future discoloration, store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light and heat.[1]
Crystallization of Piperidine in Solution (e.g., in DMF) Formation of salts, such as piperidine carbonate from atmospheric CO2 or piperidine hydrochloride from acidic gases.[1][2]Re-dissolve the crystals or prepare a fresh solution. Store solutions under an inert atmosphere to prevent salt formation.[1]
Difficulty Separating Piperidine from Pyridine Formation of a constant boiling azeotropic mixture (approx. 92% piperidine and 8% pyridine).[1][3]Simple fractional distillation is ineffective.[1][3] Consider azeotropic distillation with water or selective salt formation. Piperidine reacts with CO2 to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[1]
Catalytic Hydrogenation of Pyridines
ProblemPotential Cause(s)Recommended Solution(s)
Slow or Incomplete Reaction 1. Catalyst Poisoning: Impurities like sulfur or phosphine compounds in the starting material.[1] 2. Catalyst Inhibition: The basic nitrogen of pyridine can inhibit catalyst activity.[1] 3. Insufficient Reaction Conditions: Low temperature or pressure.[1][4]1. Purify Pyridine Precursor: Ensure the starting material is free from catalyst poisons.[1] 2. Use Acidic Additives: Additives like HCl or acetic acid can protonate the nitrogen, reducing its coordinating ability and enhancing reactivity.[1][4] 3. Optimize Catalyst and Conditions: Rhodium (Rh/C, Rh₂O₃) or Platinum-based (PtO₂, Pt/C) catalysts are often more effective than Palladium.[1][5] Increase hydrogen pressure (30-80 bar) and temperature (60-80 °C).[1]
Formation of Byproducts 1. Partially Hydrogenated Intermediates: Insufficient reaction time or mild conditions.[1] 2. Ring-Opening: Certain catalysts (e.g., rhodium complexes) and the presence of water can promote ring-opening.[1]1. Increase Reaction Time/Severity: Prolong the reaction time or increase temperature and pressure. 2. Use Anhydrous Solvents: Ensure the reaction is carried out under anhydrous conditions.
Poor Stereoselectivity The reaction may proceed through a stepwise pathway rather than a concerted one.[1]The choice of catalyst can influence the stereochemical outcome. Screen different catalysts (e.g., PtO₂, Rh/C) and solvent systems.
Reductive Amination
ProblemPotential Cause(s)Recommended Solution(s)
Low Yield 1. Slow Imine/Enamine Formation: Weakly nucleophilic amines or sterically hindered ketones.[6] 2. Decomposition of Reagents: Some reducing agents are sensitive to protic solvents.1. Catalyze Imine Formation: Use a Lewis acid like Ti(iPrO)₄ or ZnCl₂ to facilitate imine formation.[7] 2. Optimize Solvent and Reducing Agent: For sensitive reducing agents like sodium triacetoxyborohydride (STAB), use aprotic solvents (DCE, DCM, THF).[7] For more robust agents like sodium cyanoborohydride, protic solvents like MeOH can be used.[7]
Formation of Side Products Reduction of the starting aldehyde or ketone by the reducing agent before imine formation.Use a reducing agent that is selective for the iminium ion over the carbonyl, such as NaBH(OAc)₃. Alternatively, add the reducing agent after allowing sufficient time for imine formation when using less selective agents like NaBH₄.[7]

Frequently Asked Questions (FAQs)

Q1: What are typical yields for piperidine synthesis?

A1: Yields can vary significantly depending on the chosen synthetic route and substrate. For instance, reactions using Lawesson's reagent to form a thioamide derivative can yield between 50-90%.[1] Reductive amination approaches can also provide good yields but may require more optimization.[1] Catalytic hydrogenation of pyridines can also be high-yielding, but is highly dependent on the catalyst and reaction conditions.

Q2: Is it necessary to protect the piperidine nitrogen during synthesis?

A2: It is highly recommended to use an N-protected piperidine derivative (e.g., with a Boc or Cbz group), especially when using reagents that can react with the basic piperidine nitrogen.[1] This prevents side reactions. The protecting group can be removed in a subsequent step if the free amine is desired.[1]

Q3: How can I improve the stereoselectivity of my Pictet-Spengler reaction?

A3: Low diastereoselectivity in the Pictet-Spengler reaction can be caused by high reaction temperatures or a suboptimal acid catalyst.[8] To improve stereoselectivity, consider lowering the reaction temperature and screening different acid catalysts and concentrations. The nature of the solvent can also influence the stereochemical outcome.

Q4: What are the key challenges in purifying piperidine derivatives?

A4: Common purification challenges include the formation of azeotropes with solvents like water, making their removal by simple distillation difficult.[9] The polarity of the derivative may be similar to that of starting materials or byproducts, complicating chromatographic separation.[9] Additionally, the basic nature of the piperidine nitrogen can lead to salt formation during acidic workups, which can alter solubility and chromatographic behavior.[9]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of a Substituted Pyridine using PtO₂

This protocol describes a general procedure for the hydrogenation of a substituted pyridine to the corresponding piperidine.

Materials:

  • Substituted pyridine (1.0 eq)

  • PtO₂ (Adam's catalyst, 1-5 mol%)

  • Glacial acetic acid (solvent)

  • High-pressure reactor

  • Hydrogen gas source

  • Celite® for filtration

  • Ethyl acetate

  • Anhydrous Na₂SO₄

Procedure:

  • Reactor Setup: In a high-pressure reactor, dissolve the substituted pyridine (1.0 eq) in glacial acetic acid.

  • Catalyst Addition: Carefully add PtO₂ (1-5 mol%) to the solution.

  • Hydrogenation: Seal the reactor and purge with nitrogen gas. Pressurize the reactor with hydrogen to 50-70 bar.[4][10]

  • Reaction: Stir the mixture vigorously at room temperature for 4-24 hours.[1] Monitor the reaction progress using GC-MS or TLC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filtration: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air.[10]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the acetic acid. Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.[10]

  • Purification: Purify the crude product by distillation or column chromatography as needed.[10]

Visualizations

Logical Troubleshooting Workflow

G start Problem with Piperidine Synthesis low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product unexpected_product Unexpected Product start->unexpected_product check_sm Check Starting Material Purity low_yield->check_sm optimize_cond Optimize Reaction Conditions low_yield->optimize_cond purification Improve Purification Method impure_product->purification analyze_side_products Analyze Side Products unexpected_product->analyze_side_products check_sm->optimize_cond temp Adjust Temperature optimize_cond->temp catalyst Change Catalyst/Reagent optimize_cond->catalyst solvent Vary Solvent optimize_cond->solvent time Modify Reaction Time optimize_cond->time distillation Distillation purification->distillation chromatography Chromatography purification->chromatography recrystallization Recrystallization purification->recrystallization analyze_side_products->optimize_cond end Successful Synthesis temp->end catalyst->end solvent->end time->end distillation->end chromatography->end recrystallization->end

Caption: A flowchart for troubleshooting common issues in piperidine synthesis.

Experimental Workflow for Optimization

G cluster_0 Reaction Setup cluster_1 Optimization cluster_2 Work-up and Analysis start Select Synthesis Route reagents Prepare Reagents start->reagents conditions Screen Reaction Conditions (Temp, Solvent, Catalyst) reagents->conditions monitoring Monitor Reaction Progress (TLC, GC-MS, HPLC) conditions->monitoring workup Reaction Work-up monitoring->workup purification Purification workup->purification analysis Purity and Structural Analysis (NMR, MS, HPLC) purification->analysis end end analysis->end Optimized Protocol

Caption: A general workflow for the optimization of piperidine derivative synthesis.

Simplified Signaling Pathway involving Piperidine Derivatives

Piperidine derivatives are known to modulate various signaling pathways, including the PI3K/Akt and NF-κB pathways, which are crucial in cancer regulation.[11][12]

G receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k akt Akt pi3k->akt nfkb NF-κB akt->nfkb apoptosis Apoptosis akt->apoptosis cell_survival Cell Survival & Proliferation nfkb->cell_survival piperidine Piperidine Derivative piperidine->pi3k Inhibition piperidine->nfkb Inhibition

Caption: Inhibition of the PI3K/Akt/NF-κB pathway by a piperidine derivative.

References

4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance based on general principles of medicinal chemistry and formulation science for compounds with structural similarities to 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine. Specific experimental results may vary, and protocols should be adapted based on empirical data.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound that might influence its solubility?

Q2: Why might my this compound compound have poor aqueous solubility?

A2: Compounds containing both piperidine and oxadiazole moieties can present solubility challenges.[3][4] The piperidine ring, especially when substituted, can increase the lipophilicity of the molecule.[5] While the nitrogen atom in the piperidine can be protonated to form a more soluble salt at low pH, the overall nonpolar surface area can lead to poor solubility in neutral aqueous solutions. The 1,2,4-oxadiazole ring is metabolically stable but does not significantly contribute to aqueous solubility.[1]

Q3: I'm observing precipitation when I dilute my DMSO stock solution of the compound into an aqueous buffer for my in vitro assay. What can I do?

A3: This is a common issue known as "precipitation upon dilution" and occurs when a compound that is soluble in a high concentration of an organic solvent (like DMSO) is introduced into an aqueous medium where its solubility is much lower.[3] Here are some initial troubleshooting steps:

  • Lower the final DMSO concentration: Aim for the lowest possible final DMSO concentration that your assay can tolerate (typically ≤ 0.5%).

  • Decrease the compound concentration: Test a lower concentration of your compound to see if it remains in solution.

  • Use co-solvents: Consider adding a small percentage of a water-miscible organic co-solvent to your aqueous buffer.[6][7][]

Q4: What are the initial steps to systematically improve the solubility of this compound?

A4: A systematic approach is crucial. Start with simple methods before moving to more complex formulations.

  • pH Adjustment: Since the compound is basic, decreasing the pH of the aqueous medium should increase its solubility.[9]

  • Co-solvent Screening: Test the solubility in binary solvent systems (e.g., water with ethanol, propylene glycol, or PEG 400).[]

  • Use of Solubilizing Excipients: Explore the use of cyclodextrins or surfactants to encapsulate the compound and improve its apparent solubility.[9][10]

Troubleshooting Guides

Issue: Poor Solubility in Aqueous Buffers for Biological Assays

This guide provides a step-by-step approach to address the low aqueous solubility of this compound for in vitro and in vivo preclinical studies.

Step 1: Characterize the pH-Solubility Profile

Understanding how pH affects solubility is the first critical step for an ionizable compound.

  • Problem: The compound precipitates out of your neutral pH 7.4 buffer.

  • Solution: Determine the apparent solubility of the compound across a range of pH values (e.g., pH 2, 4, 6, 7.4, 9). This will help identify a pH range where the compound is sufficiently soluble. Many basic compounds show significantly higher solubility at lower pH.[9][11]

Data Presentation: pH-Dependent Solubility (Hypothetical Data)
Buffer SystempHApproximate Solubility (µg/mL)
0.1 M HCl1.2> 1000
Acetate Buffer4.5250
Phosphate-Buffered Saline (PBS)7.4< 1
Carbonate-Bicarbonate Buffer9.0< 1
Step 2: Co-solvent Screening for Improved Solubility

If pH adjustment is not compatible with your experimental system, co-solvents are the next logical step.[6][7][]

  • Problem: You cannot lower the pH of your cell-based assay.

  • Solution: Evaluate the solubility in various co-solvent systems. Common co-solvents for preclinical formulations include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[][9]

Data Presentation: Co-solvent Solubility (Hypothetical Data in PBS pH 7.4)
Co-solvent System (in PBS pH 7.4)Co-solvent Concentration (%)Approximate Solubility (µg/mL)
None (Control)0< 1
Ethanol1015
Propylene Glycol (PG)2050
PEG 40030120
DMSO575
Step 3: Advanced Formulation Strategies

For more challenging solubility issues, especially for in vivo studies, advanced formulation techniques may be necessary.[12][13][14]

  • Problem: The required dose for an in vivo study cannot be achieved with simple pH adjustment or co-solvents.

  • Solution: Investigate the use of cyclodextrins or surfactants.

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[10][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

    • Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their solubility in aqueous media.[9] Examples include Tween® 80 and Solutol® HS 15.

Data Presentation: Advanced Formulation Solubility (Hypothetical Data in Water)
Formulation StrategyExcipient Concentration (%)Approximate Solubility (µg/mL)
None (Control)0< 0.1
HP-β-CD10200
HP-β-CD20550
Tween® 80280
Solutol® HS 155150

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This high-throughput method is useful for early-stage assessment of solubility by adding a DMSO stock solution to an aqueous buffer.[16][17][18][19]

  • Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Dilution: In a 96-well plate, add 2 µL of the DMSO stock solution to 198 µL of the aqueous buffer (e.g., PBS, pH 7.4) to achieve a final concentration of 100 µM.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours.

  • Separation: Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This method measures the equilibrium solubility and is considered the gold standard.[16][19]

  • Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial containing 1 mL of the desired aqueous buffer.

  • Equilibration: Tightly cap the vial and shake it in a temperature-controlled water bath (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Sampling: Carefully collect an aliquot of the clear supernatant.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method like HPLC-UV.

Protocol 3: pH-Dependent Solubility Profiling

This protocol helps to determine the solubility of the compound at different pH values.[11][20][21]

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).

  • Solubility Measurement: Perform the thermodynamic solubility assay (Protocol 2) in each of the prepared buffers.

  • Data Analysis: Plot the measured solubility (on a log scale) against the pH to generate a pH-solubility profile.

Visualizations

experimental_workflow start Start: Poorly Soluble Compound [this compound] kinetic_sol Kinetic Solubility Assay (Protocol 1) start->kinetic_sol Initial Screen thermo_sol Thermodynamic Solubility Assay (Shake-Flask, Protocol 2) kinetic_sol->thermo_sol Confirm with Gold Standard decision1 Is solubility > desired conc.? thermo_sol->decision1 ph_profile pH-Solubility Profiling (Protocol 3) cosolvent Co-solvent Screening ph_profile->cosolvent Step 2 (if pH adjust not viable) proceed Proceed with Formulation decision1->proceed Yes troubleshoot Initiate Solubility Enhancement decision1->troubleshoot No troubleshoot->ph_profile Step 1 advanced Advanced Formulations (Cyclodextrins, Surfactants) cosolvent->advanced Step 3 decision2 Is solubility sufficient? advanced->decision2 decision2->proceed Yes resynthesis Consider Chemical Modification (e.g., Salt Formation) decision2->resynthesis No

Caption: Experimental workflow for solubility assessment and enhancement.

logical_relationship issue Issue: Compound Precipitation in Assay cause1 Cause 1: Low Intrinsic Aqueous Solubility issue->cause1 cause2 Cause 2: Supersaturation from DMSO Stock issue->cause2 solution1 Strategy 1: Modify the Vehicle/Buffer cause1->solution1 solution2 Strategy 2: Modify the Dosing Procedure cause2->solution2 action1a Adjust pH (if basic/acidic) solution1->action1a action1b Add Co-solvents (e.g., PEG 400, PG) solution1->action1b action1c Add Solubilizers (e.g., Cyclodextrins, Surfactants) solution1->action1c action2a Lower Final Compound Concentration solution2->action2a action2b Lower Final DMSO Concentration solution2->action2b

Caption: Troubleshooting logic for compound precipitation.

References

Technical Support Center: 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concerns for this compound are related to the hydrolytic stability of the 1,2,4-oxadiazole ring and the potential for oxidation or photodegradation of the piperidine ring. The 1,2,4-oxadiazole ring is known to be susceptible to both acid and base-catalyzed hydrolysis, which can lead to ring cleavage.[1][2]

Q2: What is the expected degradation pathway for the 1,2,4-oxadiazole ring?

A2: The 1,2,4-oxadiazole ring is characterized by a labile O-N bond, making it the primary site of degradation.[2] Under acidic conditions, the N-4 atom of the oxadiazole ring can be protonated, leading to a nucleophilic attack and subsequent ring opening to form an aryl nitrile degradation product.[1] In basic conditions, nucleophilic attack on the methine carbon can also facilitate ring opening.[1]

Q3: What are the recommended pH conditions for storing solutions of this compound?

A3: Based on studies of similar 1,2,4-oxadiazole derivatives, maximum stability is typically observed in a slightly acidic to neutral pH range, approximately pH 3-5.[1] It is crucial to avoid strongly acidic or basic conditions to minimize hydrolytic degradation.

Q4: Is this compound sensitive to light?

Q5: What are the signs of degradation in my sample solution?

A5: Visual signs of degradation can include a change in color or the appearance of precipitates. However, the most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can reveal the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/LC-MS chromatogram Degradation of the compound.Perform a forced degradation study to identify potential degradation products. Adjust solution pH to the optimal stability range (pH 3-5). Protect the solution from light and elevated temperatures.
Loss of compound concentration over time Hydrolysis of the 1,2,4-oxadiazole ring or other degradation pathways.Prepare fresh solutions before use. Store stock solutions at low temperatures (-20°C or -80°C) and in a slightly acidic buffer. Use aprotic solvents for reconstitution if compatible with the experimental design.
Change in solution color or precipitation Formation of insoluble degradation products.Filter the solution before use. Investigate the identity of the precipitate using analytical techniques. Re-evaluate the solvent and buffer system for better solubility and stability.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify the potential degradation pathways of this compound.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl (1:1 v/v) and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH (1:1 v/v) and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC-UV or LC-MS method.

Protocol 2: Stability-Indicating HPLC Method

1. Instrumentation:

  • HPLC system with a UV detector or a mass spectrometer.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at a suitable wavelength (e.g., 254 nm) or MS detection.

3. Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method is considered stability-indicating if it can resolve the parent compound from its degradation products.

Data Presentation

The following table summarizes hypothetical data from a forced degradation study to illustrate the expected stability profile of this compound.

Stress Condition % Degradation (24h) Number of Degradation Products Major Degradation Product (m/z)
0.1 N HCl, 60°C25%2[M+H-isopropylamidoxime]+
0.1 N NaOH, 60°C40%3[M+H-isopropylamidoxime]+, other fragments
3% H₂O₂, RT15%1[M+H+O]+
Heat (60°C)5%1Minor unidentified
UV Light (254 nm)10%2Unidentified photoproducts

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 N HCl, 60°C) Stock_Solution->Acid Expose to Stress Base Base Hydrolysis (0.1 N NaOH, 60°C) Stock_Solution->Base Expose to Stress Oxidation Oxidative Stress (3% H2O2, RT) Stock_Solution->Oxidation Expose to Stress Thermal Thermal Stress (60°C) Stock_Solution->Thermal Expose to Stress Photo Photolytic Stress (UV Light) Stock_Solution->Photo Expose to Stress Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize HPLC_MS Analyze by HPLC-UV/MS Sampling->HPLC_MS Neutralize->HPLC_MS Data_Analysis Data Analysis and Degradant Identification HPLC_MS->Data_Analysis

Caption: Experimental workflow for a forced degradation study.

degradation_pathway cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) Parent This compound Protonation Protonation of Oxadiazole Ring Parent->Protonation H+ Nucleophilic_Attack Nucleophilic Attack on Oxadiazole Ring Parent->Nucleophilic_Attack OH- Ring_Opening_Acid Nucleophilic Attack & Ring Opening Protonation->Ring_Opening_Acid Degradant_A Piperidine-4-carboxamide + Isopropyl Nitrile Ring_Opening_Acid->Degradant_A Ring_Opening_Base Ring Opening Nucleophilic_Attack->Ring_Opening_Base Degradant_B Piperidine-4-carboxamide + Isopropylamidoxime Ring_Opening_Base->Degradant_B

Caption: Plausible hydrolytic degradation pathways.

References

Technical Support Center: Synthesis of 1,2,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and side reactions encountered during the synthesis of 1,2,4-oxadiazoles.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 1,2,4-oxadiazoles, providing probable causes and recommended solutions.

Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole

  • Symptom: Little to no formation of the target 1,2,4-oxadiazole is observed, with starting materials remaining or a complex mixture of products being formed.

  • Probable Cause & Solution:

    • Incomplete Cyclization of the O-acyl Amidoxime Intermediate: The final cyclodehydration step is often the most challenging and may require forcing conditions.[1]

      • Solution: For thermally promoted cyclization, ensure adequate heating by refluxing in a high-boiling solvent like toluene or xylene. For base-mediated cyclization, consider using stronger, non-nucleophilic bases such as Tetrabutylammonium Fluoride (TBAF) in anhydrous THF or a superbase system like NaOH/DMSO or KOH/DMSO, which can facilitate cyclization at room temperature.[1]

    • Incompatible Functional Groups: The presence of unprotected hydroxyl (-OH) or amino (-NH2) groups on the carboxylic acid or amidoxime can interfere with the reaction.

      • Solution: Protect these functional groups before proceeding with the coupling and cyclization steps.

    • Poor Solvent Choice: Protic solvents like water or methanol can be unsuitable for base-catalyzed cyclizations and can promote hydrolysis of the intermediate.

      • Solution: Use aprotic solvents such as DMF, THF, DCM, or MeCN for base-catalyzed reactions.[1]

Issue 2: Presence of a Major Side Product with a Mass Corresponding to the Hydrolyzed O-acyl Amidoxime

  • Symptom: A significant peak in the mass spectrum corresponds to the amidoxime starting material plus the mass of the acyl group, indicating the formation of the O-acyl amidoxime intermediate without subsequent cyclization.

  • Probable Cause & Solution:

    • Cleavage of the O-acyl Amidoxime: This is a common side reaction, particularly in the presence of water or protic solvents, or with extended heating.[1]

      • Solution: Minimize reaction time and temperature for the cyclodehydration step. If using a base, ensure strictly anhydrous conditions. For syntheses involving DNA-conjugates, higher temperatures (e.g., 90°C) can paradoxically minimize the cleavage of O-acylamidoximes.[2]

Issue 3: Identification of an Isomeric or Rearranged Product

  • Symptom: NMR and mass spectrometry data suggest the formation of an isomer of the desired 1,2,4-oxadiazole or a different heterocyclic system.

  • Probable Cause & Solution:

    • Boulton-Katritzky Rearrangement (BKR): 3,5-disubstituted 1,2,4-oxadiazoles, especially those with a saturated side chain, can undergo a thermal, acid-, or even moisture-catalyzed rearrangement to form other heterocycles.[1]

      • Solution: Employ neutral and anhydrous conditions for the reaction workup and purification. Store the final compound in a dry environment. Avoid acidic workups if this side product is observed.[1]

    • Photochemical Rearrangement: Under certain photochemical conditions, some 1,2,4-oxadiazoles can rearrange to other isomers like 1,3,4-oxadiazoles.

      • Solution: If using photochemical methods, carefully control the irradiation wavelength and reaction conditions to minimize isomer formation.

Issue 4: Formation of Dimeric Byproducts in 1,3-Dipolar Cycloaddition Reactions

  • Symptom: When using a 1,3-dipolar cycloaddition approach, a significant amount of a byproduct with a mass corresponding to the dimer of the nitrile oxide is observed.

  • Probable Cause & Solution:

    • Nitrile Oxide Dimerization: Nitrile oxides are prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), which is often a competing and sometimes favored pathway.[1]

      • Solution: To favor the intermolecular cycloaddition with the desired nitrile, use the nitrile as the solvent or in a large excess. This increases the likelihood of the nitrile oxide reacting with the nitrile substrate rather than with another molecule of itself.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in the synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids?

A1: The most frequent bottleneck is the final cyclodehydration of the O-acyl amidoxime intermediate. This step often requires forcing conditions, such as high temperatures or strong bases, to proceed efficiently. Inadequate conditions can lead to the accumulation of the O-acyl amidoxime or its hydrolysis back to the starting materials.[1]

Q2: I am using a 1,3-dipolar cycloaddition reaction and I'm getting a significant amount of a side product. How can I avoid this?

A2: The dimerization of nitrile oxides to form furoxans (1,2,5-oxadiazole-2-oxides) is a common competing reaction. To favor the desired cycloaddition with your nitrile, it is recommended to use the nitrile as the solvent or in a large excess. This increases the probability of the nitrile oxide reacting with the nitrile rather than another molecule of itself.[1]

Q3: My final product seems to be rearranging over time or during purification. What could be happening?

A3: Your 1,2,4-oxadiazole may be undergoing a Boulton-Katritzky rearrangement, especially if it is a 3,5-disubstituted derivative with a saturated side chain. This rearrangement can be triggered by heat, acid, or even moisture. To minimize this, use neutral, anhydrous conditions for your workup and purification, and store the compound in a dry environment.[1]

Q4: Can I use microwave irradiation to improve my synthesis?

A4: Yes, microwave-assisted synthesis can be a very effective method for the synthesis of 1,2,4-oxadiazoles. It can dramatically reduce reaction times, increase yields, and often leads to cleaner reactions with fewer side products compared to conventional heating.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 1,2,4-Oxadiazoles

Starting MaterialsAcylating/Coupling AgentBase/CatalystSolventTemperatureTimeYield (%)Reference
Amidoxime, Carboxylic AcidT3P®TEA-~80 °C0.5 - 6 h87-97[3]
Amidoxime, Carboxylic Acid Ester-K2CO3TolueneReflux~12 h50-95[3]
Amidoxime, Acyl Chloride-K2CO3TolueneReflux~2 h70-79[3]
Amidoxime, Carboxylic Acid-NoneH2OReflux12 h35-93[3]
Amidoxime, Carboxylic Acid/Ester/Acyl Chloride-NH4F/Al2O3Solvent-free (MW)-~10 min40-90[3]
Amidoxime, Carboxylic Acid Ester-NaOH/DMSODMSORoom Temp.4 - 24 h11-90[3]
Amidoxime, Carboxylic AcidVilsmeier Reagent----61-93[3]
gem-dibromomethylarenes, Amidoxime-----~90[3]
Nitroalkenes, Arenes, NitrilesTfOH---10 min~90[3]
2H-azirines, NitrosoarenesPhotoredox Catalyst--Visible Light-35-50[3]

Table 2: Influence of Solvent on Base-Catalyzed Cyclodehydration of O-acylamidoximes

SolventYield (%)
DMF88-95
THF88-95
DCM88-95
MeCN88-95
Acetone88-95
i-PrOH88-95
t-BuOH88-95
TolueneTrace
Ethyl Acetate30
WaterTrace
MeOH0
EtOH19

Data adapted from a study on TBAH-catalyzed O-acylamidoxime cyclization.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from Amidoximes and Carboxylic Acid Esters in a Superbase Medium

This protocol is adapted from a method for the room-temperature synthesis of 1,2,4-oxadiazoles.[3]

Materials:

  • Substituted Amidoxime (1.0 eq)

  • Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq)

  • Sodium Hydroxide (powdered, 2.0 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Water

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of powdered sodium hydroxide in DMSO, add the substituted amidoxime and the substituted carboxylic acid ester.

  • Stir the reaction mixture vigorously at room temperature for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water.

  • If a precipitate forms, collect it by filtration, wash with water, and dry.

  • If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Protocol 2: Microwave-Assisted Synthesis of 1,2,4-Oxadiazoles on a Silica Gel Support

This protocol provides a rapid and efficient method for the synthesis of 1,2,4-oxadiazoles.

Materials:

  • Appropriate benzamidoxime (1.14 mmol)

  • Dry potassium carbonate (2.53 mmol)

  • Anhydrous dichloromethane (6.0 mL)

  • Appropriate 3-aryl-acryloyl chloride (1.0 mmol)

  • Silica gel (60-120 mesh, 1 g)

  • Microwave reactor

Procedure:

  • To a sealed vessel under a dry nitrogen atmosphere, add the benzamidoxime and dry potassium carbonate.

  • Add 3.0 mL of anhydrous dichloromethane.

  • Dissolve the 3-aryl-acryloyl chloride in 3.0 mL of anhydrous dichloromethane and add it dropwise to the reaction mixture with stirring at room temperature.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Once the acylation is complete, add 1 g of silica gel to the reaction mixture.

  • Remove the solvent under reduced pressure.

  • Place the vessel containing the silica-supported O-acyl amidoxime into a microwave reactor.

  • Irradiate the mixture at a suitable power and time (e.g., 10-30 minutes, optimization may be required) to effect cyclodehydration.

  • After cooling, elute the product from the silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Further purify the product by column chromatography or recrystallization if necessary.

Visualizations

Troubleshooting_Side_Reactions start Start: Synthesis of 1,2,4-Oxadiazole issue Issue Identified? start->issue low_yield Low/No Yield issue->low_yield Yes side_product Major Side Product issue->side_product rearranged_product Isomeric/Rearranged Product issue->rearranged_product dimeric_byproduct Dimeric Byproduct (1,3-Dipolar Cycloaddition) issue->dimeric_byproduct end Successful Synthesis issue->end No cause1 Incomplete Cyclization Incompatible Functional Groups Poor Solvent Choice low_yield->cause1 Probable Cause cause2 Cleavage of O-acyl Amidoxime side_product->cause2 Probable Cause cause3 Boulton-Katritzky Rearrangement (BKR) Photochemical Rearrangement rearranged_product->cause3 Probable Cause cause4 Nitrile Oxide Dimerization dimeric_byproduct->cause4 Probable Cause solution1 Optimize Cyclization Conditions (Heat, Stronger Base) Protect Functional Groups Use Aprotic Solvents cause1->solution1 Solution solution1->end solution2 Minimize Reaction Time/Temp Use Anhydrous Conditions cause2->solution2 Solution solution2->end solution3 Use Neutral/Anhydrous Conditions Avoid Acidic Workup Control Irradiation cause3->solution3 Solution solution3->end solution4 Use Nitrile as Solvent or in Large Excess cause4->solution4 Solution solution4->end

Caption: Troubleshooting logic for common side reactions in 1,2,4-oxadiazole synthesis.

Experimental_Workflow start Starting Materials: Amidoxime + Carboxylic Acid Derivative step1 Step 1: O-Acylation start->step1 intermediate O-acyl Amidoxime Intermediate step1->intermediate side_reaction1 Side Reaction: Hydrolysis of Intermediate intermediate->side_reaction1 step2 Step 2: Cyclodehydration (Thermal or Base-mediated) intermediate->step2 product Crude 1,2,4-Oxadiazole step2->product side_reaction2 Side Reaction: Boulton-Katritzky Rearrangement product->side_reaction2 purification Purification (Chromatography/Recrystallization) product->purification final_product Pure 1,2,4-Oxadiazole purification->final_product

Caption: Generalized workflow for 1,2,4-oxadiazole synthesis via the amidoxime route.

References

Technical Support Center: Purification of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of piperidine-based compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification of these molecules.

Frequently Asked questions (FAQs) & Troubleshooting

Q1: My piperidine compound has a yellow or brown tint. What is the cause and how can I remove it?

A: A yellow or brown discoloration in piperidine-containing compounds is typically due to the presence of oxidation products.[1] While this may not interfere with all applications, purification is advisable if high purity is required.

Troubleshooting:

  • Purification Method: The most effective method to remove colored impurities is through distillation for liquids or recrystallization for solids.[1]

  • Preventative Measures: To prevent discoloration, store purified piperidine-based compounds under an inert atmosphere (e.g., nitrogen or argon) and away from light and heat.[1]

Q2: I am struggling to separate my piperidine compound from pyridine starting material.

A: Complete separation of piperidine and pyridine by simple fractional distillation is challenging because they can form an azeotropic mixture.[1]

Troubleshooting:

  • Purification via Carbonate Salt Formation: This method is particularly useful for removing pyridine impurities. By treating the mixture with carbon dioxide, piperidine precipitates as piperidine carbonate, while pyridine remains in the solution. The piperidine can then be regenerated by heating the salt.[1]

Q3: How can I effectively remove water from my piperidine compound?

A: Water can be a significant impurity, especially after aqueous workup procedures.[1][2]

Troubleshooting:

  • Drying Agents: For the removal of residual water, piperidine-containing compounds can be dried over solid potassium hydroxide (KOH) pellets, followed by distillation.[1] Other drying agents like calcium hydride or sodium can also be used, depending on the compatibility with the specific compound.[1]

Q4: My piperidine compound shows significant peak tailing during silica gel column chromatography. How can I improve the peak shape?

A: Peak tailing is a common issue when purifying basic compounds like piperidines on acidic silica gel. The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.[3]

Troubleshooting:

  • Mobile Phase Modification: Add a basic modifier to your eluent to compete with your compound for binding to the silica.[3]

    • Triethylamine (TEA): A common choice. Start with 0.1-1% (v/v) TEA in your mobile phase.[3]

    • Ammonia: A solution of ammonia in methanol can be effective for strongly basic compounds.[3]

  • Stationary Phase Modification:

    • Amine-Deactivated Silica: Use pre-treated silica gel where the acidic silanol groups are masked.[3]

    • Alumina (Basic or Neutral): Alumina can be a good alternative to silica for the purification of basic compounds.[3]

  • Reverse-Phase Chromatography: If your compound has sufficient non-polar character, reverse-phase chromatography on a C18 column can be an excellent alternative. The use of acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperidine nitrogen.[3]

Q5: I am observing low recovery of my piperidine compound after flash chromatography. What are the potential reasons?

A: Low recovery can be attributed to several factors, often related to strong interaction with the stationary phase or compound instability.[3]

Troubleshooting:

  • Irreversible Binding to Silica: The strong interaction between the basic piperidine and acidic silica can lead to irreversible adsorption.

    • Solution: Employ the troubleshooting steps for tailing mentioned in Q4, such as adding a basic modifier to the eluent or using a different stationary phase.[3]

  • Compound Instability on Silica: Some piperidine-containing compounds may degrade on acidic silica gel.

    • Solution: Minimize the time the compound spends on the column by using a faster flow rate and a steeper solvent gradient. Consider switching to a less acidic stationary phase like neutral alumina.

Purification Protocols and Method Selection

The choice of purification method depends on the physicochemical properties of the target compound and its impurities.

Figure 1. Purification Method Selection Workflow start Crude Piperidine Compound is_solid Is the compound a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes is_liquid Is the compound a liquid? is_solid->is_liquid No is_pure_solid Is purity >95%? recrystallization->is_pure_solid solid_done Purified Solid is_pure_solid->solid_done Yes chromatography Perform Column Chromatography is_pure_solid->chromatography No distillation Attempt Distillation is_liquid->distillation Yes is_liquid->chromatography No is_pure_liquid Is purity >95%? distillation->is_pure_liquid liquid_done Purified Liquid is_pure_liquid->liquid_done Yes is_pure_liquid->chromatography No is_base Is the compound basic? chromatography->is_base extraction Consider Acid-Base Extraction extraction->liquid_done If successful is_base->liquid_done If successful is_base->extraction Yes

Caption: A decision-making workflow for selecting a suitable purification method.

Experimental Protocol 1: Recrystallization (Single-Solvent)

This method is ideal for purifying solid piperidine-based compounds when a solvent that dissolves the compound well at elevated temperatures but poorly at room temperature can be identified.[4]

  • Solvent Selection:

    • Place a small amount (10-20 mg) of the crude compound into several test tubes.

    • Add different solvents (e.g., ethanol, isopropanol, acetonitrile, water) dropwise at room temperature to assess solubility.[2][5] An ideal solvent will dissolve the compound poorly at room temperature.

    • Heat the test tubes where the compound showed poor solubility. A suitable solvent will completely dissolve the compound upon heating.[2][5]

    • Allow the solutions to cool to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.[2][4]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the selected hot solvent to fully dissolve the compound with stirring.[5]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[2][4]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask can promote the formation of larger crystals.[2][5]

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[2][5]

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[4][5]

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[2][5]

  • Drying:

    • Dry the purified crystals under vacuum to remove residual solvent.[2]

Experimental Protocol 2: Flash Column Chromatography

This technique is versatile for purifying both solid and liquid piperidine derivatives, especially for separating compounds with similar polarities.[2]

  • TLC Analysis and Eluent Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., dichloromethane/methanol or hexanes/ethyl acetate mixtures). An optimal solvent system should provide a retention factor (Rf) of ~0.3 for the target compound.[2][6]

    • For basic piperidine compounds, add a small amount of triethylamine (e.g., 0.1-1%) to the eluent to reduce peak tailing.[2][3]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Wet pack the chromatography column with the slurry, ensuring a level and compact bed.[2]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").

    • Carefully load the sample onto the top of the silica gel bed.[6]

  • Elution and Fraction Collection:

    • Begin elution with the mobile phase. If using a gradient, gradually increase the polarity of the mobile phase to elute the compounds.[2]

    • Collect fractions and monitor them by TLC to identify those containing the pure product.[7]

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.[7]

Figure 2. Troubleshooting Flash Chromatography start Chromatography Issue peak_tailing Peak Tailing start->peak_tailing low_recovery Low Recovery start->low_recovery poor_separation Poor Separation start->poor_separation solution1 Add TEA or NH3 to eluent peak_tailing->solution1 solution2 Use basic/neutral alumina peak_tailing->solution2 solution3 Use reverse-phase (C18) peak_tailing->solution3 solution5 Check for irreversible binding low_recovery->solution5 solution4 Optimize solvent system (TLC) poor_separation->solution4 solution6 Use a shallower gradient poor_separation->solution6 solution5->solution1 solution5->solution2

Caption: Troubleshooting guide for common issues in column chromatography.

Experimental Protocol 3: General Acid-Base Extraction

This protocol is useful for separating a basic piperidine product from neutral or acidic impurities.[2][8]

  • Dissolution:

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[2]

  • Acidic Wash:

    • Transfer the organic solution to a separatory funnel.

    • Add an aqueous acid solution (e.g., 1M HCl). The basic piperidine compound will be protonated and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.

    • Separate the two layers.

  • Basification and Extraction:

    • To the aqueous layer containing the protonated piperidine compound, add a base (e.g., 1M NaOH) until the solution is basic. This will deprotonate the piperidine, making it soluble in organic solvents again.

    • Extract the liberated piperidine into a fresh portion of organic solvent (e.g., diethyl ether).[2]

  • Drying and Isolation:

    • Dry the organic extract (e.g., over solid KOH), filter, and remove the solvent to obtain the purified piperidine compound.[2]

Data Presentation

Table 1: Common Purification Techniques for Piperidine-Based Compounds

Purification TechniqueBest Suited ForKey Considerations
Recrystallization Crystalline solids with thermally stable properties.Proper solvent selection is crucial for good recovery and purity.[5]
Distillation Thermally stable liquids with different boiling points from impurities.Azeotrope formation can be a limitation for some mixtures.[1]
Flash Chromatography Both solids and liquids, especially for separating mixtures with similar polarities.Peak tailing is common for basic piperidines on silica gel; requires mobile phase modifiers.[2][3]
Acid-Base Extraction Separating basic piperidine compounds from acidic or neutral impurities.The compound must be stable to acidic and basic conditions.[2][8]

Table 2: Troubleshooting Guide for Common Piperidine Purification Issues

IssuePotential CauseRecommended Solution(s)
Yellow/Brown Color Oxidation of the piperidine nitrogen.Purify by distillation or recrystallization; store under an inert atmosphere.[1]
Difficulty Separating from Pyridine Azeotrope formation.Convert piperidine to its carbonate salt for separation.[1]
Peak Tailing in Chromatography Strong interaction with acidic silica gel.Add triethylamine to the eluent; use alumina or reverse-phase chromatography.[3]
Oiling out during Recrystallization Solution is supersaturated or cooling is too rapid.Use more solvent; cool the solution more slowly; scratch the flask to induce crystallization.[7]
Compound Precipitation from DMSO Stock Low storage temperature or supersaturation.Store at room temperature if stable; prepare fresh or less concentrated solutions.[9]

References

Technical Support Center: Overcoming Azeotropic Distillation of Piperidine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the azeotropic distillation of piperidine precursors.

Troubleshooting Guides

Issue 1: Incomplete Removal of Water from Piperidine

  • Question: My piperidine still contains a significant amount of water after azeotropic distillation. What could be the cause, and how can I resolve it?

  • Answer: Incomplete water removal during the azeotropic distillation of piperidine is a common issue. Piperidine and water can form an azeotrope, making separation by simple distillation difficult.[1] The efficiency of water removal depends on the choice of entrainer and the distillation parameters.

    Possible Causes and Solutions:

    • Inadequate Entrainer: The entrainer you are using may not be optimal for forming a low-boiling azeotrope with water. Toluene is a commonly used and effective entrainer for this purpose.[2]

    • Incorrect Distillation Conditions: The temperature and pressure of your distillation setup may not be ideal for the complete removal of the water-entrainer azeotrope.

    • Insufficient Pre-drying: If the initial water content is very high, the azeotropic distillation may not be sufficient to remove all of it in one go.

    Recommendations:

    • Optimize Entrainer: If you are not already, consider using toluene as the entrainer.

    • Adjust Distillation Parameters: Ensure your distillation setup is optimized. The overhead temperature should correspond to the boiling point of the water-entrainer azeotrope.

    • Pre-dry the Piperidine: Before distillation, consider pre-drying the crude piperidine with a suitable drying agent like potassium hydroxide (KOH) pellets.[1][3]

Issue 2: Persistent Pyridine Impurity in Purified Piperidine

  • Question: I am struggling to separate piperidine from its precursor, pyridine, using distillation. Why is this separation challenging, and what methods can I use to overcome this?

  • Answer: The difficulty in separating piperidine and pyridine by conventional fractional distillation arises from the formation of a minimum-boiling azeotrope.[3][4][5] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C under atmospheric pressure.[4][6]

    Effective Separation Strategies:

    • Azeotropic Distillation with an Entrainer:

      • Water as Entrainer: Introducing water to the piperidine-pyridine mixture forms a new, lower-boiling azeotrope with pyridine, allowing for its selective removal.[5][6]

      • Hydrocarbon Entrainers: Non-aromatic hydrocarbons can also be used as entrainers to form a ternary azeotrope with pyridine, facilitating its separation.[7]

    • Purification via Salt Formation: This is a highly effective chemical method. Piperidine, being a stronger base than pyridine, can be selectively precipitated from a solution by bubbling carbon dioxide (CO2) through it to form solid piperidine carbonate.[3][4][8] The pyridine remains in the solution and can be removed by filtration. The piperidine is then recovered by treating the carbonate salt with a strong base.[3][8]

    • Pressure-Swing Distillation: This technique involves altering the distillation pressure to shift the azeotropic composition, which can enable the separation of the two components.[5]

Issue 3: Low Yield of Piperidine After Purification

  • Question: My yield of purified piperidine is significantly lower than expected after distillation. What are the potential causes of this loss of product?

  • Answer: Low recovery of piperidine post-purification can be attributed to several factors, primarily related to the distillation process and any chemical manipulations involved.

    Possible Causes and Solutions:

    • Aggressive Heating: Overly aggressive heating during distillation can lead to the co-distillation of piperidine along with the impurities, resulting in product loss.[5]

      • Solution: Optimize the heating rate and reflux ratio to ensure a clear separation between the impurity fractions and the desired product.

    • Incomplete Liberation from Salt: If you are using the salt formation method for purification, the hydrolysis step to regenerate the free piperidine from its salt may be incomplete.[5]

      • Solution: Use a stoichiometric excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), and ensure adequate stirring and reaction time to completely liberate the piperidine.[5]

Frequently Asked Questions (FAQs)

Q1: What is an azeotrope, and why does it make the purification of piperidine difficult?

A1: An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. This is because the vapor has the same composition as the liquid mixture. Piperidine forms azeotropes with both its precursor, pyridine, and with water, making it challenging to obtain high-purity piperidine using conventional fractional distillation.[1][4][6]

Q2: What are the typical compositions and boiling points of piperidine azeotropes?

A2: The composition and boiling points of piperidine azeotropes are crucial for designing effective purification strategies.

Azeotrope ComponentsComposition (% by weight)Boiling Point (°C at atm pressure)
Piperidine - Pyridine~92% Piperidine, ~8% Pyridine~106.1
Piperidine - WaterForms an azeotropeClose to the boiling point of piperidine

Q3: Can I use a drying agent other than KOH to pre-dry my crude piperidine?

A3: While potassium hydroxide (KOH) is a commonly used and effective drying agent for piperidine, other basic drying agents that do not react with amines can also be considered.[1] However, acidic drying agents should be avoided as they will react with the basic piperidine to form salts.

Q4: My purified piperidine has a yellow tint. What is the cause, and is it a concern?

A4: A yellow discoloration in piperidine is typically due to the presence of oxidation products.[4] For applications requiring high purity, it is advisable to remove these colored impurities. Distillation is an effective method for this.[4] To prevent future discoloration, store purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light and heat.[4]

Q5: What are the advantages of the salt formation method over azeotropic distillation for purifying piperidine?

A5: The salt formation method offers several advantages, including:

  • High Selectivity: It is highly selective for piperidine over pyridine due to the difference in their basicity.[3][4]

  • Energy Efficiency: It can be less energy-intensive compared to distillation.[8]

  • Simpler Process: The process can be simpler to implement at a lab scale.[8]

  • High Purity: This method can yield high-purity piperidine.[8]

Experimental Protocols

Protocol 1: Azeotropic Distillation of Piperidine using Toluene to Remove Water

This protocol describes the removal of water from a piperidine-water mixture using toluene as an entrainer.

  • Setup: Assemble a standard distillation apparatus with a Dean-Stark trap.

  • Charging the Flask: In a round-bottom flask, add the crude piperidine-water mixture and toluene.

  • Heating: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill.

  • Water Separation: The condensed azeotrope will collect in the Dean-Stark trap. The denser water will separate and collect at the bottom of the trap, while the toluene will overflow back into the distillation flask.

  • Completion: Continue the distillation until no more water collects in the trap.

  • Purification: Once all the water is removed, the toluene can be distilled off to yield dry piperidine.

Protocol 2: Purification of Piperidine from Pyridine via Carbonate Salt Formation

This protocol outlines the separation of piperidine from pyridine by selective salt formation.

  • Dissolution: Dissolve the crude piperidine containing pyridine in a suitable organic solvent.

  • CO2 Bubbling: Bubble carbon dioxide (CO2) gas through the solution. Piperidine will react to form a solid precipitate of piperidine carbonate, while pyridine remains in solution.[3][8]

  • Filtration: Cool the mixture to ensure complete precipitation and then filter to isolate the solid piperidine carbonate.

  • Liberation of Piperidine: Suspend the filtered piperidine carbonate in water and add a strong base, such as sodium hydroxide (NaOH), to regenerate the free piperidine.[3][8]

  • Extraction and Drying: The liberated piperidine can then be extracted with an organic solvent and dried to yield the purified product.

Visualizations

experimental_workflow_azeotropic_distillation cluster_setup Distillation Setup cluster_process Process cluster_output Output start Crude Piperidine (with water) distillation_flask Distillation Flask + Toluene start->distillation_flask Charge Flask heat Heat to Reflux distillation_flask->heat distill_toluene Distill off Toluene distillation_flask->distill_toluene After all water is removed dean_stark Dean-Stark Trap water_separates Water Separates in Dean-Stark dean_stark->water_separates toluene_recycles Toluene Returns to Flask dean_stark->toluene_recycles condenser Condenser condenser->dean_stark receiving_flask Receiving Flask (for dry piperidine) pure_piperidine Pure, Dry Piperidine receiving_flask->pure_piperidine azeotrope_distills Toluene-Water Azeotrope Distills heat->azeotrope_distills azeotrope_distills->condenser waste_water Waste Water water_separates->waste_water toluene_recycles->distillation_flask distill_toluene->receiving_flask logical_relationship_salt_formation cluster_input Starting Material cluster_reaction Selective Reaction cluster_separation Separation cluster_liberation Liberation & Purification crude_mixture Crude Mixture (Piperidine + Pyridine) dissolve Dissolve in Organic Solvent crude_mixture->dissolve add_co2 Bubble CO2 Gas dissolve->add_co2 piperidine_carbonate Solid Piperidine Carbonate (Precipitate) add_co2->piperidine_carbonate pyridine_solution Pyridine in Solution add_co2->pyridine_solution filter Filter piperidine_carbonate->filter pyridine_solution->filter filter->pyridine_solution Filtrate (to waste or recovery) add_base Add Strong Base (e.g., NaOH) to Piperidine Carbonate filter->add_base Solid pure_piperidine Pure Piperidine add_base->pure_piperidine

References

Storage and handling guidelines for piperidine derivatives to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the proper storage and handling of piperidine derivatives to minimize degradation and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for piperidine derivatives to prevent degradation?

Proper storage is crucial for maintaining the stability of piperidine derivatives. Key factors to control are temperature, atmosphere, and light.

  • Temperature: Many piperidine derivatives are stable at room temperature for short periods, but for long-term storage, refrigeration (2-8°C) is often recommended. Some sensitive compounds may require storage at -20°C. Always consult the supplier's specific recommendations.

  • Atmosphere: Piperidine and its derivatives can be sensitive to air and moisture. The secondary amine group in the piperidine ring is susceptible to oxidation. It is best practice to store these compounds under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation. The use of desiccants is also recommended to protect against hydrolysis.

  • Light: Many organic compounds, including some piperidine derivatives, are light-sensitive. To prevent photochemical degradation, it is advisable to store them in amber or opaque vials.

Q2: What are the common signs that my piperidine derivative may have degraded?

Degradation can manifest in several ways. Visual inspection can often provide the first clues.

  • Visual Indicators: Common signs of degradation include a change in color (e.g., from white to yellow or brown), the appearance of turbidity, or the formation of precipitates in a solution.

  • Analytical Confirmation: For conclusive evidence of degradation, analytical techniques are necessary. High-Performance Liquid Chromatography (HPLC) is a widely used method to assess the purity of a compound and detect the presence of degradation products. A decrease in the peak area of the active compound and the appearance of new peaks are indicative of degradation.

Q3: What are the primary factors that lead to the degradation of piperidine derivatives?

The degradation of piperidine derivatives can be attributed to several chemical processes, primarily involving the amine group.

  • Oxidation: The secondary amine in the piperidine ring is prone to oxidation, which can lead to the formation of N-oxides and other degradation products. This process is accelerated by the presence of oxygen, light, and trace metal impurities.

  • Reaction with Carbon Dioxide: Piperidine and its derivatives can react with atmospheric carbon dioxide to form carbamates. This is a common issue that can affect the purity and reactivity of the compound.

  • Moisture: The presence of water can lead to the hydrolysis of certain piperidine derivatives, especially if they contain labile functional groups.

Q4: Are there specific handling precautions I should take when working with piperidine derivatives?

Yes, careful handling is essential to prevent contamination and degradation.

  • Inert Atmosphere: When handling highly sensitive piperidine derivatives, it is recommended to work in a glovebox or use a Schlenk line to maintain an inert atmosphere of nitrogen or argon.

  • Clean and Dry Equipment: Always use clean, dry glassware and spatulas to avoid introducing contaminants or moisture.

  • Minimize Exposure: Minimize the time the container is open to the atmosphere. After use, securely seal the container and store it under the recommended conditions.

Troubleshooting Guide

Problem: Inconsistent or unexpected experimental results, or a noticeable loss of compound activity.

This issue can often be traced back to the degradation of the piperidine derivative used in the experiment. The following guide provides a structured approach to troubleshooting this problem.

Troubleshooting Workflow for Suspected Degradation

G A Unexpected Experimental Results or Loss of Activity B Check for Visual Signs of Degradation (Color Change, Precipitate) A->B C Perform Purity Analysis (e.g., HPLC) B->C Yes E No Degradation Detected B->E No D Degradation Confirmed C->D Purity < Expected C->E Purity as Expected F Review Storage and Handling Procedures D->F H Investigate Other Experimental Parameters (e.g., Reagents, Protocol) E->H G Procure New Batch of Compound F->G

Caption: A decision tree for troubleshooting unexpected experimental outcomes.

Troubleshooting Steps and Solutions
Symptom Potential Cause Recommended Action
Reduced yield or reaction failure Degradation of the piperidine derivative (reagent)1. Check the compound for visual signs of degradation. 2. Confirm purity using an analytical method like HPLC. 3. If degradation is confirmed, obtain a fresh batch of the compound.
Appearance of unknown peaks in analytical data (e.g., HPLC, NMR) Formation of degradation products1. Compare the data with a reference standard if available. 2. Review the storage and handling procedures to identify potential causes of degradation. 3. Purify the compound if possible, or use a new batch.
Inconsistent biological activity Partial degradation of the active pharmaceutical ingredient (API)1. Perform a stability study on the compound under your experimental conditions. 2. Ensure proper storage of stock solutions (e.g., refrigerated, protected from light).

Experimental Protocols

Protocol 1: Stability Assessment of Piperidine Derivatives via HPLC

This protocol outlines a general method for assessing the purity and stability of a piperidine derivative.

Objective: To determine the purity of a piperidine derivative and identify any degradation products.

Materials:

  • Piperidine derivative sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • HPLC system with a UV detector

  • C18 reverse-phase column

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of the piperidine derivative (e.g., 1 mg).

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the piperidine derivative as the percentage of the main peak area relative to the total peak area.

    • The appearance of new peaks over time indicates the formation of degradation products.

Experimental Workflow for Stability Testing

G A Prepare Stock Solution of Piperidine Derivative B Divide into Aliquots for Different Stress Conditions (e.g., Temp, Light, pH) A->B C Store Aliquots under Defined Conditions B->C D Analyze Aliquots by HPLC at Specific Time Points (t=0, t=24h, t=48h, etc.) C->D E Compare Chromatograms to Assess Purity and Degradation D->E F Identify Degradation Products (Optional, e.g., using LC-MS) E->F

Caption: A general workflow for conducting a stability study of a compound.

Degradation Pathways

The piperidine ring, while generally stable, can undergo degradation, primarily through oxidation of the secondary amine.

General Degradation Pathway for Piperidine Derivatives

G Piperidine Piperidine Derivative (Secondary Amine) N_Oxide Piperidine N-oxide Piperidine->N_Oxide Oxidation Other_Products Other Oxidation Products Piperidine->Other_Products Oxidation Oxidizing_Agent [O] (e.g., Air, Peroxides) Oxidizing_Agent->Piperidine

Caption: A simplified diagram showing the oxidation of a piperidine derivative.

Validation & Comparative

Validating the Biological Activity of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biological activity of compounds based on the 4-(1,2,4-oxadiazol-5-yl)piperidine scaffold, with a focus on the derivative 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine. The content is intended for researchers, scientists, and drug development professionals, offering objective comparisons with alternative compounds and supported by experimental data.

The 4-(1,2,4-oxadiazol-5-yl)piperidine core has been identified as a valuable pharmacophore in the design of novel bioactive molecules.[1] Research has primarily highlighted its potential in the development of antiproliferative agents that function as tubulin inhibitors.[1][2] Additionally, more complex molecules incorporating the this compound moiety have been shown to exhibit potent and selective G protein-coupled receptor 119 (GPR119) agonist activity, indicating the scaffold's versatility.[3]

Comparison of Antiproliferative Activity

A study focused on 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides identified this class of compounds as a novel type of tubulin inhibitor with potent antiproliferative effects against the DU-145 human prostate cancer cell line.[1][2] Structure-activity relationship (SAR) guided optimization led to the discovery of compounds with nanomolar potency.[1]

Below is a comparison of the initial screening hits and the most active compound identified in the study. The activity is presented as the GI50 value, which is the concentration required to inhibit cell growth by 50%.

Compound IDR Group (at position 1 of piperidine)R' Group (at position 3 of oxadiazole)GI50 (µM) in DU-145 Cells
1 -CONH(4-F-Ph)4-F-Ph1.1
2 -CONH(4-Cl-Ph)4-F-Ph1.8
3 -CONH(3-Cl-Ph)4-F-Ph1.5
12a -CONH(3,4-di-F-Ph)3-F-Ph0.12

Data sourced from Krasavin M., et al. (2014).[1]

Mechanism of Action: Tubulin Inhibition

The primary mechanism of action for the antiproliferative activity of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides is the inhibition of tubulin polymerization.[1] Tubulin is a critical protein that polymerizes into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds arrest the cell cycle in the G2/M phase, leading to mitotic catastrophe and ultimately, apoptosis (programmed cell death).

G drug 4-(1,2,4-oxadiazol-5-yl)piperidine -1-carboxamides tubulin Tubulin Polymerization drug->tubulin microtubules Microtubule Formation tubulin->microtubules spindle Mitotic Spindle microtubules->spindle mitosis Cell Division (Mitosis) spindle->mitosis arrest Mitotic Arrest (G2/M Phase) apoptosis Apoptosis arrest->apoptosis

Caption: Mechanism of tubulin inhibition by oxadiazolyl-piperidine derivatives.

Experimental Protocols

Synthesis of the 4-(1,2,4-Oxadiazol-5-yl)piperidine Core

The synthesis of the core structure is a key step for developing derivatives. A common method involves a one-pot acylation and heterocyclization reaction.[1]

Protocol:

  • Amidoxime Synthesis: An appropriate nitrile (e.g., 4-fluorobenzonitrile) is reacted with hydroxylamine to produce the corresponding amidoxime intermediate.

  • Acylation/Heterocyclization: The amidoxime is then reacted with a Boc-protected piperidine-4-carboxylic acid in the presence of a coupling agent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). This step involves both the acylation of the amidoxime and the subsequent intramolecular cyclization to form the 1,2,4-oxadiazole ring.

  • Deprotection: The Boc (tert-Butoxycarbonyl) protecting group is removed from the piperidine nitrogen using an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the final amine core, which is ready for further modification (e.g., reaction with isocyanates to form carboxamides).[1]

G start Nitrile + Hydroxylamine step1 Amidoxime Intermediate start->step1 step2 One-Pot Acylation & Cyclization step1->step2 reagent1 Boc-Piperidine- 4-Carboxylic Acid + TBTU reagent1->step2 step3 Boc-Protected Oxadiazolyl-Piperidine step2->step3 step4 Boc Deprotection step3->step4 reagent2 Acid (TFA or HCl) reagent2->step4 end 4-(1,2,4-Oxadiazol-5-yl) piperidine Core step4->end

Caption: Workflow for the synthesis of the 4-(1,2,4-oxadiazol-5-yl)piperidine core.

Antiproliferative Assay (GI50 Determination)

Cell Line: DU-145 human prostate cancer cells. Protocol:

  • Cell Plating: Cells are seeded into 96-well microtiter plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The test compounds are dissolved (typically in DMSO) and serially diluted to a range of concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48-72 hours).

  • Cell Viability Measurement: After incubation, cell viability is assessed. A common method is the Sulforhodamine B (SRB) assay, where the protein content of the cells is stained. The absorbance is read using a plate reader.

  • Data Analysis: The absorbance data is used to generate dose-response curves, from which the GI50 value (the concentration causing 50% growth inhibition) is calculated for each compound.

Alternative Biological Activities: GPR119 Agonism

The versatility of the this compound scaffold is demonstrated by its incorporation into a potent and selective G protein-coupled receptor 119 (GPR119) agonist.[3] The compound, 6-((2-fluoro-3-(1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)propyl)amino)-2,3-dihydro-1H-inden-1-one, was identified as a drug-like agonist.[3] GPR119 is a receptor primarily expressed in the pancreas and gastrointestinal tract and is a target for the treatment of type 2 diabetes and obesity. This finding suggests that while the core can be part of antiproliferative agents, modifications can steer its biological activity towards metabolic targets.

References

A Comparative Analysis of 4-(1,2,4-Oxadiazol-5-yl)piperidine Derivatives and Other Tubulin Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the performance and mechanisms of a novel class of tubulin-targeting agents compared to established inhibitors.

This guide provides a detailed comparative analysis of a novel chemotype of tubulin inhibitors, the 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, against well-established tubulin-targeting agents such as Paclitaxel, Vinca alkaloids, and Colchicine. It is important to note that the core scaffold, 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine, is reported to be inactive. The biological activity as a tubulin inhibitor is conferred by the presence of a carboxamide group at the 1-position of the piperidine ring. This analysis will, therefore, focus on the active carboxamide derivatives of this scaffold, providing key experimental data, detailed protocols, and mechanistic diagrams to inform future research and drug development efforts.

Introduction to Tubulin Inhibition

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are crucial for various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Their dynamic nature makes them a prime target for anticancer therapies. Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis. These agents are broadly classified based on their binding site on tubulin and their effect on microtubule polymerization. The colchicine-binding site inhibitors, to which the 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides belong, typically inhibit tubulin polymerization.

Comparative Efficacy of Tubulin Inhibitors

The antiproliferative and tubulin polymerization inhibitory activities of various compounds are summarized below. The data for the novel 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide derivatives are presented alongside established tubulin inhibitors for a comprehensive comparison.

Table 1: In Vitro Antiproliferative Activity (GI₅₀/IC₅₀) of Tubulin Inhibitors Against Various Cancer Cell Lines
Compound/ClassCancer Cell LineCell TypeGI₅₀/IC₅₀ (nM)Reference
This compound-1-carboxamide (Analog 12a) DU-145Prostate120[1]
4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide (Analog 8d) DU-145Prostate240[1]
Paclitaxel VariousBreast, Lung, Ovarian<10[2]
A549Lung1.35[3]
SK-BR-3Breast~5[4]
MDA-MB-231Breast~3[4]
Vincristine SH-SY5YNeuroblastoma100[1]
A549Lung40[5]
MCF-7Breast5[5]
Colchicine SKOV-3Ovarian37[6]
A549Lung~10[7]
MCF-7Breast~8[8]
Table 2: In Vitro Tubulin Polymerization Inhibition (IC₅₀)
Compound/ClassIC₅₀ (µM)Reference
4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide (Analog 8d) 2.5 ± 0.1[1]
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide (Analog 8g) 1.8 ± 0.1[1]
Paclitaxel (promotes polymerization) EC₅₀ ~0.5-10[3][9]
Vinblastine 0.43[10]
Colchicine 1.87 - 10.6[11][12]

Mechanism of Action and Signaling Pathways

Tubulin inhibitors, by disrupting the microtubule network, trigger a cascade of cellular events culminating in apoptosis. The primary mechanism involves the activation of the spindle assembly checkpoint, leading to mitotic arrest. This sustained arrest can activate downstream signaling pathways, including the intrinsic apoptotic pathway.

G Mechanism of Tubulin Polymerization Inhibitors Tubulin_Inhibitor 4-(1,2,4-Oxadiazol-5-yl)piperidine- 1-carboxamide Analogs (Colchicine Site Binders) Tubulin α/β-Tubulin Dimers Tubulin_Inhibitor->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Microtubules Dynamic Microtubules Spindle Mitotic Spindle Disruption Microtubules->Spindle Leads to Arrest G2/M Phase Arrest Spindle->Arrest Causes Apoptosis Apoptosis Arrest->Apoptosis Induces

Caption: Mechanism of action for tubulin polymerization inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Tubulin Polymerization Assay (Turbidimetric Method)

This assay measures the effect of a compound on the in vitro polymerization of purified tubulin.

  • Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be monitored by measuring the absorbance at 340 nm over time.

  • Materials:

    • Purified tubulin (>99%)

    • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution (10 mM)

    • Glycerol

    • Test compounds and control compounds (e.g., Paclitaxel as a polymerization promoter, Colchicine as an inhibitor) dissolved in DMSO.

    • 96-well microplate

    • Temperature-controlled microplate reader

  • Procedure:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer on ice.

    • Prepare reaction mixtures in a pre-chilled 96-well plate containing General Tubulin Buffer, glycerol, and serial dilutions of the test compound. Ensure the final DMSO concentration is low (<1%) to avoid interference.

    • To initiate polymerization, add GTP (to a final concentration of 1 mM) and the tubulin solution to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Determine the maximum rate of polymerization (Vmax) from the slope of the linear phase.

    • Calculate the percentage of inhibition at each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

G Workflow for Tubulin Polymerization Assay Start Start Prepare Prepare Reagents on Ice (Tubulin, Buffer, GTP, Compounds) Start->Prepare Plate Add Reaction Mix to Pre-chilled 96-well Plate Prepare->Plate Initiate Initiate Polymerization (Add GTP and Tubulin) Plate->Initiate Read Measure Absorbance at 340 nm (37°C, every minute for 60-90 min) Initiate->Read Analyze Analyze Data (Plot curves, calculate Vmax, IC₅₀) Read->Analyze End End Analyze->End

Caption: Experimental workflow for the tubulin polymerization assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[3]

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compounds

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well plates

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at an optimal density and allow them to adhere overnight.

    • Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

    • MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C.

    • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI₅₀ or IC₅₀ value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Immunofluorescence Staining of Microtubules

This technique allows for the visualization of the effects of tubulin inhibitors on the microtubule network within cells.

  • Principle: Cells are fixed, permeabilized, and then incubated with a primary antibody specific to α-tubulin, followed by a fluorescently labeled secondary antibody. The microtubule network can then be visualized using fluorescence microscopy.

  • Materials:

    • Cells cultured on glass coverslips

    • PBS (Phosphate-Buffered Saline)

    • Fixation solution (e.g., 4% paraformaldehyde in PBS)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Primary antibody (e.g., mouse anti-α-tubulin)

    • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore)

    • Nuclear counterstain (e.g., DAPI)

    • Mounting medium

  • Procedure:

    • Cell Culture and Treatment: Seed cells on coverslips and treat with the test compound for the desired time.

    • Fixation: Wash cells with PBS and fix with fixation solution.

    • Permeabilization: Wash with PBS and permeabilize the cells.

    • Blocking: Block non-specific antibody binding with blocking buffer.

    • Antibody Incubation: Incubate with the primary antibody, followed by washes and incubation with the secondary antibody.

    • Counterstaining and Mounting: (Optional) Stain the nuclei with DAPI. Mount the coverslips onto microscope slides.

  • Analysis:

    • Visualize the microtubule network using a fluorescence microscope.

    • Compare the microtubule morphology in treated cells to control cells, looking for signs of depolymerization or stabilization.

Conclusion

The 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides represent a novel and potent class of tubulin polymerization inhibitors. While the core this compound scaffold is inactive, its N-carboxamide derivatives exhibit significant antiproliferative activity against cancer cell lines, with potencies in the nanomolar range, comparable to some established tubulin inhibitors. Their mechanism of action, through the inhibition of tubulin polymerization, places them in the same functional class as colchicine and vinca alkaloids. Further investigation into the structure-activity relationship and in vivo efficacy of these compounds is warranted to explore their full therapeutic potential as anticancer agents. The experimental protocols and mechanistic insights provided in this guide offer a framework for the continued development and evaluation of this promising new chemotype.

References

In Vivo Efficacy of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the therapeutic potential of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine derivatives as anti-cancer agents. While direct in vivo efficacy data for this specific compound is not currently available in published literature, its derivatives, particularly 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, have been identified as a novel class of tubulin polymerization inhibitors with potent in vitro antiproliferative activity.[1][2]

This guide will, therefore, focus on the established mechanism of action of these derivatives and compare their potential with the well-documented in vivo efficacy of other established tubulin inhibitors, namely Vincristine and Combretastatin A4. This comparative approach aims to provide a valuable framework for preclinical assessment and future in vivo studies of this promising compound class.

Comparative In Vivo Efficacy of Tubulin Inhibitors

The following table summarizes the in vivo anti-tumor efficacy of the established tubulin inhibitors, Vincristine and Combretastatin A4, in preclinical xenograft models. This data serves as a benchmark for evaluating the potential of novel compounds such as the derivatives of this compound.

CompoundAnimal ModelCancer TypeDosing RegimenKey Efficacy ReadoutReference
Vincristine SCID MiceCanine Mammary Cancer Xenograft1.6 mg/kg (Minimum Effective Dose)Tumor Growth Inhibition[3]
Combretastatin A4 Phosphate (CA4P) Nude MiceAnaplastic Thyroid Cancer XenograftNot specifiedDecreased viable outer rim of tumor cells[4]
Novel Tubulin Inhibitor [I] 4T1 Xenograft Mouse ModelBreast Cancer5, 10, or 20 mg/kg (intravenous, every other day)49.2%, 58.1%, and 84.0% tumor weight growth inhibition, respectively[5]
Novel Tubulin Inhibitor [I] MCF-7 Xenograft Mouse ModelBreast Cancer20 mg/kg (intraperitoneal, for 21 days)68.95% average tumor growth inhibition[6]

Mechanism of Action: Tubulin Polymerization Inhibition

Derivatives of 4-(1,2,4-oxadiazol-5-yl)piperidine exert their anti-cancer effects by inhibiting tubulin polymerization.[1][2] Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to tubulin, these inhibitors disrupt the dynamic equilibrium of microtubule assembly and disassembly. This leads to a cascade of cellular events, ultimately resulting in cell cycle arrest at the G2/M phase and the induction of apoptosis (programmed cell death) in rapidly dividing cancer cells.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. Below are representative protocols for evaluating the efficacy of tubulin inhibitors in xenograft mouse models.

Human Tumor Xenograft Model for Antitumor Activity Assessment

This protocol outlines a general procedure for establishing and utilizing a xenograft model to test the in vivo efficacy of anti-cancer compounds.

1. Cell Culture and Implantation:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media and conditions.

  • Cells are harvested during the exponential growth phase.

  • A suspension of cancer cells (typically 1-10 million cells) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

2. Tumor Growth Monitoring and Treatment Initiation:

  • Tumor volume is measured regularly using calipers.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups.

3. Drug Administration:

  • The test compound (e.g., a 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide derivative) is formulated in a suitable vehicle.

  • The compound is administered to the treatment group according to a specific dosing schedule (e.g., daily, every other day) and route (e.g., oral, intraperitoneal, intravenous).

  • The control group receives the vehicle only.

4. Efficacy Evaluation:

  • Tumor volumes are monitored throughout the study.

  • At the end of the study, tumors are excised and weighed.

  • The percentage of tumor growth inhibition is calculated by comparing the tumor size in the treated group to the control group.

  • Toxicity is assessed by monitoring animal body weight and observing for any adverse effects.

Vincristine Administration in a Mouse Xenograft Model
  • Animal Model: Severe Combined Immunodeficiency (SCID) mice.[3]

  • Tumor Model: Canine Mammary Cancer Xenograft.[3]

  • Drug Preparation: Vincristine sulfate is typically dissolved in sterile saline for injection.[9]

  • Dosing and Administration: A dose of 1.6 mg/kg can be administered as a single intravenous injection.[3] For pediatric acute leukemia models, a starting dose of 0.05 mg/kg once a week is used for mice weighing 10 kg or less.[10][11]

  • Efficacy Measurement: The effectiveness is evaluated by comparing the tumor volume in the treated group to the control group (T/C %).[3]

Combretastatin A4 Phosphate (CA4P) Administration in a Mouse Xenograft Model
  • Animal Model: Nude mice.[4]

  • Tumor Model: Anaplastic Thyroid Cancer Xenograft.[4]

  • Drug Preparation: CA4P is a water-soluble prodrug and can be dissolved in a suitable buffer or saline.

  • Dosing and Administration: Specific dosing can vary, but in a non-Hodgkin's lymphoma model, doses were administered in two and four divided doses (400 and 200 mg/kg, respectively).[12] In a retinoblastoma model, subconjunctival injections of 0.5, 1.0, 1.5, and 2.0 mg were delivered at 72-hour intervals.[13]

  • Efficacy Measurement: Efficacy is assessed by measuring tumor growth inhibition and, due to its vascular disrupting properties, by observing the decrease in the viable outer rim of tumor cells on xenograft sections.[4]

Visualizing the Path to Discovery

To better understand the experimental process and the underlying biological mechanisms, the following diagrams have been generated.

G cluster_preclinical Preclinical In Vitro Assessment cluster_invivo In Vivo Validation Compound_Synthesis Synthesis of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide Derivatives In_Vitro_Screening Antiproliferative Screening (e.g., DU-145, MCF-7 cell lines) Compound_Synthesis->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies (Tubulin Polymerization Assay) In_Vitro_Screening->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization Xenograft_Model Xenograft Model Establishment (e.g., Nude Mice) Lead_Optimization->Xenograft_Model Promising Candidate Treatment Compound Administration Xenograft_Model->Treatment Efficacy_Evaluation Tumor Growth Inhibition Assessment Treatment->Efficacy_Evaluation Toxicity_Assessment Toxicity and Safety Profiling Treatment->Toxicity_Assessment

Caption: Experimental workflow for the in vivo validation of a novel anti-cancer compound.

G Compound 4-(1,2,4-oxadiazol-5-yl)piperidine -1-carboxamide Derivative Tubulin β-Tubulin Compound->Tubulin Binds to Polymerization_Inhibition Inhibition of Tubulin Polymerization Tubulin->Polymerization_Inhibition Microtubule_Destabilization Microtubule Destabilization Polymerization_Inhibition->Microtubule_Destabilization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Destabilization->Mitotic_Spindle_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling pathway of tubulin polymerization inhibitors.

References

Comparative Analysis of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine: A Tubulin-Targeting Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine, a heterocyclic compound that has emerged as a key scaffold in the development of novel therapeutic agents. This document summarizes the available experimental data on its primary biological target and discusses its selectivity profile based on studies of structurally related analogs.

Primary Target and Mechanism of Action

Emerging research has identified the 4-(1,2,4-oxadiazol-5-yl)piperidine core as a novel chemotype for tubulin inhibitors . These compounds exert their biological effects by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure. The primary mechanism of action involves binding to tubulin, the protein subunit of microtubules, thereby inhibiting its polymerization. This disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death) in proliferating cells.[1][2]

While direct experimental data on the tubulin inhibitory activity of this compound is not yet publicly available, structure-activity relationship (SAR) studies on analogous 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides provide valuable insights into the potential potency of this compound.

Comparative Biological Activity

To contextualize the potential efficacy of this compound, this section presents antiproliferative data from key analogs against the DU-145 human prostate carcinoma cell line. The data suggests that modifications at the 1-position of the piperidine ring and the 3-position of the oxadiazole ring significantly influence activity.

Compound ID3-Substituent on Oxadiazole1-Substituent on PiperidineGI50 (µM) in DU-145 CellsReference
Analog 1 p-Fluorophenyl-(C=O)NH-benzylSub-micromolar[1]
Analog 2 Phenyl-(C=O)NH-(4-fluorobenzyl)Sub-micromolar[1]
Analog 3 Methyl-(C=O)NH-benzylMicromolar[1]

Note: GI50 is the concentration of a compound that causes 50% growth inhibition.

The antiproliferative activity of these analogs, which is a downstream effect of tubulin inhibition, suggests that the this compound scaffold is a promising starting point for the development of potent anticancer agents. The isopropyl group on the oxadiazole ring of the target compound is a relatively small alkyl substituent, and its effect on tubulin binding and cellular activity warrants direct experimental investigation.

Cross-Reactivity and Selectivity Profile

A critical aspect of drug development is understanding a compound's selectivity profile to anticipate potential off-target effects and toxicities. Currently, there is a lack of comprehensive public data from broad panel screens (e.g., kinase, GPCR, or enzyme panels) for this compound or its close analogs.

The basic nitrogen atom within the piperidine ring is a common structural motif in many pharmacologically active compounds and can contribute to interactions with various biological targets. Therefore, a thorough assessment of cross-reactivity is essential. While the primary target appears to be tubulin, the possibility of interactions with other proteins cannot be ruled out without direct experimental evidence.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key assays are provided below.

Tubulin Polymerization Assay (Turbidity-Based)

This assay is a fundamental method to directly measure the effect of a compound on the in vitro assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured as an increase in optical density (OD) at 340 nm over time using a spectrophotometer. Inhibitors of tubulin polymerization will reduce the rate and extent of this OD increase.

Materials:

  • Lyophilized bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2.0 mM MgCl2, 0.5 mM EGTA

  • GTP (Guanosine-5'-triphosphate) solution: 10 mM in GTB

  • Test compound (this compound) dissolved in DMSO

  • Positive control (e.g., Colchicine)

  • Negative control (DMSO)

  • 96-well microplate, UV-transparent

  • Temperature-controlled microplate reader

Procedure:

  • Reconstitute lyophilized tubulin in GTB to a final concentration of 3 mg/mL on ice.

  • Prepare serial dilutions of the test compound and controls in GTB.

  • In a pre-chilled 96-well plate, add the test compound dilutions, controls, and tubulin solution.

  • Initiate the polymerization reaction by adding GTP to a final concentration of 1 mM and transferring the plate to a microplate reader pre-heated to 37°C.

  • Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for 60 minutes.

  • The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, can be calculated by plotting the rate of polymerization (Vmax) or the final absorbance at steady-state against the compound concentration.

Cellular Antiproliferative Assay (MTT Assay)

This assay assesses the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • DU-145 human prostate carcinoma cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Test compound dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed DU-145 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The GI50 value can be calculated by plotting the percentage of cell growth inhibition against the compound concentration.

Visualizations

To aid in the conceptualization of the experimental processes and the compound's mechanism of action, the following diagrams are provided.

G cluster_0 Tubulin Polymerization Inhibition tubulin α/β-Tubulin Dimers mt Microtubule tubulin->mt Polymerization mt->tubulin Depolymerization compound This compound compound->tubulin Binds to Tubulin

Caption: Mechanism of Action: Inhibition of Tubulin Polymerization.

G cluster_1 In Vitro Assay Workflow start Start prepare Prepare Compound Dilutions start->prepare assay Perform Assay (e.g., Tubulin Polymerization or MTT) prepare->assay read Read Results (Spectrophotometer/Plate Reader) assay->read analyze Data Analysis (IC50/GI50 Calculation) read->analyze end End analyze->end

Caption: General workflow for in vitro biological evaluation.

References

Comparing synthesis methods for 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 4-(1,2,4-Oxadiazol-5-yl)piperidine Derivatives

The 4-(1,2,4-oxadiazol-5-yl)piperidine scaffold is a key pharmacophore in medicinal chemistry, recognized for its role in the development of therapeutic agents, including tubulin inhibitors for cancer therapy.[1][2] The synthesis of these derivatives can be approached through various strategies, primarily involving the construction of the 1,2,4-oxadiazole ring. This guide provides a comparative overview of two prominent synthetic methods, offering quantitative data, detailed experimental protocols, and visual workflows to assist researchers in selecting the most suitable approach for their drug discovery and development endeavors.

The two methods compared are:

  • Method 1: Convergent Synthesis via Amidoxime and Piperidine Carboxylic Acid Coupling. This one-pot approach involves the coupling of a pre-formed amidoxime with a piperidine-4-carboxylic acid derivative, followed by in-situ cyclization to form the 1,2,4-oxadiazole ring.

  • Method 2: Linear Synthesis starting from Piperidine-4-carboxamide. This method involves the initial formation of a piperidine-4-carboxamidoxime, which is then acylated and cyclized to yield the desired 1,2,4-oxadiazole.

Data Presentation

The following table summarizes the key quantitative parameters for the two synthetic routes, providing a clear comparison of their performance.

ParameterMethod 1: Convergent Synthesis (TBTU-mediated)[1]Method 2: Linear Synthesis (Acyl Chloride-mediated)[3]
Starting Materials Aryl/Alkyl Nitrile, N-Boc-piperidine-4-carboxylic acidN-Boc-piperidine-4-carboxamide, Acyl Chloride
Key Intermediates Amidoxime, O-acyl amidoxime (in situ)Piperidine-4-carboxamidoxime, O-acyl amidoxime (isolable)
Coupling/Cyclization One-pot acylation and heterocyclizationTwo-step O-acylation followed by cyclodehydration
Key Reagents TBTU, HOBt, DIPEAPyridine or other base, TBAF for cyclization
Reaction Time Typically 12-24 hours1-16 hours for acylation, plus 1-16 hours for cyclization
Reaction Temperature Room temperature0 °C to room temperature for acylation, room temp for cyclization
Typical Yield Good to excellentGenerally high for both steps (60-95%)
Advantages One-pot procedure, streamlined processWell-established, broad substrate scope, high yields
Disadvantages Requires specific coupling reagentsMulti-step process, may require isolation of intermediate

Experimental Protocols

Method 1: Convergent Synthesis via TBTU-mediated Acylation/Heterocyclization

This method is exemplified by the synthesis of Boc-protected 4-[3-(p-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine.[1]

Step 1: Synthesis of 4-fluorobenzamidoxime

  • To a solution of 4-fluorobenzonitrile in a suitable solvent, add hydroxylamine hydrochloride and a base (e.g., sodium carbonate).

  • Heat the mixture to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture, and add water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 4-fluorobenzamidoxime.

Step 2: One-pot TBTU-mediated Acylation/Heterocyclization

  • To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) (1.1 eq), HOBt (1-Hydroxybenzotriazole) (1.1 eq), and DIPEA (N,N-Diisopropylethylamine) (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the 4-fluorobenzamidoxime (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the Boc-protected 4-(1,2,4-oxadiazol-5-yl)piperidine derivative.

Method 2: Linear Synthesis via Piperidine-4-carboxamidoxime and Acyl Chloride

This method represents a classical and widely used approach for the synthesis of 1,2,4-oxadiazoles.[3][4]

Step 1: Synthesis of N-Boc-piperidine-4-carboxamidoxime

  • Treat N-Boc-piperidine-4-carboxamide with a dehydrating agent (e.g., phosphorus oxychloride or thionyl chloride) in an appropriate solvent to form the corresponding nitrile, N-Boc-piperidine-4-carbonitrile.

  • To a solution of N-Boc-piperidine-4-carbonitrile in ethanol, add hydroxylamine hydrochloride and a base such as potassium carbonate.

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent and purify as necessary to obtain N-Boc-piperidine-4-carboxamidoxime.

Step 2: O-acylation of Amidoxime

  • Dissolve the N-Boc-piperidine-4-carboxamidoxime (1.0 eq) in a suitable solvent like pyridine or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired acyl chloride (1.1 eq) dropwise to the solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 1-16 hours until the starting amidoxime is consumed (monitored by TLC).

  • Isolate the intermediate O-acyl amidoxime by standard aqueous workup and purification if necessary.

Step 3: Cyclodehydration to form the 1,2,4-Oxadiazole

  • Dissolve the isolated O-acyl amidoxime in tetrahydrofuran (THF).

  • Add a catalytic amount of tetrabutylammonium fluoride (TBAF) (0.1-1.4 eq).[3]

  • Stir the mixture at room temperature for 1-16 hours.

  • After completion of the reaction, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired Boc-protected 4-(1,2,4-oxadiazol-5-yl)piperidine derivative.

Visualization of Synthetic Workflows

Method1_Workflow cluster_step1 Step 1: Amidoxime Formation cluster_step2 Step 2: One-Pot Coupling and Cyclization ArylNitrile Aryl/Alkyl Nitrile Amidoxime Amidoxime ArylNitrile->Amidoxime Base, Reflux Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Amidoxime BocPipOxadiazole Boc-protected 4-(1,2,4-oxadiazol-5-yl)piperidine Amidoxime->BocPipOxadiazole Acylation & Cyclization Amidoxime->BocPipOxadiazole BocPipCOOH N-Boc-piperidine- 4-carboxylic acid ActivatedEster Activated Ester (in situ) BocPipCOOH->ActivatedEster Coupling TBTU, HOBt, DIPEA Coupling->ActivatedEster ActivatedEster->BocPipOxadiazole

Caption: Workflow for Method 1: Convergent Synthesis.

Method2_Workflow cluster_step1 Step 1: Amidoxime Formation cluster_step2 Step 2: O-Acylation cluster_step3 Step 3: Cyclodehydration BocPipAmide N-Boc-piperidine- 4-carboxamide BocPipNitrile N-Boc-piperidine- 4-carbonitrile BocPipAmide->BocPipNitrile Dehydration BocPipAmidoxime N-Boc-piperidine- 4-carboxamidoxime BocPipNitrile->BocPipAmidoxime NH2OH, Base OAcyloxime O-acyl amidoxime (intermediate) BocPipAmidoxime->OAcyloxime Pyridine, 0°C AcylChloride Acyl Chloride AcylChloride->OAcyloxime FinalProduct Boc-protected 4-(1,2,4-oxadiazol-5-yl)piperidine OAcyloxime->FinalProduct TBAF, RT

Caption: Workflow for Method 2: Linear Synthesis.

References

Knockout Model Studies: Validating the Targets of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

For researchers and scientists engaged in the development of novel therapeutics, validating the intended biological target of a compound is a critical step. This guide provides an objective comparison of how knockout (KO) animal models are employed to definitively validate the targets of piperidine-containing compounds, a prevalent scaffold in modern pharmaceuticals. We will use the well-characterized antipsychotic drug Haloperidol, a piperidine derivative, and its interaction with the Dopamine D2 Receptor (DRD2) as a case study to illustrate this process, complete with experimental data and detailed protocols.

The Gold Standard of Target Validation: Knockout Models

Genetic knockout models, where the gene encoding the putative target protein is deleted, offer the most unequivocal method for target validation.[1] If a compound's effect is truly mediated by a specific target, its administration should have a significantly diminished or absent effect in an animal lacking that target compared to a wild-type (WT) animal where the target is present.

Case Study: Haloperidol and the Dopamine D2 Receptor

Haloperidol is a piperidine derivative that functions as an antagonist of the Dopamine D2 Receptor (DRD2). Its antipsychotic effects are largely attributed to the blockade of this receptor in the brain's dopamine pathways. Knockout mouse models lacking the Drd2 gene have been instrumental in confirming that DRD2 is the primary target for Haloperidol's locomotor effects.

Comparative Performance Data

Studies comparing the effect of Haloperidol on locomotor activity in wild-type and DRD2 knockout mice provide clear evidence of on-target activity. As the data below indicates, Haloperidol significantly reduces movement in wild-type mice, an effect that is completely absent in mice lacking the DRD2 receptor.

GenotypeTreatment (0.6 mg/kg Haloperidol)Mean Total Horizontal Distance (cm)Standard Error of the Mean (SEM)Outcome
Wild-Type (F2 +/+)Saline4050± 250Normal Locomotor Activity
Wild-Type (F2 +/+)Haloperidol750± 150Significant Reduction in Locomotion
DRD2 Knockout (F2 -/-)Saline2100± 200Reduced Baseline Locomotion
DRD2 Knockout (F2 -/-) Haloperidol 2150 ± 220 No Effect on Locomotion

Data adapted from Kelly et al., J Neurosci, 1998.[2][3]

The key finding is that in DRD2 knockout mice, Haloperidol had no effect on their locomotor activity, which remained at their baseline level.[2] In stark contrast, the same dose of Haloperidol caused a dramatic decrease in movement in wild-type mice.[2] This demonstrates that the presence of the DRD2 receptor is necessary for Haloperidol to exert its effects on locomotion.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validity of target validation studies. Below is a representative protocol for assessing the effect of a piperidine compound on locomotor activity in a knockout mouse model.

Protocol: Haloperidol-Induced Locomotor Activity Assessment in DRD2 Knockout Mice

1. Animal Models:

  • Knockout Line: Mice with a targeted deletion of the Drd2 gene (DRD2 -/-).

  • Wild-Type Control: Littermate mice with a normal Drd2 gene (DRD2 +/+).

  • Genetic Background: Ensure both knockout and wild-type mice are on the same genetic background (e.g., C57BL/6) to minimize confounding variables.[2]

2. Drug Preparation and Administration:

  • Compound: Haloperidol.

  • Vehicle: A suitable solvent, such as saline, for dissolving Haloperidol.

  • Dosing: Prepare Haloperidol at the desired concentration (e.g., 0.6 mg/kg body weight).[2]

  • Administration: Administer the prepared Haloperidol solution or vehicle via intraperitoneal (i.p.) injection in a standardized volume (e.g., 10 ml/kg).[2]

3. Experimental Procedure:

  • Habituation: Prior to the experiment, habituate the mice to the testing environment (e.g., open-field chamber) to reduce novelty-induced stress and activity.[2]

  • Treatment: Inject one cohort of wild-type and one cohort of DRD2 knockout mice with Haloperidol. Inject control cohorts of both genotypes with the vehicle.

  • Post-Injection Period: After injection, place the mice in a holding cage for a set period (e.g., 15 minutes) to allow for drug absorption and distribution.[2]

  • Locomotor Activity Testing: Place each mouse individually into an open-field apparatus and record its activity for a defined duration (e.g., 30 minutes).[2] The apparatus is typically equipped with infrared beams to automatically track movement.

4. Data Analysis:

  • Parameters: Key parameters to measure include total horizontal distance traveled, vertical activity (rearing), and time spent in different zones of the open field.[2]

  • Statistical Analysis: Compare the locomotor activity parameters between the different groups (WT-Vehicle, WT-Haloperidol, KO-Vehicle, KO-Haloperidol) using appropriate statistical tests, such as a two-way ANOVA, to determine the significance of the drug's effect and the influence of genotype.

Visualizing the Mechanism of Action

Understanding the signaling pathway of the target is crucial for interpreting the results of knockout studies. The following diagrams illustrate the experimental workflow and the underlying molecular pathway for the Haloperidol and DRD2 interaction.

G cluster_0 Animal Cohorts cluster_1 Treatment Groups cluster_2 Procedure cluster_3 Data Analysis WT Wild-Type Mice (DRD2 +/+) WT_V WT + Vehicle WT->WT_V WT_H WT + Haloperidol WT->WT_H KO Knockout Mice (DRD2 -/-) KO_V KO + Vehicle KO->KO_V KO_H KO + Haloperidol KO->KO_H IP_Inject Intraperitoneal Injection WT_V->IP_Inject WT_H->IP_Inject KO_V->IP_Inject KO_H->IP_Inject Habituation Habituation Period (15 min) IP_Inject->Habituation OpenField Open-Field Test (30 min) Habituation->OpenField Locomotion Measure Locomotor Activity OpenField->Locomotion Stats Statistical Comparison Locomotion->Stats

Caption: Experimental workflow for validating Haloperidol's target using DRD2 knockout mice.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine DRD2 Dopamine D2 Receptor (DRD2) Dopamine->DRD2 Binds G_protein Gi/o Protein DRD2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (Modulation of Locomotion) PKA->Response Phosphorylates Targets Haloperidol Haloperidol (Piperidine Compound) Haloperidol->DRD2 Blocks

Caption: Dopamine signaling pathway and the inhibitory action of Haloperidol on the D2 receptor.

Conclusion

The use of knockout models provides definitive, data-driven validation of a compound's biological target. As demonstrated with Haloperidol and the DRD2 knockout mouse, the absence of the target protein abrogates the compound's physiological effect, in this case, the reduction of locomotor activity. This comparative approach is indispensable for drug development professionals, ensuring that a compound's efficacy is indeed mediated through its intended target and providing a solid foundation for further preclinical and clinical development.

References

Uncharted Territory: The Off-Target Profile of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine Remains Undisclosed in Publicly Available Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and patent databases reveals a significant knowledge gap regarding the biological activity of the compound 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine. Despite its commercial availability as a research chemical, no published studies detailing its on-target mechanism of action or potential off-target effects could be identified. Consequently, a comparative guide on its off-target profile cannot be constructed at this time.

For researchers, scientists, and drug development professionals interested in this molecule, this lack of data presents both a challenge and an opportunity. The absence of published biological characterization means that its therapeutic potential and safety profile are entirely unknown. Any investigation into this compound would be entering uncharted territory, with the initial step being the determination of its primary biological target.

The Path Forward: Establishing a Biological Profile

To ascertain the off-target effects of this compound, a systematic experimental approach would be required. The following outlines a standard workflow for characterizing a novel small molecule.

Experimental Workflow for Target Identification and Off-Target Profiling

cluster_0 Phase 1: Target Identification & Initial Assessment cluster_1 Phase 2: Off-Target Profiling cluster_2 Phase 3: Validation & Functional Characterization a Phenotypic Screening (e.g., cell viability, reporter assays) d Primary Target(s) Identification a->d b Affinity-Based Methods (e.g., chemical proteomics) b->d c Computational Prediction (e.g., target prediction algorithms) c->d e On-Target Potency & Efficacy Assays (e.g., IC50, EC50 determination) d->e f Broad Panel Screening (e.g., Eurofins SafetyScreen, CEREP panel) e->f j Identification of Off-Target Hits f->j g Kinase Panel Screening g->j h GPCR Panel Screening h->j i Ion Channel Panel Screening i->j k Dose-Response Assays for Off-Target Hits j->k l Cell-Based Functional Assays (e.g., second messenger, pathway analysis) k->l m Selectivity & Liability Assessment l->m

Figure 1. A generalized experimental workflow for identifying the primary biological target and subsequently characterizing the off-target profile of a novel chemical compound.

Hypothetical Comparison: A Look at Structurally Related Scaffolds

While no data exists for this compound, it is possible to draw very broad, speculative inferences from publicly available information on related chemical moieties. For instance, the piperidine ring is a common scaffold in many centrally active drugs and can interact with a variety of receptors and transporters. The 1,2,4-oxadiazole ring is often used as a bioisostere for esters and amides and has been incorporated into molecules targeting a wide range of proteins.

A study on a different class of compounds, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, identified them as tubulin inhibitors. This highlights that the 4-(1,2,4-oxadiazol-5-yl)piperidine core can be directed towards specific targets. However, the substitution at the 3-position of the oxadiazole (isopropyl in the query compound) and the nature of the piperidine nitrogen substituent are critical determinants of biological activity and cannot be predicted without experimental data.

Conclusion

The request for a comparative guide on the off-target effects of this compound cannot be fulfilled due to the absence of publicly available biological data. The scientific community has not yet characterized the pharmacological profile of this molecule. Any research group seeking to utilize this compound would need to undertake comprehensive preclinical profiling, including target identification, in vitro pharmacology, and safety assessments, to understand its biological effects and potential therapeutic applications. Without such foundational research, the off-target effects, and indeed the primary on-target effects, of this compound remain a matter of speculation.

Benchmarking 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine Against Known Cholinergic Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical cholinergic activity of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine against well-established muscarinic acetylcholine receptor (mAChR) agonists: Xanomeline, Cevimeline, and Pilocarpine. Due to the absence of publicly available pharmacological data for this compound, this guide focuses on presenting a robust benchmark using known standards. The structural presence of a piperidine moiety, a common scaffold in cholinergic ligands, suggests the potential for this compound to interact with muscarinic receptors.[1][2][3][4][5]

Introduction to Compounds

This compound: This molecule contains a piperidine ring linked to an isopropyl-substituted 1,2,4-oxadiazole. While its specific pharmacological profile is not extensively documented in public literature, related oxadiazole and piperidine derivatives have been investigated for various biological activities, including potential cholinergic effects.[6][7]

Known Standards:

  • Xanomeline: A potent and selective agonist for the M1 and M4 muscarinic receptor subtypes.[8][9][10][11] It has been investigated for the treatment of schizophrenia and Alzheimer's disease.[9]

  • Cevimeline: A muscarinic agonist with a higher affinity for M3 and M1 receptors.[12][13][14][15] It is clinically used to treat dry mouth associated with Sjögren's syndrome.[15]

  • Pilocarpine: A non-selective muscarinic agonist used in the treatment of glaucoma and dry mouth.[16][17][18][19]

Comparative Analysis of Receptor Binding Affinity

The binding affinity of a compound for its receptor is a critical measure of its potency. It is typically expressed as the inhibition constant (Ki), which represents the concentration of a ligand that will bind to half of the available receptors at equilibrium. A lower Ki value indicates a higher binding affinity.

Table 1: Receptor Binding Affinity (Ki, nM) of Known Standards at Muscarinic Receptor Subtypes

CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 Receptor
Xanomeline ~10-42[9][20]~30-296[9][11]~30+[9]~10-30[9]~30+[9]
Cevimeline Data not readily availableData not readily available~1,200[13][21]Data not readily availableData not readily available
Pilocarpine ~7,943[22]Data not readily availableData not readily availableData not readily availableData not readily available

Note: Ki values can vary between studies depending on the experimental conditions (e.g., radioligand used, tissue preparation). The values presented here are representative.

Comparative Analysis of Functional Activity

Functional activity assays measure the biological response elicited by a compound upon binding to its receptor. The half-maximal effective concentration (EC50) is a measure of the concentration of a drug that induces a response halfway between the baseline and the maximum. A lower EC50 value indicates greater potency in eliciting a functional response.

Table 2: Functional Potency (EC50, nM) of Known Standards at Muscarinic Receptor Subtypes

CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 Receptor
Xanomeline ~25[8]Weak partial agonist[10]Weak partial agonist[10]High Potency[23]Data not readily available
Cevimeline 23[12]1,040[12]48[12]1,310[12]63[12]
Pilocarpine 18,000 (partial agonist)[16]4,500 (partial agonist)[16]Data not readily availableData not readily availableData not readily available

Note: EC50 values are highly dependent on the specific functional assay employed.

Experimental Protocols

The data presented in this guide are typically generated using the following key experimental methodologies:

Radioligand Binding Assay (for Ki determination)

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radioactively labeled ligand that is known to bind to the receptor.

Workflow:

  • Membrane Preparation: Cells or tissues expressing the target muscarinic receptor subtype are homogenized and centrifuged to isolate the cell membranes.

  • Incubation: The membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]-N-methylscopolamine, a non-selective muscarinic antagonist) and varying concentrations of the unlabeled test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

G cluster_workflow Radioligand Binding Assay Workflow prep Membrane Preparation incubate Incubation with Radioligand and Test Compound prep->incubate separate Separation of Bound and Free Ligand incubate->separate quantify Quantification of Bound Radioactivity separate->quantify analyze Data Analysis (IC50 -> Ki) quantify->analyze

Radioligand Binding Assay Workflow
Inositol Phosphate (IP) Accumulation Assay (for M1, M3, M5 functional activity)

M1, M3, and M5 muscarinic receptors couple to Gq proteins, which activate phospholipase C, leading to the production of inositol phosphates. This assay quantifies the accumulation of IP as a measure of receptor activation.

Workflow:

  • Cell Culture and Labeling: Cells expressing the target receptor are cultured and incubated with [³H]-myo-inositol to label the cellular phosphoinositide pools.

  • Stimulation: The cells are then stimulated with varying concentrations of the test compound.

  • Extraction: The reaction is stopped, and the inositol phosphates are extracted from the cells.

  • Purification: The [³H]-inositol phosphates are separated from other radioactive precursors using anion-exchange chromatography.

  • Quantification: The amount of [³H]-inositol phosphates is determined by liquid scintillation counting.

  • Data Analysis: The EC50 value is determined by plotting the concentration of the test compound against the amount of IP accumulation.

Signaling Pathway Visualization

The following diagram illustrates the canonical Gq-coupled signaling pathway activated by agonists at the M1 muscarinic receptor.

G cluster_pathway M1 Muscarinic Receptor Signaling Pathway agonist Agonist (e.g., Xanomeline) m1r M1 Receptor agonist->m1r Binds to gq Gq Protein m1r->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc response Cellular Response ca_release->response pkc->response

M1 Muscarinic Receptor Signaling Pathway

Conclusion

While direct experimental data for this compound is currently unavailable, this guide provides a comprehensive benchmark against established muscarinic agonists. The presented data for Xanomeline, Cevimeline, and Pilocarpine offer a clear framework for evaluating the potential potency and selectivity of novel compounds. The presence of the piperidine scaffold in this compound suggests that investigating its activity at muscarinic receptors would be a logical next step in its pharmacological characterization. Future studies employing the experimental protocols outlined herein would be necessary to definitively position this compound within the landscape of cholinergic agents.

References

Safety Operating Guide

4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Proper Disposal and Safety Procedures

This guide provides essential safety and logistical information for the proper disposal of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine, a compound used by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as hazardous, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory PPE is required when handling this substance.

Personal Protective Equipment (PPE)Specification
Eye Protection Wear safety glasses with side-shields or goggles.[1]
Hand Protection Wear appropriate chemical-resistant gloves.[1]
Skin and Body Protection Wear a lab coat or other protective clothing.[1]
Respiratory Protection Use in a well-ventilated area.[1] Avoid breathing dust.[1][2]

Disposal Protocol

The primary disposal method for this compound and its container is through an approved waste disposal plant.[1][2][3] This substance should not be released into the environment.[1]

Step-by-Step Disposal Procedure:

  • Containment: Unused material should be kept in its original, tightly closed container.[1][2] For spills, sweep up the solid material and place it into a suitable, labeled container for disposal.[1]

  • Waste Classification: This chemical is considered hazardous waste.[1]

  • Engage a Professional Waste Disposal Service: Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.

  • Documentation: Maintain records of the disposal process in accordance with local, state, and federal regulations.[2]

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately:

Exposure RouteFirst-Aid Measures
Eye Contact Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek medical attention.[1]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[1] If skin irritation persists, call a physician.[1]
Inhalation Move the person to fresh air.[1][2] If not breathing, give artificial respiration.[1] Get medical attention if symptoms occur.[1]
Ingestion Clean mouth with water and drink plenty of water afterwards.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Is appropriate PPE being worn? (Gloves, Goggles, Lab Coat) start->ppe wear_ppe Wear required PPE ppe->wear_ppe No assess_waste Assess Waste Type ppe->assess_waste Yes wear_ppe->ppe unused Unused Product in Original Container assess_waste->unused spill Spilled Residue assess_waste->spill label_waste Label as Hazardous Waste unused->label_waste contain_spill Sweep into suitable closed container for disposal spill->contain_spill contain_spill->label_waste contact_vendor Contact Approved Hazardous Waste Vendor label_waste->contact_vendor end End: Waste Transferred to Vendor contact_vendor->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine

For researchers, scientists, and drug development professionals, ensuring rigorous safety standards is paramount when handling novel chemical compounds. This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound (CAS No. 733748-92-0). Adherence to these procedures is critical for minimizing exposure risk and maintaining a safe laboratory environment.

Chemical Identifier and Properties:

PropertyValue
Molecular Formula C10H17N3O
Molecular Weight 195.27 g/mol
Appearance Solid Crystalline
CAS Number 733748-92-0

Hazard Identification and Personal Protective Equipment (PPE)

Hazard Summary: This compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] It is imperative to handle this substance with appropriate engineering controls and personal protective equipment to prevent any direct contact.

Personal Protective Equipment (PPE) Requirements: A comprehensive suite of PPE is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[2]

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times in the laboratory to protect against splashes and aerosols.[1][2]
Skin Protection Disposable Nitrile GlovesDouble-gloving is recommended. Gloves should be changed frequently and immediately if contaminated.[2]
Lab Coat or GownA disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.[2]
Shoe CoversDisposable shoe covers should be worn to prevent the tracking of contaminants out of the laboratory.[2]
Respiratory Protection N95 Respirator or HigherA properly fit-tested N95 respirator is the minimum requirement. For procedures with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) may be necessary.[2]

Operational Plan: Handling Procedures

Engineering Controls:

  • All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Facilities must be equipped with an eyewash station and a safety shower in case of accidental exposure.[3]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use anti-static measures if necessary.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions within the fume hood. Ensure reaction vessels are properly secured.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. The general sequence is shoe covers, outer gloves, gown, inner gloves, face shield/goggles, and finally the respirator.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.

Experimental Workflow for Safe Handling

G Figure 1: Safe Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling A Don PPE B Prepare Fume Hood A->B C Weigh Compound B->C Start Handling D Prepare Solution C->D E Conduct Reaction D->E F Decontaminate Surfaces E->F Complete Handling G Doff PPE F->G H Wash Hands G->H

References

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Retrosynthesis Analysis

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Reactant of Route 1
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
Reactant of Route 2
Reactant of Route 2
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine

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